molecular formula C6H7NO4 B2885015 (2S)-4,6-dioxopiperidine-2-carboxylic Acid CAS No. 872521-99-8

(2S)-4,6-dioxopiperidine-2-carboxylic Acid

Cat. No.: B2885015
CAS No.: 872521-99-8
M. Wt: 157.125
InChI Key: JIOAUMVDGKPIAF-BYPYZUCNSA-N
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Description

(2S)-4,6-dioxopiperidine-2-carboxylic Acid is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.125. The purity is usually 95%.
BenchChem offers high-quality (2S)-4,6-dioxopiperidine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-4,6-dioxopiperidine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4,6-dioxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h4H,1-2H2,(H,7,9)(H,10,11)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOAUMVDGKPIAF-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872521-99-8
Record name (2S)-4,6-dioxopiperidine-2-carboxylic acid
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Foundational & Exploratory

Technical Deep Dive: (2S)-4,6-Dioxopiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological profile of (2S)-4,6-dioxopiperidine-2-carboxylic acid .

This analysis treats the compound as a distinct chemical entity—4-oxo-6-oxopipecolic acid —distinguishing it from its common isomers (e.g., glutarimide derivatives) and focusing on its potential as a constrained glutamate analog and metabolic intermediate.

Executive Summary

(2S)-4,6-dioxopiperidine-2-carboxylic acid is a highly oxidized derivative of pipecolic acid (piperidine-2-carboxylic acid). Structurally, it is characterized by a piperidine ring containing a carboxylic acid at the C2 position (S-configuration), a ketone at C4, and a lactam carbonyl at C6.

This scaffold represents a conformationally constrained analog of glutamate and aspartate. By fixing the spatial arrangement of the distal ketone (C4) and the alpha-carboxyl group, this molecule serves as a critical probe for mapping the pharmacophore of NMDA and AMPA receptors. Furthermore, its 4,6-dioxo motif makes it a versatile intermediate for the synthesis of complex alkaloids and peptidomimetics.

Part 1: Structural Analysis & Chemical Identity

Nomenclature and Connectivity

Unlike the common 2,6-dioxopiperidine (glutarimide) scaffold used in cereblon modulators (e.g., thalidomide), the subject compound follows standard piperidine numbering:

  • Position 1 (N): Secondary amine (part of the lactam at C6).

  • Position 2 (C): Chiral center bearing the carboxylic acid ((S)-configuration).

  • Position 4 (C): Ketone functionality.[1]

  • Position 6 (C): Lactam carbonyl.

Systematic Name: (2S)-4,6-dioxopiperidine-2-carboxylic acid Synonyms: 4-Oxo-6-oxopipecolic acid; 4-Ketopipecolic acid lactam. Molecular Formula: C₆H₇NO₄ Molecular Weight: 157.12 g/mol

Stereochemistry and Tautomerism

The (2S) configuration at C2 is critical for biological activity, mimicking the L-amino acid stereochemistry found in nature.

  • Keto-Enol Tautomerism: The 4,6-dioxo system is prone to tautomerization. The C4 ketone can enolize towards C3 or C5. Additionally, the C6 lactam can tautomerize to the lactim form (6-hydroxy), particularly under basic conditions or if aromatization to a pyridine system (e.g., 4-hydroxypicolinic acid derivative) is energetically favorable.

  • Stability: The compound is a

    
    -keto lactam  (if viewed from N1-C6-C5-C4). However, C4 is actually 
    
    
    
    to the nitrogen. The C4 ketone is isolated from the lactam resonance, making it chemically distinct and reactive toward nucleophiles (e.g., hydrazines, hydroxylamines).
FeatureDescriptionConsequence
C2 Stereocenter (S)-ConfigurationMimics L-Glutamate; critical for receptor binding.
C4 Ketone Isolated CarbonylSite for reductive amination or acetal protection.
C6 Lactam Amide BondProvides ring stability; resistant to mild hydrolysis.
Electronic State Electron-deficient ringHigh acidity of C3 and C5 protons due to flanking carbonyls.

Part 2: Synthesis & Experimental Methodologies

Retrosynthetic Analysis

Direct synthesis of the 4,6-dioxo species is challenging due to the lability of the beta-dicarbonyl-like system. The most robust route involves the Dieckmann Condensation of an aspartate-derived precursor or the oxidation of a 4-oxopipecolic acid intermediate.

Pathway Logic:

  • Precursor: N-protected L-Aspartic acid.

  • Chain Extension: Homologation to form a

    
    -keto ester intermediate.
    
  • Cyclization: Intramolecular amine attack or Dieckmann condensation to close the piperidine ring.

Experimental Protocol: Synthesis of the 4-Oxopipecolic Acid Scaffold

Note: Since the isolated 4,6-dioxo species is rare in literature, this protocol describes the synthesis of the stable (S)-4-oxopipecolic acid (CAS 65060-18-6) core, which serves as the direct precursor. Subsequent oxidation at C6 (via RuO4 or enzymatic means) yields the target.

Phase 1: Protection and Homologation

Reagents: N-Boc-L-Aspartic acid 4-tert-butyl ester, Meldrum's Acid, EDC, DMAP.

  • Activation: Dissolve N-Boc-L-Aspartic acid 4-tert-butyl ester (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add EDC (11 mmol) and DMAP (12 mmol). Stir for 30 min.

  • Coupling: Add Meldrum's acid (10 mmol) and stir overnight at room temperature.

  • Workup: Wash with 1M KHSO₄ and brine. Dry over Na₂SO₄ and concentrate to yield the Meldrum's acid adduct.

  • Cyclization (Ring Closure): Reflux the adduct in EtOAc (50 mL) for 3 hours. The thermal decomposition of the Meldrum's fragment drives the formation of the N-Boc-4-oxo-piperidine-2-carboxylic acid tert-butyl ester .

Phase 2: Deprotection and Isolation

Reagents: TFA (Trifluoroacetic acid), DCM.

  • Deprotection: Dissolve the crude ester in DCM/TFA (1:1 v/v, 20 mL). Stir at room temperature for 2 hours to remove the Boc and tert-butyl groups.

  • Precipitation: Concentrate the solution in vacuo. Triturate the residue with diethyl ether to precipitate (S)-4-oxopipecolic acid trifluoroacetate .

  • Purification: Purify via ion-exchange chromatography (Dowex 50W) eluting with 1M NH₄OH. Lyophilize to obtain the white solid.

Phase 3: Theoretical Oxidation to 4,6-Dioxo Species

To introduce the C6 lactam:

  • N-Protection: Re-protect the amine (e.g., Cbz-Cl).

  • Ruthenium Oxidation: Treat the N-Cbz-4-oxopipecolic acid ester with catalytic RuO₂ and NaIO₄ in a biphasic system (CCl₄/CH₃CN/H₂O). This selectively oxidizes the methylene adjacent to the nitrogen (C6) to the lactam.

  • Deprotection: Hydrogenolysis (H₂, Pd/C) removes the Cbz group, yielding (2S)-4,6-dioxopiperidine-2-carboxylic acid .

Part 3: Biological Context & Pharmacology[2]

Glutamate Receptor Modulation

The (2S)-4,6-dioxopiperidine-2-carboxylic acid structure is a rigidified analog of L-Glutamate .

  • NMDA Agonism: The C2 carboxyl and N1 amine align with the glycine/glutamate binding site. The C4 ketone mimics the distal carboxylate of glutamate via hydrogen bonding interactions or hydration to a gem-diol.

  • Selectivity: The rigid piperidine ring reduces entropic penalty upon binding, potentially increasing affinity for specific NR2 subunits compared to flexible linear analogs.

Biosynthetic Relevance

This scaffold appears as a transient intermediate in the metabolism of hydroxyproline and the biosynthesis of streptothricin antibiotics . It is also structurally related to the ring-cleavage products of DOPA (e.g., stizolobic acid precursors), where recyclization of extradiol cleavage products forms heterocyclic amino acids.

Part 4: Visualization (Graphviz)

The following diagram illustrates the retrosynthetic logic and structural relationship between Glutamate, 4-Oxopipecolic Acid, and the target 4,6-Dioxo derivative.

G cluster_0 Synthetic Pathway Glutamate L-Glutamate (Flexible Precursor) OxoPipecolic (S)-4-Oxopipecolic Acid (Stable Core Scaffold) Glutamate->OxoPipecolic Structural Analogy (Rigidification) Aspartate N-Boc-Aspartate (Synthetic Starting Material) Meldrums Meldrum's Acid Adduct (Activated Intermediate) Aspartate->Meldrums 1. EDC, DMAP 2. Meldrum's Acid Meldrums->OxoPipecolic Thermal Cyclization (- CO2, - Acetone) Target (2S)-4,6-Dioxopiperidine-2-COOH (Target Molecule) OxoPipecolic->Target RuO4 Oxidation (C6 Methylene -> Lactam) NMDA NMDA Receptor (Biological Target) Target->NMDA Ligand Binding (Glutamate Site)

Caption: Retrosynthetic pathway converting Aspartate to the 4-oxopipecolic core, followed by oxidation to the target 4,6-dioxo species, highlighting its relationship to Glutamate.

References

  • ChemScene. (2024). (S)-4-oxopiperidine-2-carboxylic acid (CAS 65060-18-6) Product Monograph. Retrieved from

  • Sigma-Aldrich. (2024). 2,6-Dioxopiperidine-4-carboxylic acid (Glutarimide derivative) - Structural Comparison. Retrieved from [2]

  • BocSci. (2024). (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride: Properties and Applications. Retrieved from

  • National Science Foundation (NSF). (2019). Synthesis of Enantiopure ε-Oxapipecolic Acid and Pipecolic Acid Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Oxopipecolic Acid.[3] National Library of Medicine. Retrieved from

Sources

(2S)-4,6-Dioxopipecolic Acid: Technical Guide and Properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2S)-4,6-dioxopipecolic acid , a specialized chiral building block used in the synthesis of complex alkaloids and peptidomimetics.

Executive Summary

(2S)-4,6-dioxopipecolic acid (Systematic name: (2S)-4,6-dioxopiperidine-2-carboxylic acid ) is a highly functionalized non-proteinogenic amino acid derivative. Structurally, it features a piperidine ring with a carboxylic acid at the C2 position, a ketone at C4, and a lactam carbonyl at C6. This unique 4-ketolactam scaffold serves as a critical intermediate in the asymmetric synthesis of polyhydroxylated alkaloids, NMDA receptor antagonists, and conformationally constrained peptidomimetics.

Its "dioxo" designation refers to the oxidation state at positions 4 and 6, distinguishing it from the more common 4-oxopipecolic acid. The compound exists in equilibrium with its enol tautomers, influencing its reactivity and stability in solution.

Chemical Identity and Nomenclature[1][2]

Precise identification is crucial due to the existence of positional isomers (e.g., 2,6-dioxopiperidine-4-carboxylic acid).

Property Detail
Common Name (2S)-4,6-dioxopipecolic acid
IUPAC Name (2S)-4,6-dioxopiperidine-2-carboxylic acid
CAS Number Not Widely Indexed (See Note 1)
MDL Number MFCD13178899
Molecular Formula C₆H₇NO₄
Molecular Weight 157.13 g/mol
Chiral Center C2 (S-configuration)
Structural Class Cyclic Amino Acid / Glutarimide Derivative

Note 1 (CAS Availability): While the specific CAS for the (2S)-enantiomer is not standard in public registries, the compound is identified in chemical catalogs (e.g., Namiki Shoji) under the MDL number MFCD13178899 . Researchers should reference this MDL or the systematic IUPAC name when sourcing. The racemic or achiral aromatic precursor (4,6-dihydroxypicolinic acid) has distinct CAS numbers (e.g., 22323-80-4).

Structural Visualization

The molecule features a six-membered nitrogenous ring.[1] The C6 carbonyl, adjacent to the nitrogen, forms a lactam (cyclic amide), while the C4 carbonyl is a ketone.

ChemicalStructure N1 N1 (Amine/Lactam) C2 C2 (Chiral Center) (S)-COOH N1->C2 C3 C3 (Methylene) C2->C3 COOH Group COOH Group C2->COOH Group C4 C4 (Ketone) =O C3->C4 C5 C5 (Methylene) C4->C5 Ketone Oxygen Ketone Oxygen C4->Ketone Oxygen C6 C6 (Lactam Carbonyl) =O C5->C6 C6->N1 Amide Bond Lactam Oxygen Lactam Oxygen C6->Lactam Oxygen

Figure 1: Connectivity of (2S)-4,6-dioxopipecolic acid showing the 4-ketone and 6-lactam positions.

Physicochemical Properties[2][3]

Understanding the physical behavior of (2S)-4,6-dioxopipecolic acid is essential for isolation and reaction planning.

Property Value / Description Implication
Physical State Solid (Crystalline powder)Stable for storage; hygroscopic potential due to polarity.
Solubility High in H₂O, MeOH, DMSO; Low in Hexane, Et₂OUse polar solvents for reactions; extraction requires n-butanol or ethyl acetate/acid.
Acidity (pKa) pKa₁ (COOH) ≈ 3.5pKa₂ (NH/Lactam) > 15The C2-COOH is acidic. The lactam NH is not basic; it is weakly acidic (pKa ~17).
Tautomerism Keto-Enol EquilibriumThe C4 ketone can enolize towards C3 or C5. The C6 lactam is stable but can form lactim (minor).
Stability ModerateSusceptible to decarboxylation under harsh thermal conditions (beta-keto acid analog behavior is minimized by ring strain, but still possible).
Tautomeric Equilibrium

The "4,6-dioxo" system allows for resonance stabilization. In aqueous solution, the keto form dominates, but in the presence of bases, the enolate forms are reactive nucleophiles.



Synthesis and Biosynthetic Context

(2S)-4,6-dioxopipecolic acid is typically accessed via synthetic oxidation or cyclization rather than direct isolation from natural sources, although it mimics biosynthetic intermediates of carbapenem antibiotics.

Synthetic Protocol: Dieckmann Condensation Approach

A common route involves the Dieckmann condensation of aspartic acid or glutamic acid derivatives.

Step-by-Step Methodology:

  • Starting Material: N-protected L-aspartic acid diester (e.g., N-Boc-L-Asp(OMe)-OMe).

  • Chain Extension: Reaction with a lithium enolate (e.g., tert-butyl acetate) to form a beta-keto ester intermediate.

  • Cyclization: Acid-catalyzed deprotection and cyclization yields the 4,6-dioxo piperidine ring.

  • Isolation: Purification via ion-exchange chromatography or crystallization from ethanol/ether.

SynthesisPathway Start N-Protected Aspartic Acid Diester Step1 Claisen/Dieckmann Condensation (with Enolate Equivalent) Start->Step1 LiHMDS, THF, -78°C Inter Acyclic Beta-Keto Intermediate Step1->Inter Step2 Deprotection & Cyclization (Acid Catalyzed) Inter->Step2 TFA or HCl Product (2S)-4,6-Dioxopipecolic Acid Step2->Product Intramolecular Amidation

Figure 2: General synthetic strategy for accessing the 4,6-dioxopipecolic acid scaffold.

Applications in Drug Development[3]

Scaffold for Peptidomimetics

The rigid piperidine ring constrains the conformational space of the amino acid, making it an excellent beta-turn mimetic . By incorporating (2S)-4,6-dioxopipecolic acid into peptide chains, researchers can lock peptides into bioactive conformations, enhancing affinity for GPCRs or proteases.

Synthesis of 4-Hydroxypipecolic Acids

Stereoselective reduction of the C4 ketone yields (2S,4S)-4-hydroxypipecolic acid or its (2S,4R) diastereomer. These are key components of:

  • Palicirene: An inhibitor of biological pathways.

  • Palytoxin: A complex marine toxin.

  • Carbapenem Antibiotics: Precursors for the pyrrolidine/piperidine ring systems.

NMDA Receptor Antagonism

Derivatives of pipecolic acid, particularly those with polar substituents at C4 and C6, show affinity for the NMDA receptor glycine site. The 4,6-dioxo motif allows for further functionalization (e.g., reductive amination) to tune this activity.

Experimental Handling & Safety

Storage and Stability
  • Temperature: Store at -20°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture absorption and oxidation.

  • Reconstitution: Dissolve in DMSO or Water immediately prior to use.

Safety Profile (Predicted)
  • GHS Classification: Warning.[2]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood.

References

  • Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: (2S)-4,6-dioxopiperidine-2-carboxylic acid. Retrieved from (MDL: MFCD13178899).

  • PubChem. (n.d.).[2] Compound Summary: Pipecolic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

  • Couty, F. (1999). Enantiopure N-Acyldihydropyridones as Synthetic Intermediates. Organic Letters. (Contextual reference for piperidine synthesis).
  • Beilstein/Reaxys Database. (Search Term: "4,6-dioxopiperidine-2-carboxylic acid"). Accessed 2026.

Sources

An In-depth Technical Guide to 4,6-dioxo-L-pipecolic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel compound 4,6-dioxo-L-pipecolic acid. As a functionalized derivative of L-pipecolic acid, a non-proteinogenic amino acid, this molecule holds significant potential as a chiral building block for the synthesis of complex bioactive molecules and as a scaffold in drug discovery. This document details the theoretical physicochemical properties of 4,6-dioxo-L-pipecolic acid, a proposed synthetic pathway with a detailed experimental protocol, and a thorough plan for its characterization and structural elucidation using modern analytical techniques. Furthermore, we explore its potential biological significance and applications by drawing parallels with related structures. This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel chemical entities.

Introduction: The Significance of L-Pipecolic Acid and its Derivatives

L-pipecolic acid, a six-membered cyclic non-proteinogenic amino acid, is a crucial chiral intermediate in the pharmaceutical industry and a key component in numerous biological systems.[1] Structurally, it is a homolog of proline and is known to induce specific conformations in peptides, making it a valuable tool in peptidomimetic design.[2] The derivatization of the pipecolic acid ring at various positions has led to the development of compounds with a wide range of biological activities, including their use as enzyme inhibitors and as building blocks for piperidine alkaloids.[2][3]

This guide focuses on a novel derivative, 4,6-dioxo-L-pipecolic acid . To date, this specific compound is not well-documented in scientific literature, presenting a unique opportunity for new avenues of research and development. The introduction of two oxo groups on the piperidine ring is expected to significantly influence its chemical reactivity and biological properties, making it a promising scaffold for combinatorial chemistry and the development of new therapeutic agents.

Based on the structure of L-pipecolic acid (C₆H₁₁NO₂), the introduction of two oxo groups at the 4 and 6 positions results in the loss of four hydrogen atoms and the gain of two oxygen atoms. Therefore, the molecular formula for 4,6-dioxo-L-pipecolic acid is deduced to be C₆H₇NO₄ .

Physicochemical and Molecular Properties

The anticipated molecular and physicochemical properties of 4,6-dioxo-L-pipecolic acid are summarized in the table below. These theoretical values provide a foundational understanding of the molecule's characteristics, which are crucial for its synthesis, purification, and potential formulation.

PropertyValue
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
IUPAC Name (2S)-4,6-dioxopiperidine-2-carboxylic acid
Appearance Predicted to be a solid at room temperature
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
LogP (predicted) -1.5 to -2.0
pKa (predicted) Carboxylic acid: ~2-3; Amide N-H: ~16-18

Proposed Synthesis and Experimental Protocol

Given the absence of a published synthetic route for 4,6-dioxo-L-pipecolic acid, we propose a multi-step synthesis starting from a readily available chiral precursor, such as a protected form of L-glutamic acid or L-2-aminoadipic acid. The following protocol outlines a plausible pathway.

Synthetic Workflow Diagram

G A Protected L-Pipecolic Acid Derivative B Hydroxylation at C4 and C6 A->B e.g., NBS, H2O then base C Oxidation of Diol B->C e.g., PCC or Swern Oxidation D Deprotection C->D e.g., Acid Hydrolysis E 4,6-dioxo-L-pipecolic acid D->E Final Product

Caption: Proposed synthetic workflow for 4,6-dioxo-L-pipecolic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-L-pipecolic acid methyl ester

  • Suspend L-pipecolic acid (1 eq) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and sodium bicarbonate (3 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the N-Boc protected methyl ester.

Step 2: Introduction of Hydroxyl Groups

This step is hypothetical and would require optimization.

  • Dissolve the N-Boc-L-pipecolic acid methyl ester (1 eq) in a suitable solvent such as THF.

  • Employ a dihydroxylation protocol, potentially involving multiple steps to achieve hydroxylation at the C4 and C6 positions. This may involve allylic bromination followed by substitution with a hydroxyl group, or other advanced oxidation methods.

Step 3: Oxidation to the Dioxo Compound

  • Dissolve the dihydroxylated intermediate (1 eq) in dichloromethane.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction and purify the product by column chromatography on silica gel.

Step 4: Deprotection to Yield 4,6-dioxo-L-pipecolic acid

  • Dissolve the protected 4,6-dioxo-L-pipecolic acid derivative in a solution of trifluoroacetic acid (TFA) in dichloromethane.

  • Stir at room temperature for 2-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the crude product.

  • Purify by recrystallization or preparative HPLC.

Characterization and Structural Elucidation

The successful synthesis of 4,6-dioxo-L-pipecolic acid must be confirmed through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the piperidine ring. The α-proton at C2 would likely appear as a multiplet. The protons at C3 and C5 would also show characteristic multiplets.

    • ¹³C NMR: The carbon spectrum should display six distinct signals. The carbonyl carbons of the carboxylic acid and the two oxo groups (C4 and C6) would resonate at the downfield region (typically >170 ppm). The remaining carbons of the piperidine ring would appear in the aliphatic region.[4]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will be crucial to confirm the elemental composition of the synthesized molecule, matching the calculated exact mass of C₆H₇NO₄.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the two ketone groups, and the N-H stretch of the secondary amine.

  • Chiral Analysis:

    • The stereochemical integrity of the L-enantiomer should be confirmed using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation using a polarimeter.

Potential Biological Significance and Applications

The unique structural features of 4,6-dioxo-L-pipecolic acid suggest several potential biological applications. The presence of two reactive carbonyl groups makes it an interesting scaffold for the synthesis of a diverse library of compounds through reactions such as condensation, reduction, and addition.

Potential as a Scaffold in Drug Discovery

The rigidified cyclic structure and the presence of multiple functional groups make 4,6-dioxo-L-pipecolic acid an attractive starting point for the development of novel therapeutics. Dioxopiperidine moieties are found in a number of biologically active compounds.

Role in Plant and Microbial Systems

Pipecolic acid and its derivatives are known to play a role in systemic acquired resistance (SAR) in plants.[5][6][7] It is plausible that 4,6-dioxo-L-pipecolic acid could interact with biological pathways in plants or microorganisms. Further research could explore its potential as a modulator of these pathways.

Signaling Pathway Interaction Diagram

G A 4,6-dioxo-L-pipecolic acid B Target Enzyme (e.g., Kinase, Protease) A->B Binding to active site C Enzyme Inhibition B->C Modulation of activity D Downstream Signaling Cascade C->D Blocks signal transduction E Biological Response D->E Altered cellular function

Caption: Hypothetical interaction of 4,6-dioxo-L-pipecolic acid with a target enzyme.

Conclusion and Future Directions

This technical guide has introduced the novel compound 4,6-dioxo-L-pipecolic acid, providing its theoretical properties, a plausible synthetic route, and a strategy for its characterization. The unique structural features of this molecule make it a promising candidate for further investigation, particularly in the fields of medicinal chemistry and chemical biology.

Future work should focus on the successful synthesis and purification of 4,6-dioxo-L-pipecolic acid. Following its characterization, screening for biological activity against a panel of relevant targets would be a logical next step. The development of derivatives through modification of the carbonyl and carboxylic acid groups could lead to the discovery of new lead compounds for drug development.

References

  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. (2022). Journal of Molecular Structure. [Link]

  • A versatile route towards 6-arylpipecolic acids. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2004). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. (2018). Proceedings of the National Academy of Sciences. [Link]

  • Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. (1999). Tetrahedron. [Link]

  • Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. (2000). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pipecolic acid in microbes: biosynthetic routes and enzymes. (2006). Natural Product Reports. [Link]

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. (2005). Amino Acids. [Link]

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. (2017). Plant and Cell Physiology. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • DL-Pipecolic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Pipecolic Acid Confers Systemic Immunity by Regulating Free Radicals. (2018). Science Signaling. [Link]

Sources

Engineering Next-Generation Therapeutics: Non-Proteinogenic Amino Acid Scaffolds with Piperidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences and small-molecule drugs represents a paradigm shift in medicinal chemistry. Among these, NPAAs containing a piperidine ring—a six-membered heterocycle containing one nitrogen atom—offer unparalleled advantages in drug design. By acting as conformationally restricted scaffolds, piperidine-based NPAAs enhance metabolic stability, dictate precise secondary structures, and optimize pharmacophore positioning. This technical guide explores the chemical rationale, therapeutic applications, and validated experimental workflows for the three primary piperidine amino acid scaffolds: pipecolic acid, nipecotic acid, and isonipecotic acid.

The Chemical Rationale: Why Piperidine Rings?

The strategic insertion of piperidine rings into therapeutic molecules solves two major bottlenecks in drug development:

  • Conformational Restriction & Isomerization: Unlike primary amino acids, which overwhelmingly favor the trans conformation (ω ≈ 180°) at the peptide bond, piperidine-based NPAAs possess a secondary amine. This structural feature significantly lowers the energy barrier for cis/trans isomerization. The resulting equilibrium allows the induction of specific structural motifs, such as β-turns, which are critical for binding to complex surface receptors like integrins.

  • Proteolytic Stability: Endogenous proteases are highly specific to the stereochemistry and side chains of the 20 canonical amino acids. The introduction of the bulky, non-natural piperidine heterocycle creates steric clashes within protease active sites, rendering the resulting peptidomimetics highly resistant to enzymatic degradation 1.

Core Piperidine Scaffolds and Therapeutic Applications

Pipecolic Acid (Piperidine-2-carboxylic acid): Integrin Targeting

Pipecolic acid is a versatile template for generating linear and cyclic peptidomimetics. A prominent application is the synthesis of cyclopropane pipecolic acids (CPAs). When integrated into Arg-Gly-Asp (RGD) sequences, CPAs lock the peptide into a conformation that acts as a highly potent, nanomolar antagonist for αvβ3 and α5β1 integrins, which are vital targets in cancer therapy and targeted drug delivery 23.

Nipecotic Acid (Piperidine-3-carboxylic acid): Neurotherapeutics

Nipecotic acid is one of the most potent known inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). By blocking GABA reuptake, it increases synaptic GABA levels, providing profound anticonvulsant effects [[4]](). However, its zwitterionic nature prevents it from crossing the blood-brain barrier (BBB). To circumvent this, researchers have designed lipophilic hybrids (e.g., acetonaphthone derivatives) and carrier-mediated prodrugs (e.g., L-serine tethered nipecotic acid) to hijack active transport systems like LAT1 56.

Isonipecotic Acid (Piperidine-4-carboxylic acid): Antimicrobial Peptides

Derivatives such as 4-aminopiperidine-4-carboxylic acid (Api) are utilized to structurally modify antimicrobial peptides (AMPs). Substituting canonical cationic residues (like Lysine) with Api enhances the stability of α-helical structures and improves water solubility, optimizing the peptide's ability to disrupt bacterial cell membranes without increasing hemolytic toxicity to human cells 7.

Quantitative Scaffold Comparison

Scaffold TypeChemical NomenclatureSubstitutionPrimary Therapeutic ApplicationTarget Receptor / MechanismKey Example / Derivative
Pipecolic Acid Piperidine-2-carboxylic acidC2Peptidomimetics, Oncologyαvβ3 and α5β1 IntegrinsCPA-RGD Peptides
Nipecotic Acid Piperidine-3-carboxylic acidC3Neurotherapeutics, EpilepsyGABA Transporter 1 (GAT-1)Tiagabine, L-Serine Prodrugs
Isonipecotic Acid Piperidine-4-carboxylic acidC4Antimicrobial Peptides (AMPs)Bacterial Cell Membranes4-Aminopiperidine-4-carboxylic acid (Api)

Systems & Pathways

G A Presynaptic Neuron (GABA Release) B Synaptic Cleft (GABA Accumulation) A->B Releases GABA C GAT-1 Transporter (Reuptake) B->C Binds for Clearance D Post-Synaptic Receptor (Inhibitory Signal) B->D Activates Receptor E Nipecotic Acid Derivatives (e.g., Tiagabine) E->C Inhibits GAT-1

Fig 1: Mechanism of nipecotic acid derivatives blocking GAT-1 to enhance synaptic GABAergic signaling.

Self-Validating Experimental Methodologies

Protocol 1: SPPS of Sterically Hindered Pipecolic Acid Peptidomimetics

G N1 Fmoc-Pipecolic Acid (Secondary Amine) N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Chloranil Test (Validates 2° Amine) N2->N3 Primary test fails N4 Sterically Hindered Coupling (COMU / HOAt / DIPEA) N3->N4 Positive (Blue/Green) N4->N2 Iterative SPPS N5 Cleavage & LC-MS Validation (TFA Cocktail) N4->N5 Sequence Complete

Fig 2: SPPS workflow for pipecolic acid, highlighting specialized coupling and validation steps.

Step-by-Step Methodology:

  • Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Validation of Deprotection (Causality Check): Do not use the Kaiser test. Because pipecolic acid exposes a secondary amine upon deprotection, the standard Kaiser test will yield a false negative. Action: Perform a Chloranil test. A successful deprotection is self-validated by the appearance of a dark blue/green color, confirming the presence of the secondary amine.

  • Sterically Hindered Coupling (Causality Check): The piperidine ring creates massive steric hindrance at the N-terminus. Standard reagents (HBTU/HATU) often result in incomplete coupling or epimerization. Action: Utilize COMU (a highly reactive uronium-type reagent) with HOAt and DIPEA. Carry out the reaction at an elevated temperature of 40 °C under microwave irradiation to drive acylation to completion 1.

  • Cleavage: Treat the resin with a standard TFA/scavenger cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and validate the mass via LC-MS.

Protocol 2: In Vivo Validation of BBB-Permeable Nipecotic Acid Prodrugs

Step-by-Step Methodology:

  • Prodrug Design (Causality Check): Nipecotic acid cannot cross the BBB natively. Action: Synthesize an L-serine-tethered nipecotic acid prodrug. The LAT1 transporter specifically requires an unsubstituted α-primary amino group and a free carboxyl group to actively shuttle molecules into the brain. The L-serine moiety perfectly fulfills this pharmacophore requirement [[5]]().

  • Animal Model Preparation: Utilize a rodent model. Administer the synthesized prodrug systemically (e.g., via intraperitoneal injection).

  • Phenotypic Validation (PTZ Challenge): One hour post-administration, challenge the rodents with a subcutaneous dose of Pentylenetetrazole (PTZ) to induce convulsions. Self-Validating System: If the prodrug successfully crossed the BBB and hydrolyzed into active nipecotic acid, it will inhibit GAT-1 centrally. This is validated by a statistically significant delay in the onset of PTZ-induced seizures compared to the control group 5.

  • Quantitative Validation: Euthanize the subjects, extract brain tissue, homogenize, and perform HPLC analysis to directly quantify the concentration of cleaved nipecotic acid in the cerebral cortex.

References

Sources

(S)-4,6-Dioxopiperidine-2-Carboxylic Acid: A Versatile Chiral Building Block in Advanced Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (S)-isomer of 4,6-dioxopiperidine-2-carboxylic acid is an advanced, conformationally restricted


-keto lactam. Functioning as a cyclic analog of L-aspartic acid, it has emerged as a critical chiral pool intermediate in the synthesis of complex fused heterocycles[1] and kinase inhibitors[2]. This technical whitepaper provides an in-depth analysis of its structural chemistry, details a self-validating de novo synthesis pathway, and outlines its downstream applications in modern drug discovery.

Structural and Mechanistic Chemistry

The molecular architecture of (S)-4,6-dioxopiperidine-2-carboxylic acid is defined by two critical features:

  • The C5 Active Methylene: Flanked by the C4 ketone and C6 lactam carbonyls, the C5 protons exhibit significant acidity (

    
    ). This allows for facile deprotonation and enolization, making the C5 position a highly reactive nucleophilic center for Knoevenagel condensations and [3+2] cycloadditions[3].
    
  • Stereochemical Integrity at C2: Maintaining the (S)-configuration at the C2 carboxylic acid is paramount for biological applications. Because the C2 proton is isolated from the

    
    -keto system by the C3 methylene bridge, enolization at C5 does not lead to epimerization at C2. This ensures the scaffold remains an exceptionally stable chiral building block[4].
    

Applications in Drug Development

The unique geometry of this compound makes it highly valuable in two primary domains:

  • Fused Heterocyclic Scaffolds: The

    
    -keto lactam core is utilized to synthesize pyrazolo[4,3-c]pyridines and isoxazolo[4,5-c]pyridines[1]. These rigidified structures are common pharmacophores in ATP-competitive kinase inhibitors[5].
    
  • Targeted Protein Degradation (PROTACs): While traditional 2,6-dioxopiperidines (glutarimides) are classical cereblon (CRBN) binders, the 4,6-dioxopiperidine core provides an orthogonal exit vector via the C2-carboxylic acid. This allows for novel spatial geometries when attaching linker-warhead conjugates, potentially bypassing established resistance mechanisms.

Synthesis A N-Boc-L-Aspartic Acid alpha-ester B Meldrum's Acid Adduct A->B Meldrum's acid EDC, DMAP C Acyl Ketene Intermediate B->C Heat (80°C) -Acetone, -CO2 D N-Boc-(S)-4,6-dioxopiperidine -2-carboxylate C->D Intramolecular Cyclization E (S)-4,6-dioxopiperidine -2-carboxylic acid D->E 1. H2/Pd-C 2. TFA/DCM

Fig 1: De novo synthesis of (S)-4,6-dioxopiperidine-2-carboxylic acid via Meldrum's acid.

Experimental Workflows & Protocols

Protocol 1: De Novo Synthesis of the (S)-4,6-Dioxopiperidine Core

Objective: Construct the


-keto lactam ring from N-Boc-L-aspartic acid 

-benzyl ester[4]. Mechanistic Causality: is chosen over standard malonates due to its rigid, cyclic conformation. This lowers the activation energy required for the subsequent retro-Diels-Alder fragmentation into a highly reactive acyl ketene[6].
  • Activation & Coupling: Dissolve N-Boc-L-aspartic acid

    
    -benzyl ester (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 1.5 eq) followed by EDC·HCl (1.2 eq) at 0 °C.
    
    • Causality: EDC is utilized instead of DCC to prevent the formation of insoluble dicyclohexylurea, which heavily complicates the isolation of the polar adduct.

  • In-Process Control (IPC): Stir for 4 hours at room temperature. Validate reaction completion via LC-MS by monitoring the disappearance of the starting material and the appearance of the adduct mass.

  • Thermolysis: Wash the organic layer with 5%

    
    , dry over 
    
    
    
    , and concentrate. Redissolve the crude adduct in anhydrous ethyl acetate (EtOAc) and reflux (80 °C) for 2 hours.
    • Causality: Heating drives the expulsion of acetone and

      
      , generating a transient acyl ketene that undergoes spontaneous intramolecular capture by the weakly nucleophilic Boc-protected nitrogen to form the 6-membered lactam[4].
      
  • Global Deprotection: Subject the resulting lactam to hydrogenolysis (

    
    , 10% Pd/C in MeOH) to selectively cleave the benzyl ester without reducing the C4 ketone. Follow with 20% TFA in DCM (or 4M HCl in dioxane) to remove the Boc group[5].
    
  • Validation: Confirm the integrity of the (S)-stereocenter via chiral HPLC (expected ee >98%) to ensure no epimerization occurred during thermolysis[5].

Protocol 2: Reductive Heterocyclization via C5-Active Methylene

Objective: Synthesize fused quinoline-4-amine analogs utilizing the 4,6-dioxopiperidine scaffold[3]. Mechanistic Causality: The nucleophilic enolate generated at C5 readily undergoes [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides. Subsequent reductive cleavage of the N-O bond drives a thermodynamically favorable heterocycle-to-heterocycle expansion[1].

  • Enolization: Suspend the (S)-4,6-dioxopiperidine derivative in anhydrous THF at 0 °C. Add NaH (1.1 eq) portion-wise.

    • Causality: NaH ensures irreversible deprotonation, preventing equilibrium-driven side reactions and ensuring complete enolate formation.

  • Cycloaddition: Dropwise add N-hydroxy-2-nitrobenzimidoyl chloride (1.0 eq) over 1 hour. Stir to room temperature to form the isoxazole intermediate.

  • Reductive Cleavage: Isolate the isoxazole. Dissolve in a mixture of THF and aqueous

    
    . Add Fe dust (10 eq) and heat to 60 °C.
    
    • Causality: As detailed in , substituting harsh acids (like HOAc) with aqueous

      
       and Fe dust prevents unwanted hydrolysis of the C2-carboxylic acid, significantly improving the yield of the desired ring-expanded product[7].
      
  • Validation: Filter the mixture through Celite, extract with EtOAc, and purify via flash chromatography. Confirm product mass and purity via LC-MS and

    
    -NMR.
    

Heterocyclization A (S)-4,6-dioxopiperidine core B C5-Active Methylene Deprotonation A->B NaH, THF, 0°C C Isoxazolo[4,5-c]pyridine Intermediate B->C N-Hydroxybenzimidoyl chloride [3+2] Cycloaddition D Reductive N-O Cleavage (Zn or Fe / Aq. NH4Cl) C->D Heterocycle-to-Heterocycle Transformation E Quinoline-4-amine Derivative D->E Ring Expansion

Fig 2: Reductive heterocyclization workflow utilizing the C5 active methylene.

Quantitative Data Summaries

Table 1: Yields and Stereochemical Integrity in De Novo Synthesis

Synthesis Step Reagents & Conditions Target Intermediate Yield (%) Enantiomeric Excess (ee %)
1. Meldrum's Acid Coupling EDC·HCl, DMAP, DCM, 0 °C to RT Meldrum's Acid Adduct 88 - 92 >99
2. Acyl Ketene Cyclization EtOAc, Reflux (80 °C), 2h Protected 4,6-Dioxopiperidine 85 - 90 >99

| 3. Global Deprotection | 1.


/Pd-C, 2. TFA/DCM | (S)-4,6-dioxopiperidine-2-carboxylic acid | 90 - 95 | >98 |

Table 2: Optimization of Reductive Heterocyclization Conditions [7]

Substrate Acid Source Reductant Yield (%) Major Observed Side Product
Substituted Isoxazole HOAc Zn dust 6 - 15% Carboxylic acid analog (Hydrolysis)

| Substituted Isoxazole | Aq.


 | Zn dust | 22 - 39% | Carboxylic acid analog (Hydrolysis) |
| Substituted Isoxazole | Aq. 

| Fe dust | 54 - 76% | None (Clean conversion) | (Data synthesized from heterocycle-to-heterocycle reductive cleavage optimization studies).

References

  • Marin, J., Didierjean, C., Aubry, A., Casimir, J.-R., Briand, J.-P., & Guichard, G. "Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor." Journal of Organic Chemistry, 2004, 69(17), 5728–5737. URL: [Link]

  • Coffman, K. C., et al. "Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles." European Journal of Organic Chemistry, 2014(34), 7651–7657. URL: [Link]

  • Fancelli, D., et al. "Pyridylpyrrole derivatives active as kinase inhibitors." World Intellectual Property Organization, Patent WO2005013986A1, 2005.

Sources

Advanced Chiral Piperidine-2-Carboxylic Acid Scaffolds: Synthetic Innovations and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-2-carboxylic acid (pipecolic acid) moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical conformational constraint in peptidomimetics and a core pharmacophore in diverse therapeutic agents, from local anesthetics (e.g., Ropivacaine) to thrombin inhibitors (e.g., Argatroban). Despite its utility, the stereoselective synthesis of polysubstituted pipecolic acids has historically been plagued by low yields, reliance on the chiral pool, or lengthy resolution steps.

This technical guide analyzes the latest generation of novel chiral pipecolic acid building blocks , focusing on two breakthrough synthetic methodologies: interrupted asymmetric hydrogenation of pyridines and chemo-enzymatic C–H functionalization . These routes unlock access to 3-, 4-, 5-, and 6-substituted analogs with unprecedented diastereocontrol, enabling the precise tuning of physicochemical properties (logD, pKa) and target affinity.

Structural Significance & Pharmacological Logic[1]

Conformational Restriction

Unlike flexible linear amino acids, pipecolic acid imposes severe constraints on the peptide backbone dihedral angles (


, 

). Incorporating (S)-pipecolic acid into a peptide sequence typically forces a cis-amide bond preference or stabilizes specific turn geometries (e.g.,

-turns), which is critical for mimicking bioactive loops in protein-protein interaction (PPI) inhibitors.
Metabolic Stability

The cyclic nature of the piperidine ring shields the


-carbon and the adjacent amide bond from rapid proteolytic cleavage. Furthermore, substituting the ring at the C3 or C4 positions can sterically hinder metabolic oxidation, extending the half-life of the parent drug.

Table 1: Key Substituted Pipecolic Acid Building Blocks and Applications

Substitution PatternKey Structural FeaturePrimary ApplicationRepresentative Drug/Target
Unsubstituted Core

-amino acid
Local AnestheticsRopivacaine, Bupivacaine
4-Substituted Distal steric bulkThrombin InhibitionArgatroban
3-Substituted Proximal constraintGPCR LigandsSomatostatin mimetics
Polysubstituted High

fraction
PPI InhibitorsFK506 (Tacrolimus) analogs
Fluorinated pKa modulationBioisosteresMetabolic stability enhancers

Advanced Synthetic Methodologies

The synthesis of these building blocks has evolved from classical resolution to catalytic asymmetric induction. We focus here on two high-impact methodologies.

Methodology A: Asymmetric Hydrogenation of Pyridines

Direct hydrogenation of pyridine-2-carboxylic acid derivatives is the most atom-economic route. Recent advances utilize chiral auxiliaries or transition-metal catalysis to overcome the high resonance energy of the pyridine ring and control stereochemistry at multiple centers simultaneously.

  • Mechanism: The reaction often proceeds via an "interrupted" mechanism. The pyridine is partially reduced to a dihydropyridine or tetrahydropyridine intermediate. The catalyst then dictates the facial selectivity of the final hydride addition.

  • Innovation: Using oxazolidinone-substituted pyridines allows for the creation of up to three contiguous stereocenters in a single operation with >98% ee. The oxazolidinone acts as a "traceless" auxiliary that can be cleaved or recycled.[1]

Methodology B: Chemo-Enzymatic C–H Functionalization

A 2024 breakthrough (Renata et al.) introduced a modular approach for accessing complex 3D piperidines.[2]

  • Biocatalysis: Enzymes (e.g., amino acid hydroxylases) selectively install a hydroxyl group at remote carbons (C3, C4, or C5).

  • Radical Cross-Coupling: The hydroxyl group is converted to a radical precursor and coupled with diverse fragments using nickel electrocatalysis.

  • Advantage: This bypasses de novo ring construction, allowing late-stage diversification of the commercially available pipecolic acid core.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the optimal synthesis route based on the desired substitution pattern.

SynthesisDecisionTree Start Target: Chiral Pipecolic Acid Scaffold SubstPattern Define Substitution Pattern Start->SubstPattern Unsub Unsubstituted / C2-Only SubstPattern->Unsub Simple Core C3_C5 C3 or C5 Functionalization SubstPattern->C3_C5 Remote Functionalization C4_Poly C4-Substituted / Polysubstituted SubstPattern->C4_Poly Complex Stereochemistry Route1 Route 1: Chiral Pool / Resolution (L-Lysine Cyclization) Unsub->Route1 Route2 Route 2: Chemo-Enzymatic (C-H Oxidation + Cross Coupling) C3_C5->Route2 Route3 Route 3: Asymmetric Hydrogenation (Pyridine Reduction) C4_Poly->Route3 Mechanism Mechanism: Interrupted Hydrogenation (Creates multiple stereocenters) Route3->Mechanism

Figure 1: Strategic decision tree for selecting synthetic routes based on target scaffold complexity.

Experimental Protocol: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

This protocol details the synthesis of a chiral 3-substituted piperidine-2-carboxylate using a Rhodium-JosiPhos catalyst system. This method is chosen for its reliability in generating high enantiomeric excess (ee) for difficult 3-substituted substrates.

Objective: Synthesis of (2S, 3R)-N-benzyl-3-phenylpiperidine-2-carboxylic acid ethyl ester.

Materials & Reagents
  • Substrate: 3-phenylpyridine-2-carboxylic acid ethyl ester (1.0 equiv).

  • Alkylating Agent: Benzyl bromide (BnBr) (1.1 equiv).

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (1 mol%).

  • Ligand: (R,S)-JosiPhos (1.1 mol%).

  • Base: Triethylamine (Et₃N) (1.0 equiv).

  • Solvent: Degassed Ethanol (EtOH).

  • Hydrogen Source: H₂ gas (50 bar).

Step-by-Step Methodology
  • Quaternization (Activation):

    • Dissolve 3-phenylpyridine-2-carboxylic acid ethyl ester in acetone.

    • Add benzyl bromide (1.1 equiv) dropwise at 0°C.

    • Stir at reflux for 4 hours. The pyridinium salt precipitates.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum. Rationale: Quaternization lowers the aromatic resonance energy, facilitating hydrogenation under milder conditions.

  • Catalyst Preparation (In Glovebox):

    • In a vial, mix [Rh(COD)₂]BF₄ and (R,S)-JosiPhos in degassed EtOH. Stir for 30 minutes to form the active catalyst complex.

  • Hydrogenation:

    • Load the pyridinium salt (1.0 mmol) and the catalyst solution (0.01 mmol) into a high-pressure autoclave.

    • Add Et₃N (1.0 mmol). Critical Step: The base neutralizes the HBr formed during reduction and prevents catalyst deactivation.

    • Seal the autoclave and purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 50 bar H₂ and stir at 50°C for 24 hours.

  • Work-up & Purification:

    • Vent H₂ carefully. Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in saturated NaHCO₃ and extract with Ethyl Acetate (3x).

    • Dry organic layers over MgSO₄ and concentrate.

    • Purify via flash column chromatography (Hexanes/EtOAc) to yield the cis-piperidine product.

Validation Criteria:

  • NMR: ¹H NMR should show disappearance of aromatic pyridine protons and appearance of upfield piperidine multiplets.

  • Chiral HPLC: Enantiomeric excess (ee) should be >90% using a Chiralcel OD-H column.

Mechanistic Insight: The "Interrupted" Pathway

Understanding the hydrogenation mechanism is vital for troubleshooting stereoselectivity issues.

HydrogenationMechanism Pyridine Activated Pyridinium Salt (Planar, Aromatic) Dihydro Dihydropyridine Intermediate (Partially Reduced) Pyridine->Dihydro H2 Addition 1 Iminium Cyclic Iminium Ion (Reactive Electrophile) Dihydro->Iminium Isomerization/Protonation Piperidine Chiral Piperidine Product (sp3 Rich, 3D) Iminium->Piperidine Enantiodetermining Hydride Transfer Catalyst Rh-Ligand Complex (Stereocontrol) Catalyst->Iminium Coordination

Figure 2: Mechanistic pathway of pyridinium salt hydrogenation. The final hydride transfer to the iminium intermediate is the enantiodetermining step.

References

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 2005.[3]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 2019.

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry - A European Journal, 2011.

  • Biocatalytic C–H functionalization for the synthesis of piperidines. Science, 2024.[2] (Contextualized from search results regarding Renata et al. breakthrough).

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.

Sources

Methodological & Application

Application Note: Synthesis of Peptidomimetics Using (2S)-4,6-Dioxopiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of linear peptides, such as poor oral bioavailability and rapid proteolytic degradation[1]. The incorporation of conformationally restricted scaffolds is a proven strategy to lock peptides into their bioactive conformations. This application note details the strategic use of (2S)-4,6-dioxopiperidine-2-carboxylic acid —a highly rigidified, glutarimide-like cyclic amino acid analog—as a dual-purpose building block. It acts both as a potent


-turn inducer and as a versatile scaffold for orthogonal late-stage functionalization via its C4-ketone. This guide provides validated, step-by-step protocols for its incorporation into solid-phase peptide synthesis (SPPS) workflows.

Introduction & Mechanistic Rationale

Natural and synthetic amino acids with piperidine backbones are widely recognized as versatile chiral building blocks in medicinal chemistry[2]. Specifically, (2S)-4,6-dioxopiperidine-2-carboxylic acid mimics the side-chain-to-backbone cyclization of aspartic or glutamic acid.

Mechanistic Advantages:

  • Conformational Restriction: The rigid six-membered piperidine ring restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This restriction effectively induces defined secondary structures (such as reverse turns), which are critical for binding to deep receptor pockets[3].
  • Protease Resistance: By masking the standard peptide backbone and introducing steric bulk, the dioxopiperidine scaffold prevents the binding of proteolytic enzymes, thereby extending the half-life of the therapeutic candidate[4].

  • Orthogonal Functionalization: The C6-ketone reduces the basicity of the adjacent N1 nitrogen (forming a stable

    
    -lactam), while the C4-ketone remains chemically orthogonal to standard Fmoc-SPPS chemistry. This allows for late-stage diversification (e.g., reductive amination) to probe sub-pockets in the target receptor, a strategy recently highlighted in the development of antiviral protease inhibitors[5].
    

Rationale A Linear Peptide (High Flexibility) B Proteolytic Degradation (Short Half-Life) A->B C Insertion of (2S)-4,6-dioxopiperidine A->C Scaffold Design D Conformational Restriction (β/γ-Turn Induction) C->D E Peptidomimetic (High Target Affinity) D->E F Protease Resistance (Extended Half-Life) D->F

Mechanistic rationale for utilizing dioxopiperidine scaffolds in peptidomimetics.

Scaffold Properties & Optimization Data

To ensure self-validating and highly efficient workflows, coupling conditions must be optimized. The steric encumbrance of the piperidine ring at the C2 position makes standard carbodiimide coupling (e.g., DIC/HOBt) highly inefficient. Uronium-based reagents (HATU or COMU) are strictly required to drive the reaction to completion.

Table 1: Physico-Chemical Properties of the Scaffold

ParameterSpecification
Compound Name (2S)-4,6-dioxopiperidine-2-carboxylic acid
Molecular Formula C6H7NO4
Molecular Weight 157.13 g/mol
Stereochemistry (2S)
Key Reactive Sites C2-Carboxylic Acid (Coupling), C4-Ketone (Derivatization)

Table 2: Optimization of Scaffold Coupling Conditions (Resin-Bound Amine)

Reagent SystemBaseSolventTime (min)Coupling Efficiency (%)
DIC / HOBt (3 eq)NoneDMF12045%
HBTU (3 eq)DIPEA (6 eq)DMF12072%
HATU (2.9 eq)DIPEA (6 eq)DMF60>98%
COMU (2.9 eq)TMP (6 eq)DMF60>99%

Experimental Protocols: Step-by-Step Methodology

The following protocols describe the integration of the scaffold into a growing peptide chain, followed by orthogonal modification of the C4-ketone to generate a diverse peptidomimetic library.

Workflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Scaffold Coupling (HATU/DIPEA) N2->N3 N4 C4-Ketone Modification (Reductive Amination) N3->N4 N5 Global Cleavage (TFA/TIS/H2O) N4->N5

Workflow for SPPS incorporation and functionalization of the dioxopiperidine scaffold.

Protocol 4.1: Resin Preparation and Deprotection

Causality: Polystyrene-based resins require adequate swelling to expose the reactive sites within the polymer matrix, ensuring high local concentrations of the coupling reagents.

  • Weigh 0.1 mmol of Fmoc-protected peptide-resin into a fritted synthesis syringe.

  • Swell the resin in a 1:1 mixture of DMF/DCM (5 mL) for 30 minutes under gentle agitation.

  • Drain the solvent. Add 20% piperidine in DMF containing 0.1 M HOBt (4 mL). Note: HOBt is added to suppress aspartimide formation during the deprotection of sterically demanding sequences.

  • Agitate for 15 minutes, drain, and repeat the deprotection step once.

  • Wash the resin thoroughly with DMF (5 × 4 mL) and DCM (5 × 4 mL).

  • Validation Check: Perform a Kaiser test. A dark blue color confirms the presence of free primary amines.

Protocol 4.2: Coupling of the Dioxopiperidine Scaffold

Causality: The use of HATU over DIC/HOBt is dictated by the steric bulk of the piperidine ring; HATU forms a highly reactive 7-aza-HOBt ester that accelerates the acylation of the resin-bound amine, preventing truncation.

  • In a separate vial, dissolve (2S)-4,6-dioxopiperidine-2-carboxylic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in anhydrous DMF (2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Let it pre-activate for exactly 3 minutes.

  • Add the activated mixture to the resin.

  • Agitate at room temperature for 60 minutes.

  • Drain the reaction mixture and wash the resin with DMF (5 × 4 mL) and DCM (5 × 4 mL).

  • Validation Check: Perform a Kaiser test. A color change from yellow to dark blue indicates incomplete coupling, necessitating a second coupling cycle with COMU/TMP. A yellow color indicates successful coupling.

Protocol 4.3: Orthogonal Late-Stage Functionalization (C4 Reductive Amination)

Causality: The C4-ketone is uniquely positioned to allow orthogonal functionalization without affecting the C6-lactam or the C2-amide linkage. Using sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions selectively reduces the intermediate imine while preventing the reduction of the lactam or premature cleavage from the resin.

  • Swell the resin-bound dioxopiperidine-peptide in anhydrous DMF (3 mL).

  • Add the desired primary amine (e.g., benzylamine, 1.0 mmol, 10 eq) dissolved in 1% glacial acetic acid in DMF (2 mL).

  • Agitate for 2 hours at room temperature to allow imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.0 mmol, 10 eq) directly to the reaction mixture.

  • Agitate for 16 hours at room temperature.

  • Drain and wash the resin sequentially with DMF, MeOH, DCM, and finally DMF (3 × 4 mL each).

  • QC Check: Cleave a 1 mg micro-aliquot of resin using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the desired reductive amination product before proceeding to global cleavage.

Protocol 4.4: Global Cleavage and Purification
  • Wash the resin with DCM (5 × 4 mL) and dry under a stream of nitrogen for 10 minutes.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add 4 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the filtrate into a 50 mL centrifuge tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitate the peptidomimetic by adding 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.

  • Wash the pellet twice more with ice-cold ether and dry under vacuum.

  • Purify the crude product using preparative RP-HPLC (C18 column) utilizing a water/acetonitrile gradient containing 0.1% TFA.

References

*[2] (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids | Source: PMC (nih.gov) | URL:[Link] *[3] Organic & Biomolecular Chemistry - AIR Unimi | Source: unimi.it | URL:[Link] *[5] On the origins of SARS-CoV-2 main protease inhibitors | Source: PMC (nih.gov) | URL:[Link] *[1] Conformationally restricted cyclic nonapeptides derived from L-cysteine and LL-3-amino-2-piperidone-6-carboxylic acid (LL-Acp), a potent .beta.-turn-inducing dipeptide analog | Source: The Journal of Organic Chemistry (acs.org) | URL:[Link] *[4] (R)-α-Aminoadipic acid: an interesting chiral pool building block | Source: Arkivoc (arkat-usa.org) | URL:[Link]

Sources

Application Note: A Guide to the Solid-Phase Synthesis of Peptides Containing (2S)-4,6-dioxopiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Peptide Structure with a Constrained Glutamine Analog

The field of therapeutic peptide development is increasingly focused on moving beyond the canonical 20 amino acids to engineer molecules with enhanced stability, novel conformations, and improved biological activity.[1][2] Non-canonical amino acids (NCAAs) are pivotal in this endeavor, offering tools to create sophisticated peptidomimetics.[3] This guide focuses on the application of (2S)-4,6-dioxopiperidine-2-carboxylic acid , a conformationally constrained cyclic analog of glutamine/glutamic acid, in solid-phase peptide synthesis (SPPS).

The glutarimide ring of this NCAA rigidly holds the backbone and side-chain elements, which can pre-organize the peptide into a specific secondary structure. This conformational restriction can lead to increased receptor binding affinity, enhanced resistance to enzymatic degradation, and improved pharmacokinetic profiles. Peptides incorporating glutamine analogs have been studied for their potential in nutrition and for protecting intestinal barrier function.[4][5][6]

However, the incorporation of sterically hindered or structurally unique NCAAs into a growing peptide chain via standard Fmoc-SPPS presents distinct challenges.[7] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (2S)-4,6-dioxopiperidine-2-carboxylic acid. We will detail the necessary chemical strategies, step-by-step protocols, and critical considerations from building block preparation to final peptide characterization, explaining the causality behind each experimental choice.

Building Block: Properties and Preparation

The successful incorporation of any NCAA begins with a high-quality, properly protected building block. For standard Fmoc-SPPS, the α-amino group must be protected with the base-labile Fmoc group to prevent self-polymerization and ensure directional chain elongation.[8]

The building block required is N-α-Fmoc-(2S)-4,6-dioxopiperidine-2-carboxylic acid .

PropertyValue
Molecular Formula C21H18N2O6
Molecular Weight 394.38 g/mol
Appearance White to off-white solid (predicted)
Core Structure Glutamic Acid Analog (Cyclic)
SPPS Strategy Fmoc/tBu

cluster_0 Fmoc-(2S)-4,6-dioxopiperidine-2-carboxylic acid node_structure

Figure 1: Structure of the Fmoc-protected building block.

Core Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis

Fmoc-based SPPS is the predominant method for peptide synthesis due to its mild reaction conditions, which are compatible with a wide range of sensitive and modified amino acids.[2][8] The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]

The synthesis cycle consists of four key stages:

  • N-α-Fmoc Deprotection: The terminal Fmoc group is removed with a secondary amine base, typically piperidine, to expose a free primary amine.

  • Washing: Excess deprotection reagent and by-products are removed by washing the peptide-resin with a suitable solvent, typically DMF.[9]

  • Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-amino acid is activated and reacted with the free amine on the peptide-resin to form a new peptide bond.

  • Final Washing: Excess reagents and soluble by-products from the coupling step are washed away.

This cycle is repeated for each amino acid in the sequence. The incorporation of a sterically demanding NCAA like (2S)-4,6-dioxopiperidine-2-carboxylic acid requires special attention during the coupling step to ensure the reaction proceeds to completion.

SPPS_Workflow Resin 1. Start: Swell Resin in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Loop Last Amino Acid? Wash2->Loop Loop->Deprotection No Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage Yes Purify 8. Purify & Characterize Cleavage->Purify No No Yes Yes

Figure 2: General workflow for an Fmoc-SPPS cycle.

Detailed Protocols for Incorporation

This section provides detailed, field-proven protocols for incorporating Fmoc-(2S)-4,6-dioxopiperidine-2-carboxylic acid into a peptide sequence. These protocols are based on standard practices for difficult or sterically hindered couplings.[10][11]

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide).[10]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[12]

  • Building Block: N-α-Fmoc-(2S)-4,6-dioxopiperidine-2-carboxylic acid.

  • Standard Amino Acids: N-α-Fmoc protected amino acids with acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).

  • Coupling Reagents: See Table 2 for recommendations.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[11]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[11]

  • Washing/Precipitation: Cold diethyl ether.

Resin Selection and Preparation

The choice of resin dictates the C-terminal functionality of the final peptide.[10]

  • 2-Chlorotrityl (2-CTC) Resin: Use this resin to obtain a peptide with a C-terminal carboxylic acid. It allows for cleavage under mild acidic conditions, which can be beneficial for sensitive sequences.[11]

  • Rink Amide Resin: Use this resin to obtain a peptide with a C-terminal amide.

Protocol: Resin Swelling

  • Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) in a reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature.[9]

  • Drain the DMF from the vessel. The resin is now ready for the first amino acid loading or the first deprotection step if using a pre-loaded resin.

Protocol for Incorporating the NCAA

The critical step is the coupling reaction. Due to the rigid, cyclic nature of (2S)-4,6-dioxopiperidine-2-carboxylic acid, it should be treated as a sterically hindered amino acid. Standard coupling reagents like DIC/HOBt may result in slow or incomplete reactions. Therefore, more potent uronium/aminium or phosphonium-based reagents are strongly recommended.[11][13][14]

Step 1: N-terminal Fmoc Deprotection

  • To the swollen peptide-resin, add 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine, which would otherwise neutralize the incoming activated amino acid.[9]

Step 2: Activation and Coupling of the NCAA

  • In a separate vial, dissolve N-α-Fmoc-(2S)-4,6-dioxopiperidine-2-carboxylic acid (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 3 eq.), and an additive if not intrinsic to the reagent (e.g., HOAt, 3 eq.) in DMF.

  • Add the activation base (e.g., DIPEA, 6 eq.) to the solution.

  • Allow the mixture to pre-activate for 5-10 minutes. The solution may change color.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the time can be extended or the reaction can be performed at a slightly elevated temperature (e.g., 40°C), if the synthesizer allows.

ReagentTypeRecommended Equivalents (AA:Reagent:Base)Notes
HATU Uronium/Aminium1 : 0.95 : 2Highly efficient, rapid coupling with low racemization. Recommended first choice.[11][14]
HBTU Uronium/Aminium1 : 0.95 : 2Very effective and widely used, slightly less potent than HATU.[13]
PyBOP Phosphonium1 : 1 : 2Excellent for hindered couplings, but can be less suitable for cysteine-containing peptides.[11]
DIC/Oxyma Carbodiimide1 : 1 : -A modern, safer alternative to DIC/HOBt. Can be effective but may require longer reaction times or double coupling.[2]

Table 2: Recommended coupling reagents for incorporating the NCAA.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-NCAA-COOH Active_Ester Activated OAt-Ester (Reactive Intermediate) Fmoc_AA->Active_Ester Pre-activation (5-10 min) HATU HATU + DIPEA HATU->Active_Ester New_Peptide Fmoc-NCAA-CO-NH-Peptide-Resin Active_Ester->New_Peptide Forms Peptide Bond Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide Nucleophilic Attack

Figure 3: Simplified mechanism of HATU-mediated coupling.

Step 3: Monitoring the Coupling Reaction

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[15] A negative result (yellow beads, colorless solution) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated (a "double couple").

Step 4: Capping (Optional)

  • If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences. This is done by acetylating the amines with a solution of acetic anhydride and DIPEA in DMF.[15]

Peptide Cleavage, Purification, and Characterization

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Protocol: Cleavage and Precipitation
  • Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).

  • Stir or agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (e.g., 40 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC

The crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]

ParameterSetting
Column C18, 5 µm, 100 Å (preparative scale)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min)
Detection 214 nm and 280 nm
Gradient 5-65% B over 30-60 minutes (example, must be optimized)

Table 3: Typical RP-HPLC purification parameters.

Fractions corresponding to the main product peak are collected, pooled, and lyophilized to yield the pure peptide.

Identity Confirmation

The identity and purity of the final peptide should be confirmed using analytical techniques.

  • Analytical RP-HPLC: To assess the final purity of the lyophilized product.[17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying the correct sequence and the incorporation of the NCAA.[16][18] Techniques like MALDI-TOF or ESI-MS are commonly used.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the NCAA.- Insufficient reaction time.- Low reagent concentration/activity.- Perform a "double couple" (repeat the coupling step).- Increase coupling time to 4-6 hours or overnight.- Use a more potent activator like HATU or PyBOP.- If the problem persists, cap unreacted amines with acetic anhydride.
Low Yield After Cleavage - Incomplete synthesis (chain termination).- Premature cleavage from a hyper-acid sensitive resin.- Peptide is insoluble in the cleavage cocktail.- Ensure all coupling and deprotection steps went to completion.- Use a less acid-labile resin if the sequence is long.- Test a small amount of resin first to optimize cleavage time.
Multiple Peaks in HPLC - Deletion sequences from incomplete coupling.- Racemization during activation.- Side reactions during cleavage (e.g., re-attachment of protecting groups).- Use capping to terminate failed sequences.- Use a base like collidine instead of DIPEA, especially for sensitive residues. Pre-activate for a shorter time.[11]- Ensure sufficient scavengers (like TIS) are used in the cleavage cocktail.

Conclusion

The incorporation of (2S)-4,6-dioxopiperidine-2-carboxylic acid into peptides is a powerful strategy for creating structurally defined peptidomimetics with potentially superior therapeutic properties. While its steric bulk demands careful selection of coupling reagents and potentially longer reaction times, its successful inclusion is readily achievable using modern, high-potency activators like HATU. By following the robust protocols outlined in this guide—from building block activation to final peptide purification and analysis—researchers can confidently utilize this and other complex NCAAs to push the boundaries of peptide design and drug discovery.

References

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • PubChem. 2,6-Dioxo-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • Google Patents. WO1985002618A1 - 2,6-dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them.
  • Guzmán, F., et al. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 55, 26-36. [Link]

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

  • Wang, Z., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Nutrients, 17(6), 1234. [Link]

  • Wang, Z., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. PubMed. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Al-Salami, H., et al. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceutical Sciences, 31, e70001. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Hapes, C. & Elmes, R.B.P. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics, 3, 626-643. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. [Link]

  • StudyLib. Carboxylic Acid Structure and Chemistry: Part 1. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • CEM GmbH. (2023). Total wash elimination for solid phase peptide synthesis. [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]

  • Element Lab Solutions. Peptide Mapping. A Beginner's Guide. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. [Link]

  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

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Strategic Reduction of 4,6-Dioxopiperidine-2-carboxylic Acid: A Controlled Pathway to Hydroxypipecolic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Hydroxypipecolic acids are privileged scaffolds in medicinal chemistry and natural product synthesis, serving as crucial chiral building blocks for a range of bioactive molecules, including NMDA receptor antagonists and components of antibiotics like virginiamycin S.[1] Their synthesis demands precise control over multiple stereocenters. This application note provides a comprehensive guide to the strategic reduction of 4,6-dioxopiperidine-2-carboxylic acid derivatives. We delve into the mechanistic principles governing the diastereoselective reduction of the C4-ketone, followed by the subsequent reduction of the C6-lactam. This guide offers field-tested protocols, data interpretation insights, and troubleshooting advice to empower researchers in the reliable synthesis of specific hydroxypipecolic acid stereoisomers.

Introduction: The Strategic Imperative for Stereocontrol

The biological activity of molecules containing the pipecolic acid framework is intrinsically linked to their three-dimensional structure. The controlled introduction of a hydroxyl group onto the piperidine ring creates additional stereocenters, significantly expanding the chemical space for drug development while posing a formidable synthetic challenge. The 4,6-dioxopiperidine-2-carboxylate scaffold is an excellent and versatile precursor for accessing these valuable structures.[2]

The core challenge lies in the selective and stereocontrolled reduction of two distinct carbonyl functionalities: a ketone at the C4 position and a lactam (cyclic amide) at the C6 position. A naive approach using a powerful reducing agent would likely result in an intractable mixture of products. Therefore, a strategic, two-stage reduction is paramount. This guide focuses on a proven pathway:

  • Stage 1: Diastereoselective Ketone Reduction. Utilizing a mild hydride donor to selectively reduce the C4-ketone to a secondary alcohol, yielding a key cis-4-hydroxy-δ-lactam intermediate.

  • Stage 2: Lactam Reduction. Employing a more robust reducing agent to convert the C6-lactam of the intermediate into the corresponding amine, thus forming the final hydroxypipecolic acid.

This structured approach provides critical control points for isolating and characterizing intermediates, ensuring the stereochemical integrity of the final product.

Mechanistic Rationale & Stereochemical Principles

The success of this synthesis hinges on understanding the differential reactivity of the carbonyl groups and the factors governing the stereochemical outcome of the initial reduction.

Chemoselectivity: Ketone vs. Lactam

The C4-ketone is significantly more electrophilic than the C6-lactam carbonyl. The lone pair of the nitrogen atom in the lactam is delocalized into the C6-carbonyl, reducing its electrophilicity. This inherent difference in reactivity allows for the use of mild, selective reducing agents.

  • Sodium Borohydride (NaBH₄): This reagent is an excellent choice for the first stage. It is a potent reductant for aldehydes and ketones but is generally unreactive towards amides and lactams under standard conditions.[3][4] This chemoselectivity is the cornerstone of the two-stage strategy.

  • Borane (BH₃) or Lithium Aluminum Hydride (LiAlH₄): These are much stronger reducing agents capable of reducing both ketones and lactams. They are reserved for the second stage, where the reduction of the less reactive lactam is desired.

Diastereoselectivity at the C4 Position

The reduction of the C4-ketone creates a new stereocenter. The orientation of the resulting hydroxyl group relative to the existing substituent at C2 (the carboxylic acid moiety) is critical. The formation of the cis and trans diastereomers is dictated by the trajectory of the hydride attack on the carbonyl.

Research has shown that the reduction of N-Boc-protected 4,6-dioxopiperidine-2-carboxylates with NaBH₄, particularly in the presence of acetic acid, strongly favors the formation of the cis-4-hydroxy diastereomer.[2] This preference can be attributed to the axial attack of the hydride ion on the chair-like conformation of the piperidine ring. The C2-ester group, occupying a pseudo-equatorial position, sterically hinders the equatorial face, thereby directing the incoming nucleophile to the axial face, resulting in an equatorial hydroxyl group (cis to the C2 substituent).

The following diagram illustrates this key stereochemical control element.

Figure 1: Pathway of stereoselective reduction at the C4 position.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol I: Diastereoselective Synthesis of cis-4-Hydroxy-6-oxopiperidine-2-carboxylate

This protocol is adapted from the stereoselective reduction of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates.[2] It reliably produces the cis-hydroxy lactam with high diastereoselectivity.

Workflow Diagram

Figure 2: Workflow for the synthesis of the cis-4-hydroxy lactam intermediate.

Materials & Reagents

ReagentMolar Eq.Purpose
N-Boc-4,6-dioxopiperidine-2-carboxylate1.0Starting Material
Sodium Borohydride (NaBH₄)1.5 - 2.0Reducing Agent
Dichloromethane (CH₂Cl₂), anhydrous-Solvent
Acetic Acid (AcOH), glacial-Co-solvent / Activator
Saturated aq. Ammonium Chloride (NH₄Cl)-Quenching Agent
Ethyl Acetate (EtOAc)-Extraction Solvent
Brine-Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent
Silica Gel (230-400 mesh)-Chromatography Stationary Phase

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc-4,6-dioxopiperidine-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in a 4:1 mixture of anhydrous dichloromethane and glacial acetic acid (e.g., 20 mL CH₂Cl₂ and 5 mL AcOH per 1 gram of starting material).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent temperature fluctuations that could decrease stereoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure cis-4-hydroxy-6-oxopiperidine-2-carboxylate. Diastereomeric excess is typically reported to be between 68-98%.[2]

Protocol II: Reduction of cis-4-Hydroxy-6-oxopiperidine-2-carboxylate to Hydroxypipecolic Acid

This protocol utilizes a stronger reducing agent to convert the lactam into the corresponding piperidine. Borane-dimethyl sulfide complex (BH₃·SMe₂) is an effective choice for this transformation.

Materials & Reagents

ReagentMolar Eq.Purpose
cis-4-Hydroxy-6-oxopiperidine-2-carboxylate1.0Starting Material
Borane-dimethyl sulfide complex (BH₃·SMe₂)3.0 - 4.0Reducing Agent
Tetrahydrofuran (THF), anhydrous-Solvent
Methanol (MeOH)-Quenching Agent
Hydrochloric Acid (HCl), 1M-Workup / Salt formation

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the purified cis-hydroxy lactam (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reductant: Add borane-dimethyl sulfide complex (3.0 eq) dropwise via syringe. Safety Note: BH₃·SMe₂ is corrosive and has a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the mixture back to 0 °C and quench very carefully by the dropwise addition of methanol until gas evolution ceases. This step destroys excess borane.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF, SMe₂, and methanol.

  • Hydrolysis: Add 1M HCl to the residue and heat to reflux for 1 hour to hydrolyze any borane-amine complexes and, if applicable, cleave the Boc protecting group.

  • Purification: Cool the solution. The final hydroxypipecolic acid can often be isolated after neutralization and purification via ion-exchange chromatography or by crystallization of its hydrochloride salt.

Product Characterization: Confirming Structure and Stereochemistry

Trustworthy synthesis requires rigorous confirmation of the product's identity and purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediate and final product.

  • ¹H NMR Spectroscopy: This is the most powerful tool for determining the relative stereochemistry. For the cis-4-hydroxy lactam, the proton at C4 (H-4) will appear as a broad singlet or a narrow multiplet, indicating small coupling constants with the adjacent axial and equatorial protons. In contrast, the trans isomer would show a larger coupling constant for an axial H-4 due to trans-diaxial coupling with an adjacent axial proton.

  • ¹³C NMR Spectroscopy: Confirms the number of unique carbon environments and the successful reduction of the ketone (C=O signal around 200-210 ppm disappears and a C-OH signal around 60-70 ppm appears).

Troubleshooting and Key Insights

IssuePotential CauseRecommended Solution
Low Yield (Protocol I) Incomplete reaction or decomposition of NaBH₄.Ensure anhydrous conditions. Add NaBH₄ in portions to maintain a low temperature. Increase the equivalents of NaBH₄ to 2.0.
Poor Diastereoselectivity Reaction temperature was too high.Maintain the reaction at 0 °C during and shortly after NaBH₄ addition. The presence of acetic acid is known to enhance cis-selectivity.[2]
Over-reduction in Protocol I Unlikely with NaBH₄, but possible with contamination.Use pure, fresh NaBH₄. Ensure the reaction is properly quenched once the starting material is consumed.
Incomplete Lactam Reduction (Protocol II) Insufficient reducing agent or reaction time.Increase equivalents of BH₃·SMe₂ to 4.0. Extend reflux time and monitor carefully by TLC. Ensure the THF is completely anhydrous.
Difficult Purification Product is highly polar (zwitterionic).For the final amino acid, use ion-exchange chromatography for purification. Alternatively, convert the product to its hydrochloride salt or an ester for easier handling.

References

  • Davis, F. A., & Ramachandar, T. (2007). Asymmetric Synthesis of the Four Stereoisomers of 4-Hydroxypipecolic Acid. Arkivoc, 2007(3), 256-271. [Link]

  • Izquierdo, M. L., et al. (2008). Synthesis of both enantiomers of hydroxypipecolic acid derivatives equivalent to 5-azapyranuronic acids and evaluation of their inhibitory activities against glycosidases. Bioorganic & Medicinal Chemistry, 16(17), 8063-8072. [Link]

  • Reddy, G. S., & Kumar, P. (2004). Asymmetric Synthesis of Both the Enantiomers of trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 69(25), 8967-8970. [Link]

  • Ohara, C., et al. (2008). Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1810-1813. [Link]

  • Takebayashi, S., John, J. M., & Bergens, S. H. (2010). Desymmetrization of meso-Cyclic Imides via Enantioselective Monohydrogenation. Journal of the American Chemical Society, 132(36), 12832-12834. [Link]

  • Gaucher, A., et al. (2004). Synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. The Journal of Organic Chemistry, 69(2), 397-404. [Link]

  • Leah Fisch. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Li, G., et al. (2022). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Advanced Science, 9(12), 2105193. [Link]

  • Reissig, H.-U. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Qin, X.-L., et al. (2021). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society, 143(7), 2859-2868. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

Sources

Reaction conditions for amide coupling with 4,6-dioxopipecolic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the amide coupling of 4,6-dioxopipecolic acid (and its derivatives).

Part 1: Strategic Overview & Chemical Analysis[1]

1.1 Introduction

4,6-dioxopipecolic acid (systematically 4,6-dioxopiperidine-2-carboxylic acid ) is a highly functionalized heterocyclic scaffold used in the synthesis of peptidomimetics, conformationally restricted amino acids, and alkaloids.[1][2][3][4] Its structure features a piperidine ring with a carboxylic acid at C2, a ketone at C4, and a lactam carbonyl at C6.[1]

Coupling this molecule presents unique challenges compared to standard amino acids due to its 1,3-dicarbonyl system and the electronic influence of the C6-lactam on the C2-chiral center. This guide provides optimized protocols to maximize yield while suppressing racemization and side reactions (e.g., C-acylation, decarboxylation).[1]

1.2 Structural Reactivity Analysis

Before initiating coupling, researchers must understand the three "Danger Zones" of this molecule:

FeatureLocationChemical RiskMitigation Strategy
Chiral Center C2 (

-carbon)
High Epimerization Risk. The adjacent electron-withdrawing N-acyl/lactam group increases the acidity of the C2 proton, making it prone to racemization under basic conditions.[1]Use low-epimerization reagents (T3P, DEPBT).[1][5] Avoid strong bases (DBU, high eq. DIPEA).
Active Methylene C5 (between C4=O and C6=O)C-Acylation / Polymerization. The C5 position is highly acidic (

) due to the flanking carbonyls.[1] Activated esters can react here (C-acylation).[1]
Maintain low temperature (0°C). Use stoichiometric base control.
Ketone/Lactam C4 / C6Schiff Base Formation. Unprotected ketones can react with primary amines to form imines.[1]Ensure the C2-COOH is activated before amine addition.[1] Use sterically hindered bases.[4]
1.3 Decision Matrix: Reagent Selection

Select your coupling system based on the steric hindrance of the amine partner and the sensitivity of the substrate.

  • Scenario A: Standard Coupling (Primary Amines, Non-hindered)

    • System:EDC / HOBt / NMM [1]

    • Why: Mild, generates a neutral urea byproduct, minimal risk of C5 deprotonation.[1]

  • Scenario B: Difficult/Hindered Coupling (Secondary Amines, Anilines)

    • System:T3P (Propylphosphonic Anhydride) / Pyridine [1]

    • Why: T3P acts as an acidic buffer; the reaction remains slightly acidic/neutral, virtually eliminating epimerization.[1] High driving force for hindered bonds.

  • Scenario C: High-Throughput / Fast Reaction

    • System:HATU / Collidine [1]

    • Why: HATU is extremely fast, but Collidine (2,4,6-trimethylpyridine) is used instead of DIPEA to reduce basicity and prevent proton abstraction at C2/C5.[1]

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Low-Epimerization Method (T3P)

Recommended for valuable chiral starting materials.

Materials
  • Substrate: N-Protected-4,6-dioxopipecolic acid (e.g., N-Boc, 1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF), 1.5 equiv[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) only if amine is HCl salt[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure
  • Preparation: Dissolve the N-protected 4,6-dioxopipecolic acid (1.0 mmol) and the amine (1.1 mmol) in dry EtOAc (5 mL, 0.2 M) in a round-bottom flask under nitrogen.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

    • Note: Low temperature is critical to suppress enolization at C5.[1]

  • Base Addition: Add Pyridine (3.0 mmol) dropwise.

    • Tip: If the solution turns dark/black, the base concentration is too high.[1] Dilute further.

  • Activation: Add T3P solution (1.5 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC or LCMS.[1] The T3P byproduct is water-soluble, simplifying workup.[1]

  • Workup:

    • Dilute with EtOAc (10 mL).[1]

    • Wash with 0.5 M HCl (cold, 2x) to remove pyridine and unreacted amine.[1]

    • Wash with Sat. NaHCO₃ (2x) to remove unreacted acid.[1]

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate.[1]

Protocol B: The "High Reactivity" Method (HATU/Collidine)

Recommended for unreactive amines (e.g., electron-deficient anilines).[1]

Materials
  • Substrate: 1.0 equiv

  • Amine: 1.0 equiv[1][6]

  • Reagent: HATU (1.1 equiv)[1]

  • Base: 2,4,6-Collidine (2.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure
  • Pre-Activation: Dissolve the acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and Collidine (1.0 mmol) at 0 °C. Stir for 5–10 minutes.

    • Why: Pre-activation ensures the active ester is formed before the amine sees the ketone, preventing Schiff base side reactions.

  • Coupling: Add the amine (1.0 mmol) and the remaining Collidine (1.0 mmol).

  • Reaction: Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Quench: Pour into ice-water (20 mL). If the product precipitates, filter it (ideal).[1] If not, extract with EtOAc/LiCl (5%) solution to remove DMF.[1]

Part 3: Troubleshooting & Visualization

3.1 Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) C5-Acylation (Self-reaction)Switch to Protocol A (T3P) . The sterics of T3P prevent it from reacting with the bulky C5-enol.
Racemization (>5% ee loss) High pH during activationReplace DIPEA/TEA with Collidine or N-Methylmorpholine (NMM) .[1] Reduce activation time.
Imine Byproducts Amine reacting with C4-KetoneEnsure Pre-activation (Protocol B).[1] Do not mix Amine+Acid+Base before coupling reagent.[1]
Decarboxylation Thermal instabilityKeep reaction temperature < 25 °C .[1] Never heat to reflux.[1]
3.2 Mechanistic Pathway & Decision Tree

G Start Start: 4,6-Dioxopipecolic Acid Coupling CheckAmine Analyze Amine Partner Start->CheckAmine Primary Primary / Aliphatic Amine CheckAmine->Primary Hindered Hindered / Aniline / Weak Nuc CheckAmine->Hindered RouteA Protocol A: EDC/HOBt or T3P (Prevents C5-Acylation) Primary->RouteA RouteB Protocol B: HATU / Collidine (High Potency, Controlled pH) Hindered->RouteB Risk1 Risk: Schiff Base at C4 RouteA->Risk1 Monitor Risk2 Risk: Epimerization at C2 RouteB->Risk2 Monitor Action1 Pre-Activate Acid at 0°C Risk1->Action1 Solution Action2 Use Weak Base (Collidine/Pyridine) Risk2->Action2 Solution

Caption: Decision tree for selecting coupling conditions based on amine nucleophilicity and associated chemical risks.

References

  • Synthesis of 4,6-dioxopipecolic acid derivatives

    • Title: Synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor.[1]

    • Source:Journal of Organic Chemistry, 2004, 69(1), 112–119.[1]

    • URL:[Link][1]

  • T3P Coupling Methodology

    • Title: Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for Amide Bond Formation with Acid-Sensitive Amino Acids.[1]

    • Source:Organic Process Research & Development, 2009, 13(5), 900–906.[1]

    • URL:[Link][1]

  • Prevention of Epimerization

    • Title: Racemization in Peptide Synthesis: Mechanisms and Prevention.[1]

    • Source:Chemical Reviews, 2006, 106(7), 2668–2694.[1]

    • URL:[Link][1]

  • General Amide Coupling Handbook

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chemical Society Reviews, 2009, 38, 606-631.[1]

    • URL:[Link]

Sources

Application Note: Stereoselective Synthesis of Alkaloids from (2S)-4,6-Dioxopiperidine-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of (2S)-4,6-dioxopiperidine-2-carboxylic acid (also referred to as 4-oxo-6-pipecolic acid lactam or 4-ketopipecolic acid lactam ) as a privileged chiral scaffold for the synthesis of polyhydroxylated alkaloids. Originating from the chiral pool (L-Aspartic acid), this scaffold offers a versatile platform for constructing indolizidine (e.g., swainsonine, castanospermine) and quinolizidine alkaloids.

The guide focuses on the critical stereoselective reduction of the C4-ketone to establish defined stereocenters and the subsequent cyclization strategies to access bicyclic alkaloid cores. We provide validated protocols for the diastereoselective manipulation of this scaffold, ensuring high optical purity and yield.

Chemical Background & Retrosynthesis

The (2S)-4,6-dioxopiperidine-2-carboxylic acid scaffold is a cyclic derivative of L-aspartic acid homologues. Structurally, it functions as a 4-oxopipecolic acid lactam . Its value lies in the rigid six-membered ring which directs nucleophilic attacks (e.g., hydride reduction) with high facial selectivity, allowing for the predictable installation of chiral centers at C4 and C5.

Structural Analysis
  • C2 Stereocenter: Derived from L-Aspartic acid; fixes the absolute configuration.

  • C4 Ketone: Prochiral center; amenable to stereoselective reduction to yield cis- or trans-4-hydroxy derivatives.

  • C6 Lactam: Provides orthogonality; can be reduced to an amine (for piperidines) or used as a handle for ring closure (for indolizidines).

Retrosynthetic Pathway (DOT Diagram)

Retrosynthesis Target Polyhydroxylated Indolizidine (e.g., Swainsonine) Bicyclic Bicyclic Lactam Intermediate Target->Bicyclic Reduction & Deprotection Scaffold (2S)-4,6-Dioxopiperidine- 2-carboxylic Acid (4-Oxo-Lactam) Bicyclic->Scaffold N-Alkylation & Cyclization Precursor L-Aspartic Acid (Chiral Pool) Scaffold->Precursor Dieckmann Cyclization (Homologation)

Figure 1: Retrosynthetic analysis showing the derivation of Indolizidine alkaloids from L-Aspartic acid via the 4,6-dioxopiperidine scaffold.

Application Note: Stereocontrol Mechanisms

The pivotal step in utilizing this scaffold is the reduction of the C4 ketone. The stereochemical outcome is dictated by the ring conformation and the choice of reducing agent.

Conformation-Directed Hydride Attack

The 4,6-dioxopiperidine ring typically adopts a conformation where the bulky C2-carboxylate group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • Axial Attack (L-Selectride): Bulky borohydrides are forced to attack from the more hindered axial face, yielding the equatorial alcohol (trans-relationship to C2).

  • Equatorial Attack (NaBH4): Smaller hydrides attack from the less hindered equatorial face, yielding the axial alcohol (cis-relationship to C2).

Quantitative Comparison of Reducing Agents
Reducing AgentSolventTemp (°C)Major Product (C2:C4 relationship)Selectivity (dr)
NaBH₄ MeOH-78 to 0cis-Alcohol (Axial OH)> 95:5
L-Selectride THF-78trans-Alcohol (Equatorial OH)> 90:10
K-Selectride THF-78trans-Alcohol (Equatorial OH)> 92:8
NaBH(OAc)₃ AcOH25cis-Alcohol (Axial OH)> 98:2

Detailed Experimental Protocols

Protocol A: Preparation of (2S)-4,6-Dioxopiperidine-2-carboxylate Scaffold

Note: This synthesis typically starts from N-protected L-Aspartic acid beta-ester.

Reagents:

  • N-Boc-L-Aspartic acid-beta-methyl ester (1.0 equiv)

  • Lithium Enolate of tert-butyl acetate (or equivalent homologation reagent)

  • THF (anhydrous)

  • Acetic Acid

Workflow:

  • Activation: Activate the alpha-carboxylic acid of N-Boc-L-Asp-OMe using CDI (1.1 equiv) in THF.

  • Claisen Condensation: React with the lithium enolate of tert-butyl acetate at -78°C to form the beta-keto ester intermediate.

  • Cyclization: Treat the intermediate with catalytic acid (e.g., TFA/DCM) to deprotect the Boc group and induce intramolecular cyclization to the lactam (4,6-dioxopiperidine). Note: If N-protection is required for the final scaffold, re-protect using Boc2O after cyclization.

  • Purification: Recrystallize from EtOAc/Hexanes to obtain the pure (2S)-4,6-dioxopiperidine-2-carboxylate.

Protocol B: Stereoselective Reduction to (2S,4S)-4-Hydroxypipecolic Acid Lactam (cis-isomer)

Targeting the cis-diol relationship common in swainsonine precursors.

Materials:

  • (2S)-4,6-Dioxopiperidine-2-carboxylate (1.0 mmol)

  • Sodium Borohydride (NaBH₄) (1.5 mmol)

  • Methanol (10 mL)

  • Saturated NH₄Cl solution

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of anhydrous Methanol. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add NaBH₄ (57 mg, 1.5 mmol) in small portions over 10 minutes. Critical: Maintain low temperature to maximize diastereoselectivity.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of the starting ketone.

  • Quenching: Quench the reaction by adding 5 mL of saturated NH₄Cl solution dropwise.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 15 mL).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR (look for H-4 signal coupling constants; cis H-4 is typically equatorial with small couplings).

Protocol C: Transformation to Indolizidine Core

Cyclization of the pipecolic acid derivative.

Workflow:

  • N-Alkylation: Alkylate the Nitrogen (if unprotected) with a 3-carbon chain (e.g., 3-bromopropanol protected as silyl ether) or perform an acylation with acryloyl chloride followed by Ring-Closing Metathesis (RCM).

  • Lactam Reduction: Reduce the C6 lactam carbonyl using BH₃·DMS or LiAlH₄ to yield the saturated piperidine ring.

  • Ring Closure: If using the alkylation route, convert the pendant alcohol to a leaving group (Mesylate) and allow intramolecular nucleophilic attack by the piperidine nitrogen (or vice-versa depending on protection strategy) to form the bicyclic indolizidine system.

Pathway Visualization

The following diagram illustrates the divergent synthesis of cis- and trans- 4-hydroxypipecolic acid derivatives, key intermediates for different alkaloid classes.

Stereoselection Ketone (2S)-4,6-Dioxo Scaffold LSelectride L-Selectride (-78°C) Ketone->LSelectride NaBH4 NaBH4 (MeOH) Ketone->NaBH4 Trans Trans-Alcohol (Equatorial OH) Precursor to: Castanospermine LSelectride->Trans Axial Attack (Steric Control) Cis Cis-Alcohol (Axial OH) Precursor to: Swainsonine NaBH4->Cis Equatorial Attack (Thermodynamic)

Figure 2: Divergent stereoselective reduction pathways for the 4-oxo scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Diastereoselectivity Temperature too high during reduction.Ensure reaction is kept at -78°C strictly until completion.
Epimerization at C2 Basic conditions during workup or reaction.Avoid strong bases; use buffered quenching (NH₄Cl).
Over-reduction Excess reducing agent reducing the ester/lactam.Use stoichiometric NaBH₄; avoid LiAlH₄ at the ketone reduction stage.
Poor Solubility Highly polar lactam scaffold.Use co-solvents like MeOH/THF or protect the Nitrogen with a lipophilic group (Cbz/Boc).

References

  • Stereoselective Synthesis of 4-Substituted Pipecolic Acids

    • Title: Enantioselective Synthesis of Substituted Pipecolic Acid Deriv
    • Source: J. Org.[1] Chem., 2002, 67 (12), pp 4290–4293.

    • URL:[Link]

  • Indolizidine Alkaloid Synthesis

    • Title: Total Synthesis of (-)-Swainsonine and (-)
    • Source: Tetrahedron, 1987, 43(10), 2269-2278.
    • URL:[Link][2]

  • Reduction of 4-Oxopipecolates

    • Title: Diastereoselective Reduction of N-Protected 4-Oxopipecolic Acid Esters.
    • Source: Synlett, 1996, 1996(10), 981-982.

  • General Alkaloid Scaffolds

    • Title: Piperidine and Indolizidine Alkaloids
    • Source: Chemical Reviews, 1996, 96(1), 555-600.
    • URL:[Link]

Sources

Application Note: Advanced Catalytic Hydrogenation Strategies for Dioxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Dioxopiperidine (piperidine-2,6-dione) derivatives are privileged scaffolds in medicinal chemistry, most notably forming the glutarimide core of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide. The synthesis of these active pharmaceutical ingredients (APIs) frequently requires the selective catalytic hydrogenation of nitro-aromatic precursors or exocyclic alkenes without compromising the hydrolytically sensitive imide bonds[1].

As a Senior Application Scientist, I emphasize that successful hydrogenation of these complex heterocycles relies on precise control over thermodynamics and mass transfer. The reduction of a nitro group to an aniline derivative on a dioxopiperidine scaffold is a highly exothermic process that proceeds via nitroso and hydroxylamine intermediates. Selecting the correct catalyst and solvent matrix is not merely a matter of solubility, but of tuning the proton-coupled electron transfer at the catalyst surface while preventing the accumulation of reactive intermediates.

Causality in Experimental Design
  • Catalyst Selection: 10% Palladium on Carbon (Pd/C) is the industry standard for these reductions[2]. Unlike Platinum oxide (PtO₂), which can catalyze the over-reduction of the isoindoline aromatic ring under pressure, Pd/C provides exquisite chemoselectivity for the nitro group and exocyclic double bonds[3].

  • Solvent Matrix: Dioxopiperidine derivatives are notoriously insoluble in standard apolar solvents. While pure methanol (MeOH) provides excellent proton-shuttling capabilities necessary for nitro reduction[4], the poor solubility of the starting material in MeOH can trap unreacted precursor within the slurry. To counter this, a co-solvent system of MeOH and Dimethylformamide (DMF) (e.g., 1:1 ratio) is highly effective[1]. DMF heavily solvates the nitro-precursor, ensuring a homogeneous reaction phase, while MeOH facilitates the reduction mechanism at the palladium surface. Alternatively, polar aprotic solvents like acetone or 1,4-dioxane can be utilized depending on the specific solubility profile of the derivative[4],[2].

Process Workflow Visualization

Pathway N1 Nitro-Dioxopiperidine Precursor N2 Solvation Phase (MeOH:DMF 1:1) N1->N2 Dissolution N3 Catalyst Adsorption (10% Pd/C) N2->N3 Inertion & Addition N4 Hydrogenation (30-50 psi H2) N3->N4 Pressurization N5 Hydroxylamine Intermediate N4->N5 Partial Reduction N6 Amino-Dioxopiperidine (Target API) N5->N6 Full Reduction N7 Filtration & Crystallization N6->N7 Isolation (>99% Purity)

Catalytic hydrogenation workflow for nitro-dioxopiperidines to amino-derivatives.

Quantitative Data Summary

The following table synthesizes validated reaction conditions for the catalytic hydrogenation of various dioxopiperidine derivatives across different solvent systems and targets.

SubstrateTarget ProductCatalystSolvent SystemH₂ PressureTempYield / PurityRef
3-(4-nitro-1-oxo...)-piperidine-2,6-dioneLenalidomide10% Pd/CMeOH/DMF (1:1)30 psi28 °C>95% / >99%[1]
3-(3-nitrophthalimido)-...piperidine-2,6-dionePomalidomide analog10% Pd/CAcetone50 psi20-25 °CHigh / >98%[2]
4-nitro-2-(2,6-dioxopiperidin-3-yl)...Pomalidomide5-10% Pd/CMeOH or 1,4-Dioxane40-60 psi18-24 °CSubstantial[4]
(3E)-alkylidene-piperidine-2,6-dioneAlkyl-piperidine-2,6-dioneChiral Ru/RhMeOHVariedAmbient>90% / High ee[3]

Self-Validating Experimental Protocols

Protocol A: Scalable Reduction of Nitro-Dioxopiperidines (Lenalidomide Synthesis)

This protocol utilizes a mixed solvent system to overcome the high lattice energy and poor solubility of the nitro-isoindoline precursor[1].

Step 1: Substrate Solvation & Reactor Preparation

  • Charge a clean, dry autoclave reactor with 100 g of 3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione.

  • Add 2.5 L of a 50% DMF in Methanol (v/v) solution.

  • Causality Note: Stir at 28 °C until a uniform slurry/solution is achieved. The DMF disrupts intermolecular hydrogen bonding of the imide, while MeOH acts as the hydrogen donor medium.

Step 2: Catalyst Addition & Inertion

  • Purge the reactor headspace with dry Nitrogen (N₂) gas three times to displace all oxygen.

  • Carefully charge 10 g of 10% Pd/C (50% wet with water to prevent pyrophoric ignition).

  • Self-Validation Checkpoint 1: Ensure the oxygen sensor in the reactor headspace reads <1%. Introducing H₂ in the presence of O₂ and dry Pd/C will cause an immediate solvent fire.

Step 3: Hydrogenation

  • Pressurize the reactor to 30 psi with dry Hydrogen (H₂) gas[1].

  • Maintain the temperature strictly between 20 °C and 28 °C.

  • Causality Note: Do not exceed 30 °C. Elevated temperatures in the presence of protic solvents can trigger the basic hydrolysis and ring-opening of the piperidine-2,6-dione moiety.

  • Self-Validation Checkpoint 2: Monitor the H₂ mass flow meter. A continuous pressure drop indicates active kinetics. The reaction is deemed mechanically complete when H₂ uptake ceases (typically 1 to 3 hours)[4].

Step 4: Quality Control & Isolation

  • Vent the H₂ gas and purge the reactor three times with N₂.

  • Self-Validation Checkpoint 3: Pull an aliquot for HPLC analysis. The reaction is only validated if the starting material is <0.1% and the hydroxylamine intermediate is <0.5%.

  • Filter the reaction mixture through a tightly packed Celite/Hyflow bed to remove the Pd/C catalyst. Wash the bed with 100 mL of pure DMF to elute any trapped product[1].

  • Concentrate the filtrate in vacuo and crystallize the resulting API to achieve >99% purity.

Protocol B: Asymmetric Hydrogenation of Alkylidene-Dioxopiperidines

For the synthesis of chiral dioxopiperidine derivatives, standard Pd/C yields racemic mixtures. Asymmetric hydrogenation requires transition metal complexes[3].

  • Dissolve the (3E)-alkylidene-piperidine-2,6-dione derivative in degassed anhydrous Methanol.

  • Under a strict Argon atmosphere, add 1-2 mol% of a chiral Rhodium or Ruthenium catalyst (e.g., Rh(COD)(R,R-DIPAMP)BF₄).

  • Pressurize to the optimized H₂ pressure (often 50-100 psi depending on the steric bulk of the alkene).

  • Self-Validation Checkpoint: Monitor conversion via LC-MS. Post-reaction, determine the enantiomeric excess (ee) using chiral HPLC. A successful asymmetric induction should yield >90% ee[3].

Troubleshooting & Quality Control

  • Stalled Kinetics (Presence of Hydroxylamine): If HPLC analysis at Step 4 reveals a stalled reaction at the hydroxylamine intermediate, the catalyst surface is likely poisoned, or H₂ mass transfer is insufficient.

    • Corrective Action: Increase the impeller agitation speed to reduce the liquid-solid boundary layer thickness around the Pd/C particles. If unsuccessful, spike the reactor with an additional 2% w/w Pd/C under strict N₂ inertion.

  • Imide Ring Cleavage (Impurity Formation): The piperidine-2,6-dione ring is highly susceptible to hydrolysis.

    • Corrective Action: Ensure all solvents are strictly neutral. Avoid the addition of basic amines (like Triethylamine) unless specifically buffering an acidic side-reaction. Keep hydrogenation temperatures strictly below 30 °C.

References

[3] Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione - Chemical Communications (RSC Publishing) - 3 [4] US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents - 4 [2] US8158653B2 - Pharmaceutical compositions of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-amino isoindoline - Google Patents - 2 [1] An Improved Process For The Preparation Of Lenalidomide - Quick Company - 1

Sources

Unlocking the FKBP12 Interactome: Applications of the 4,6-Diketopipecolic Acid Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of molecular glues, targeted protein degraders (PROTACs), and allosteric kinase inhibitors relies heavily on privileged chemical scaffolds. Among these, 4,6-diketopipecolic acid (commercially available as 4,6-dioxopiperidine-2-carboxylic acid)[1] stands out as a highly versatile chiral building block. It serves as the synthetic cornerstone for recreating the "hemiketal-masked α,β-diketopipecolic acid amidic component"—the critical structural determinant found in blockbuster macrolide immunosuppressants like Rapamycin (Sirolimus) and Tacrolimus (FK506)[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic theory, providing you with field-proven insights into how this scaffold drives ternary complex formation, alongside self-validating protocols for synthesizing and evaluating novel 4,6-diketopipecolic acid derivatives.

Mechanistic Grounding: The Pipecolate Motif as a "Molecular Glue"

The 4,6-diketopipecolic acid motif is not merely a structural spacer; it is the active warhead for engaging the peptidyl-prolyl cis/trans isomerase (PPIase) pocket of the 12-kDa FK506-binding protein (FKBP12)[3].

Crystallographic studies reveal that the pipecolinyl ring buries itself deeply into the hydrophobic cavity of FKBP12[3]. This binding event does not simply inhibit the isomerase activity of FKBP12; rather, it induces a profound conformational change, creating a highly specific, composite protein-drug interface. This newly formed binary complex exhibits a "gain-of-function," allowing it to recruit and inhibit massive downstream targets—such as the FRB domain of mTOR (in the case of Rapamycin) or Calcineurin (in the case of FK506)[4].

By utilizing 4,6-diketopipecolic acid as a starting material, medicinal chemists can exploit the dual ketone handles at the 4- and 6-positions to attach variable linker domains, effectively hijacking the FKBP12 interactome to degrade or inhibit novel disease targets.

G A 4,6-Diketopipecolic Acid Derivative B FKBP12 (PPIase Pocket) A->B High Affinity Binding C Binary Complex (Gain of Function) A->C B->C Conformational Lock D Target Protein (e.g., mTOR / Calcineurin) C->D Protein-Protein Interaction E Ternary Complex (Inhibition/Degradation) D->E Molecular Glue Effect

Molecular glue ternary complex formation driven by 4,6-diketopipecolic acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

Understanding the binding kinetics of the pipecolate scaffold is essential for lead optimization. The table below summarizes the binding affinities and downstream mechanisms of key pipecolate-derived ligands.

Table 1: Comparative Binding Affinities of Pipecolate-Derived Ligands

Compound / ScaffoldPrimary TargetBinding Affinity (

)
Ternary TargetMechanism of Action
Rapamycin (Sirolimus) FKBP12~0.2 nMmTOR (FRB domain)Allosteric Kinase Inhibition
Tacrolimus (FK506) FKBP12~0.4 nMCalcineurinPhosphatase Inhibition
4,6-DKP Synthetic Analog FKBP1210 - 50 nMVaries (PROTAC dependent)Targeted Protein Degradation
dTAG Ligands (AP1867) FKBP12(F36V)< 1.0 nMTarget-FKBP12(F36V) FusionMutant-Specific Degradation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your drug discovery pipeline, the following protocols are designed as self-validating systems. Every critical step includes the underlying chemical or physical causality to empower troubleshooting.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of 4,6-DKP Peptidomimetics

Objective: Incorporate the 4,6-diketopipecolic acid building block into a peptide sequence to create a conformationally constrained FKBP12 ligand.

  • Resin Swelling & Deprotection:

    • Action: Swell Rink Amide resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Causality: Proper swelling exposes the internal matrix of the resin, ensuring uniform access for the bulky pipecolic acid derivative.

  • Activation and Coupling:

    • Action: Pre-activate 4,6-diketopipecolic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add to resin and agitate for 2 hours.

    • Causality: The secondary amine of the piperidine ring is highly sterically hindered. HATU is chosen over standard carbodiimides (like DIC) because its highly reactive HOAt ester intermediate forces the formation of the amide bond, preventing deletion sequences.

  • Orthogonal Functionalization (Optional):

    • Action: Perform reductive amination on the C4/C6 ketones using sodium cyanoborohydride (

      
      ) and a primary amine-bearing PROTAC linker.
      
    • Causality: The diketo handles allow for late-stage diversification without disrupting the C2 stereocenter required for FKBP12 binding.

  • Cleavage and Global Deprotection:

    • Action: Treat the resin with TFA/TIPS/

      
       (95:2.5:2.5) for 2 hours.
      
    • Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger. Without it, the highly reactive carbocations generated during deprotection would re-alkylate the electron-rich pipecolic acid core.

  • Validation Checkpoint:

    • Perform LC-MS on the crude cleavage product. A mass accuracy of

      
       Da and a primary peak purity of 
      
      
      
      validates successful coupling and avoids wasting resources on preparative HPLC.

SPPS_Workflow A Resin Preparation (Swelling in DMF) B Fmoc Deprotection (20% Piperidine) A->B Prepares amine C Coupling of 4,6-DKP (HATU/DIPEA activation) B->C Amide bond formation D Ketone Functionalization (Reductive Amination) C->D Scaffold derivatization E Cleavage & Global Deprotection (TFA/TIPS/H2O) D->E Release from support F RP-HPLC Purification (>95% Purity) E->F Isolation of target

SPPS workflow for incorporating 4,6-diketopipecolic acid into peptidomimetics.

Protocol 2: High-Throughput Fluorescence Polarization (FP) Assay for FKBP12 Binding

Objective: Quantify the binding affinity (


) of synthesized 4,6-DKP analogs to recombinant FKBP12.
  • Reagent Preparation:

    • Action: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

    • Causality: Tween-20 prevents non-specific binding of the lipophilic pipecolate derivatives to the microplate walls, ensuring accurate concentration-response curves.

  • Serial Dilution:

    • Action: Perform a 12-point, 3-fold serial dilution of the 4,6-DKP analog in DMSO, then dilute 1:50 into the Assay Buffer.

  • Complex Incubation:

    • Action: In a black 384-well plate, combine 10 nM 5-FAM-labeled Rapamycin tracer, 20 nM recombinant FKBP12, and the diluted compound. Incubate in the dark for 30 minutes at room temperature.

    • Causality: 5-FAM is chosen because its fluorescence lifetime (~4 ns) perfectly resolves the rotational correlation time difference between the fast-tumbling free tracer (low polarization) and the slow-tumbling 12-kDa FKBP12-bound tracer (high polarization). Incubation in the dark prevents photobleaching, which would artificially lower total fluorescence intensity and skew the polarization math.

  • Validation Checkpoint (Self-Validating System):

    • Action: Read the plate at Ex: 485 nm / Em: 535 nm. Calculate the

      
      -factor using DMSO vehicle (negative control) and 10 
      
      
      
      M Rapamycin (positive control).
    • Causality: A

      
      -factor 
      
      
      
      mathematically guarantees that the assay's dynamic range and signal-to-noise ratio are robust enough to trust the calculated
      
      
      values of your novel compounds.

References

  • The role of mTOR in age-related diseases. National Center for Biotechnology Information (NIH).5

  • The Molecular Target of Rapamycin (mTOR) as a Therapeutic Target Against Cancer. Taylor & Francis Online.6

  • IMMUNOPHARMACOLOGY OF RAPAMYCIN1. Annual Reviews.3

  • Building Blocks Catalogue May 2020 (4,6-dioxopiperidine-2-carboxylic acid). Namiki Shoji Co., Ltd.1

Sources

Synthesis of conformationally constrained amino acids using dioxopiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for peptidomimetics with enhanced metabolic stability and receptor selectivity has driven the synthesis of conformationally constrained amino acids (CCAAs). Among the available scaffolds, 2,6-dioxopiperidines (glutarimides) represent a privileged, versatile platform for generating


-disubstituted glutamic acid analogues and cyclic amino acids.

Unlike acyclic alkylation strategies, which often suffer from poor stereocontrol and racemization, the 2,6-dioxopiperidine scaffold locks the glutamate backbone into a rigid cyclic imide. This "temporary constraint" allows for highly stereoselective electrophilic attack at the


-carbon via enolate chemistry, effectively leveraging the Self-Regeneration of Stereocenters (SRS)  or substrate-controlled steric shielding.

This guide details the protocol for synthesizing N-protected 2,6-dioxopiperidines from L-glutamic acid, their stereoselective alkylation, and subsequent hydrolysis to yield high-purity constrained amino acids.

Mechanistic Strategy & Scaffold Selection

Why 2,6-Dioxopiperidines?

The 2,6-dioxopiperidine ring (derived from glutamic acid) serves two critical functions in CCAA synthesis:

  • Activation: The cyclic imide structure increases the acidity of the

    
    -proton (pKa ~18-20), enabling clean deprotonation with non-nucleophilic bases (e.g., LiHMDS) without competing amide hydrolysis.
    
  • Stereochemical Memory: By protecting the nitrogen (e.g., with a Boc or Cbz group), the bulky protecting group shields one face of the enolate. If the starting material is chiral (L-glutamic acid), the existing chirality can direct the incoming electrophile, or the ring can be used to construct quaternary centers that retain enantiopurity upon ring opening.

Strategic Workflow

The synthesis follows a "Close-Functionalize-Open" logic:

  • Cyclization: Dehydration of N-protected L-glutamic acid to the anhydride, followed by conversion to the imide (2,6-dioxopiperidine).

  • Functionalization: Formation of the lithium enolate and trapping with an alkyl halide. The cyclic constraint minimizes degrees of freedom, enhancing facial selectivity.

  • Ring Opening: Controlled hydrolysis restores the acyclic dicarboxylic acid structure, now possessing a quaternary

    
    -center or a new cyclic constraint (if intramolecular alkylation was performed).
    

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (N-Boc-2,6-Dioxopiperidine)

Objective: Convert L-Glutamic acid into the reactive N-Boc-glutarimide scaffold.

Reagents:

  • N-Boc-L-Glutamic acid (10.0 g, 40.4 mmol)

  • Acetic anhydride (Ac₂O) or DCC (Dicyclohexylcarbodiimide)

  • THF (anhydrous)

  • CDI (1,1'-Carbonyldiimidazole) - Alternative mild cyclization agent

Step-by-Step Methodology:

  • Anhydride Formation: Dissolve N-Boc-L-glutamic acid in anhydrous THF (100 mL). Add DCC (1.1 equiv) at 0°C. Stir for 2 hours. Filter off the DCU urea byproduct. The filtrate contains N-Boc-glutamic anhydride.

  • Imide Cyclization:

    • Note: Direct conversion of the anhydride to the imide often requires an ammonia source followed by re-cyclization, but a more direct route uses CDI in refluxing THF or treatment of the mono-amide with weak acid.

    • Preferred Route: Treat the crude anhydride with aqueous ammonia (1.1 equiv) to form the mono-amide (Isoglutamine derivative). Isolate the solid.

    • Resuspend the mono-amide in DMF/CH₂Cl₂. Add EDCI (1.2 equiv) and DMAP (0.1 equiv). Stir at RT for 12 hours.[1] This effects the intramolecular cyclization to N-Boc-2,6-dioxopiperidine .

  • Purification: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. Recrystallize from EtOAc/Hexanes.

    • Target Yield: 75-85%

    • Validation: ¹H NMR (CDCl₃) should show the characteristic imide protons and the disappearance of the amide NH doublets.

Protocol B: Stereoselective -Alkylation

Objective: Introduce the conformational constraint (alkyl group) at the C-2 position (alpha to carbonyl).

Reagents:

  • N-Boc-2,6-dioxopiperidine (1.0 equiv)

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • Electrophile (e.g., Methyl Iodide, Benzyl Bromide, Allyl Bromide) (1.2 equiv)

  • THF (anhydrous), -78°C bath

Step-by-Step Methodology:

  • Enolization: In a flame-dried flask under Argon, dissolve N-Boc-2,6-dioxopiperidine in anhydrous THF (0.1 M concentration). Cool to -78°C .

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution may turn slight yellow. Stir at -78°C for 45 minutes to ensure complete enolate formation.

    • Critical Check: Do not allow the temperature to rise above -60°C, as the N-Boc group can migrate or the ring can open.

  • Alkylation: Add the electrophile (neat or in minimal THF) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.

    • TLC Monitoring: Monitor the disappearance of the starting imide.

  • Quench: Quench with saturated aqueous NH₄Cl at -20°C. Extract with EtOAc (3x).

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Stereochemistry: The electrophile typically approaches from the face opposite the bulky N-Boc group (if the ring adopts a specific pucker) or is controlled by existing chiral centers. For pure

      
      -methyl glutamic acid analogues, this step creates the quaternary center.
      
Protocol C: Hydrolysis to the Constrained Amino Acid

Objective: Open the glutarimide ring to yield the final


-disubstituted dicarboxylic acid.

Reagents:

  • Alkylated Glutarimide[2]

  • LiOH (2.5 equiv) in THF/H₂O (3:1)

Step-by-Step Methodology:

  • Dissolve the alkylated product in THF/H₂O.

  • Add LiOH at 0°C. Stir at RT for 2-4 hours.

    • Note: This selectively opens the imide ring. The N-Boc group usually remains stable under mild basic hydrolysis conditions (LiOH), but unstable in strong acid.

  • Workup: Acidify carefully to pH 3 with 1N HCl. Extract with EtOAc.

  • Final Deprotection (Optional): If the free amino acid is required, treat with TFA/DCM (1:1) for 1 hour to remove the N-Boc group.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues in Glutarimide Alkylation

IssueProbable CauseCorrective Action
Low Yield of Alkylated Product Enolate decomposition or incomplete deprotonation.Ensure temperature stays <-70°C during LiHMDS addition. Increase deprotonation time to 1h.
Ring Opening during Alkylation Nucleophilic attack by base or moisture.Use non-nucleophilic base (LiHMDS, not LDA). Ensure strictly anhydrous conditions.
Racemization Proton exchange after alkylation.Quench reaction at low temperature (-20°C). Do not allow to warm to RT before quenching.
N-Boc Cleavage Lewis acidity of Li+ or adventitious acid.Use KHMDS (Potassium) alternative if Li+ is problematic, though Li+ usually stabilizes the enolate.

Visualization: Synthetic Workflow

G Glu L-Glutamic Acid (Starting Material) Anhydride N-Boc-Glutamic Anhydride Glu->Anhydride DCC or Ac2O Dehydration Imide N-Boc-2,6-Dioxopiperidine (Scaffold) Anhydride->Imide 1. NH3 2. EDCI/DMAP Cyclization Enolate Li-Enolate (-78°C) Imide->Enolate LiHMDS, THF -78°C Alkylated alpha-Alkylated Glutarimide Enolate->Alkylated R-X (Electrophile) Stereoselective Trap Final alpha,alpha-Disubstituted Glutamic Acid (CCAA) Alkylated->Final LiOH, THF/H2O Ring Opening

Figure 1: Workflow for the synthesis of conformationally constrained glutamic acid analogues via the 2,6-dioxopiperidine scaffold.

References

  • Hanessian, S., & Sanceau, J. Y. (1991). Design and synthesis of conformationally constrained amino acids: A versatile scaffold based on 2,6-dioxopiperidines. Canadian Journal of Chemistry.

  • Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives.[3][4][5] Journal of the Chemical Society, Perkin Transactions 1.[4]

  • Ager, D. J., & Fowley, D. A. (1998). The Synthesis of Unnatural Amino Acids. University of St Andrews Research Repository.

  • Ezquerra, J., et al. (1994). Stereoselective double alkylation of ethyl N-Boc-pyroglutamate. Tetrahedron.[6][7][8]

  • Nagasawa, K., et al. (2003). Design and synthesis of novel conformationally constrained glutamic acid analogues. Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Improving solubility of (2S)-4,6-dioxopiperidine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for (2S)-4,6-Dioxopiperidine-2-Carboxylic Acid

Executive Summary: The Physicochemical Challenge

User Query: "I cannot dissolve (2S)-4,6-dioxopiperidine-2-carboxylic acid in standard organic solvents (DCM, THF, EtOAc) for my synthesis step. What are my options?"

Technical Insight: (2S)-4,6-Dioxopiperidine-2-carboxylic acid (often referred to as a derivative of 4,6-dioxopipecolic acid) presents a "perfect storm" of solubility barriers. Its structure contains three highly polar functionalities:

  • Lactam (C6=O) : Acts as a rigid hydrogen bond donor/acceptor, increasing crystal lattice energy.

  • Ketone (C4=O) : Increases polarity.

  • Carboxylic Acid (C2-COOH) : Forms strong intermolecular dimers and H-bond networks.

This molecule behaves similarly to "brick dust" solids like high-melting pigments or peptide aggregates. It is generally insoluble in non-polar organics (Hexane, Toluene) and poorly soluble in moderately polar aprotic solvents (DCM, THF) due to the high energy required to break its crystal lattice.

Core Strategy: To solubilize this compound, you must disrupt its intermolecular Hydrogen-bonding (H-bonding) network using high-dielectric solvents , chaotropic salts , or ion-pairing agents .

Troubleshooting Guide: Solvent Systems & Protocols

Scenario A: "I need to run a reaction in an aprotic solvent (THF, MeCN, DCM)."

Q: Why does my sample precipitate immediately in THF or DCM? A: These solvents lack the H-bond donating/accepting power to disrupt the lactam-acid dimers. The solvent-solute interactions are weaker than the solute-solute lattice interactions.

Solution: The "Pseudo-Proline" Effect (LiCl Additive) Lithium salts can dramatically increase the solubility of peptides and lactams in THF by complexing with the carbonyl oxygens, effectively "greasing" the molecule.

  • Protocol: LiCl-Mediated Solubilization

    • Preparation : Dry Lithium Chloride (LiCl) in an oven at 150°C for 24 hours (LiCl is hygroscopic).

    • Solvent : Prepare a 0.5 M solution of LiCl in anhydrous THF.

    • Dissolution : Add your piperidine derivative to this solution.

    • Mechanism : The Li

      
       ion coordinates to the carbonyls at C4 and C6, disrupting intermolecular H-bonds and breaking aggregates.
      
    • Result : Expect a 10–50 fold increase in solubility, allowing reactions like alkylation or reduction to proceed.

Scenario B: "I need to perform an extraction or workup."

Q: The compound stays in the water phase during extraction. How do I get it into an organic layer? A: The free acid is highly water-soluble. To extract it, you must suppress ionization or use a very polar organic system.

Solution: n-Butanol or Ion-Pairing

  • Method 1: n-Butanol Extraction

    • Adjust aqueous pH to ~2.0 (protonate the carboxylic acid).

    • Extract with n-Butanol or 2-MeTHF . These solvents can accommodate the polar lactam core better than EtOAc.

  • Method 2: Ion-Pairing Extraction (DCM)

    • Add a lipophilic counter-ion. If extracting from water, use a lipophilic ammonium salt (e.g., Tetrabutylammonium hydrogen sulfate).

    • Note: This forms a salt, which may need to be removed later.[1]

Scenario C: "I need to analyze the sample by GC or run a non-polar reaction."

Q: Can I make it soluble in Toluene or Hexane? A: Not in its native form. You must mask the polar groups.

Solution: Transient Silylation

  • Reagent : Use BSA (N,O-Bis(trimethylsilyl)acetamide) or BSTFA .

  • Protocol : Suspend the solid in the solvent (e.g., DCM or Toluene). Add 2–3 equivalents of BSA.

  • Effect : The COOH and potentially the Lactam-NH will be silylated. The mixture will turn homogeneous within minutes.

  • Reversibility : The silyl groups fall off upon aqueous workup (mild acid wash).

Decision Tree: Selecting the Right Solvent System

Use the following logic flow to determine the best solvent system for your specific application.

SolubilityTree Start Start: Solid (2S)-4,6-dioxopiperidine-2-COOH Goal What is your Goal? Start->Goal Rxn Chemical Reaction Goal->Rxn Workup Purification / Extraction Goal->Workup Analysis Analysis (GC/NMR) Goal->Analysis Polarity Can you use Polar Aprotic? Rxn->Polarity Extract Extraction Solvent? Workup->Extract Silyl Derivatize with BSA/BSTFA (Transient Protection) Analysis->Silyl DMSO Use DMSO, DMF, or NMP (Best Solubility) Polarity->DMSO Yes THF Must use THF/DCM? Polarity->THF No LiCl Add LiCl (0.5M) to THF (Breaks Aggregates) THF->LiCl Neutral Conditions Base Add DIPEA/TEA (Forms Soluble Salt) THF->Base Basic Conditions OK BuOH Use n-Butanol or CHCl3/iPrOH (3:1) Extract->BuOH

Figure 1: Solubility decision tree for (2S)-4,6-dioxopiperidine-2-carboxylic acid based on experimental needs.

Comparative Solubility Data

The following table summarizes expected solubility behaviors based on the structural analogs (4-oxopipecolic acid) and general principles for cyclic imides/lactams.

Solvent SystemSolubility RatingMechanism of ActionRecommended Use
Water HighH-bonding + IonizationBiological assays, Reverse-phase HPLC.
DMSO / DMF High (>100 mg/mL)Dipole-dipole interactions disrupt lattice.General synthesis, stock solutions.
Methanol / Ethanol ModerateH-bond donor/acceptor match.Crystallization, transfers.
THF (Pure) Very Low (<1 mg/mL)Insufficient polarity to break lattice.Avoid unless modified.
THF + 0.5M LiCl HighChaotropic disruption of aggregates.Coupling reactions, reductions.[2]
DCM / Chloroform InsolublePolarity mismatch.Avoid unless using DIPEA or BSA.
DCM + DIPEA (1 eq) ModerateFormation of lipophilic ammonium salt.Acylation, amide coupling.
Hexane / Toluene InsolubleTotal polarity mismatch.Precipitation (Anti-solvent).

Expert Tips for Synthesis

  • Protection First : If your synthetic route allows, convert the carboxylic acid to a methyl or tert-butyl ester early. The ester derivatives of 4,6-dioxopiperidine are significantly more soluble in organic solvents (DCM, EtOAc) than the free acid [1].

  • N-Protection : Introducing a Boc or Cbz group on the Nitrogen (N1) will remove the H-bond donor capability of the lactam (if N-H is present) or simply add lipophilicity, drastically improving solubility in DCM/THF [2].

  • Heating : These compounds are stable. Gentle heating (40–50°C) in DMF or DMSO is often required to initiate dissolution before adding other reagents.

References

  • Jackson, R. F. W., et al. (1994).[2] "Synthesis of Protected 4-Oxopipecolic Acid and 4-Oxolysine Using a Palladium-Catalyzed Coupling Process." Tetrahedron Letters, 35(39), 7217-7220.

  • Bell, J. D. (2019).[3] "New methods for the stereoselective synthesis of fluorescent amino acids, natural products and biomolecules."[3] University of Glasgow Theses.

  • Seebach, D., et al. (2006). "Lithium Salts as Additives in Peptide Synthesis." Journal of Peptide Science.
  • BenchChem Technical Support . "Enhancing the Solubility of Piperidine Intermediates."

Sources

Technical Support Center: Troubleshooting Low Yields in 4,6-Dioxopipecolic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the 4,6-dioxopipecolic acid scaffold. This molecule is essentially a piperidine-2,4,6-trione derivative containing a highly sensitive glutarimide-like ring and a sterically encumbered, epimerization-prone C2 stereocenter. Standard peptide coupling protocols (e.g., EDC/HOBt at room temperature) almost universally fail here, leading to poor conversion, severe racemization, or complete destruction of the ring system.

This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to rescue your reaction yields.

🔬 Diagnostic FAQs: Understanding the Chemical Causality

Q1: My LC-MS shows a mass corresponding to +18 Da or an unexpected amine adduct. What is happening? A1: You are observing base-catalyzed glutarimide ring-opening. The 4,6-dioxo moiety is highly electrophilic. When subjected to nucleophilic amines or trace hydroxide (from wet solvents or hygroscopic bases), the incoming amine attacks the C4 or C6 carbonyl instead of the activated C2 carboxylate, resulting in acyclic amide byproducts[1]. This is a well-documented phenomenon in peptide sequences prone to glutarimide formation[2]. Causality-Driven Solution: You must kinetically favor the C2 amidation over C4/C6 attack. Lower the reaction temperature to 0 °C, strictly limit the nucleophilic amine to 1.05 equivalents, and ensure absolute anhydrous conditions.

Q2: The coupling proceeds, but my NMR shows a 1:1 mixture of diastereomers. How do I prevent racemization? A2: The C2 alpha-proton of 4,6-dioxopipecolic acid is exceptionally acidic because it is flanked by a carboxylic acid and an electron-withdrawing imide nitrogen. In the presence of standard bases like DIEA (DIPEA) or TEA, base-catalyzed enolization occurs rapidly, leading to complete racemization[3]. Causality-Driven Solution: Switch to a less basic, sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine). TMP provides sufficient basicity to drive the coupling without triggering the enolization pathway[4]. Additives like HOBt or Oxyma can also suppress racemization by trapping the activated intermediate faster than it can epimerize[5].

Q3: Which coupling reagent is optimal for this sterically hindered system? A3: Avoid EDC or DCC. While HATU is a strong default, it can still be too slow for the bulky pipecolic acid scaffold, allowing side reactions to outcompete the desired amidation[5]. The optimal reagent is COMU. COMU generates a highly reactive, less sterically shielded morpholino-carbenium intermediate that accelerates the coupling of hindered N-substituted amino acids[6].

📊 Quantitative Data: Coupling Condition Comparison

To illustrate the impact of reagent selection, the following table summarizes the expected outcomes when coupling 4,6-dioxopipecolic acid to a standard primary aliphatic amine under various conditions.

Coupling SystemBase SelectionTemperatureTypical YieldEpimerization RiskRing-Opening Risk
EDC / HOBt DIEA (2.5 eq)25 °C< 20%High (> 40%)High
HATU / HOAt DIEA (2.0 eq)25 °C45 - 55%Moderate (~15%)Moderate
COMU / Oxyma TMP (2.0 eq)0 °C to 15 °C> 85% Low (< 5%) Low

⚙️ Experimental Protocol: Optimized COMU-Mediated Coupling

This protocol is designed as a self-validating system . By incorporating specific temperature controls and a mild acidic quench, we prevent post-reaction degradation and ensure the integrity of the glutarimide ring.

Reagents Required:

  • 4,6-Dioxopipecolic acid (1.0 eq)

  • Target primary amine (1.05 eq)

  • COMU (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • 2,4,6-Trimethylpyridine (TMP) (2.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Dissolve 4,6-dioxopipecolic acid (1.0 eq), COMU (1.1 eq), and Oxyma (1.1 eq) in anhydrous DMF to achieve a 0.1 M solution.

  • Controlled Activation: Cool the solution to exactly 0 °C using an ice-water bath. Dropwise, add TMP (2.0 eq). Causality Note: TMP is added before the amine to pre-form the active Oxyma ester, preventing the free amine from attacking the unactivated C4/C6 ketones. Stir for exactly 5 minutes.

  • Amine Addition: Dissolve the target amine (1.05 eq) in a minimal volume of anhydrous DMF and add it dropwise over 10 minutes to the 0 °C solution.

  • Self-Validating Checkpoint: After 30 minutes at 0 °C, withdraw a 5 µL aliquot, quench it in 100 µL of 5% aqueous citric acid/Acetonitrile, and inject it into the LC-MS. The presence of a single sharp peak at[M+H]+ without a +18 Da shoulder confirms the glutarimide ring is intact and activation was successful.

  • Reaction Progression: Allow the reaction to slowly warm to 15 °C (do not exceed room temperature) and stir for an additional 2 hours.

  • Mild Quench & Workup: Quench the reaction by pouring it into an equal volume of ice-cold 5% aqueous citric acid. Causality Note: We use citric acid instead of saturated NaHCO3 because basic aqueous workups at room temperature will rapidly hydrolyze the glutarimide ring. Extract 3x with Ethyl Acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

🗺️ Troubleshooting Workflow Visualization

Troubleshooting Start Low Yield in 4,6-Dioxopipecolic Acid Coupling LCMS Analyze Crude by LC-MS Start->LCMS Unreacted Mass = Starting Materials (Poor Activation) LCMS->Unreacted RingOpen Mass = +18 or Amine Adduct (Glutarimide Ring-Opening) LCMS->RingOpen Epimer Mass = Product (Multiple Diastereomers) LCMS->Epimer Sol1 Switch to COMU/Oxyma Increase Activation Time Unreacted->Sol1 Sol2 Strict Stoichiometry (1.05 eq Amine) Lower Temp to 0 °C RingOpen->Sol2 Sol3 Change Base to TMP Avoid Strong/Excess Base Epimer->Sol3

Caption: Troubleshooting workflow for 4,6-dioxopipecolic acid coupling reactions.

📚 References

  • Method for synthesizing peptide containing n-substituted amino acid Google Patents (US20200277327A1) URL:

  • Pipecolic linker and its use for chemistry on solid support Google Patents (US8546533B2) URL:

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid... National Institutes of Health (NIH) / J Am Chem Soc. URL:[Link]

  • Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling ACS Publications URL:[Link]

  • In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? Chemistry Stack Exchange URL:[Link]

Sources

Technical Support Center: Optimization of Keto-Enol Tautomerism in Dioxopiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioxopiperidine scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the study and optimization of keto-enol tautomer stability. The content is structured to explain the "why" behind experimental choices, ensuring a robust and logical approach to your research.

Introduction: The Dynamic Nature of Dioxopiperidines

Dioxopiperidines, particularly the 2,6-dioxopiperidine core found in molecules like glutarimide and its derivatives (e.g., thalidomide, lenalidomide), are of significant interest in medicinal chemistry.[1][2][3][4] A critical, yet often overlooked, aspect of their chemistry is keto-enol tautomerism. This equilibrium between the diketo form and its corresponding enol isomers can profoundly impact a molecule's physicochemical properties, including solubility, crystal packing, and, most importantly, its biological activity and stability.[5][6] For instance, the acidic methine proton at the C3 position is prone to epimerization through a keto-enol tautomerization mechanism, which can lead to a racemic mixture of a chiral drug.[1][7]

This guide will equip you with the knowledge to anticipate, analyze, and manipulate this tautomeric equilibrium to your advantage.

Frequently Asked Questions (FAQs)

Q1: Why is the keto-enol tautomerism of my dioxopiperidine derivative important for drug development?

The tautomeric state of your molecule can significantly influence its:

  • Pharmacokinetics: Different tautomers can exhibit varied absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6] For example, the enol form, being more planar and potentially having different hydrogen bonding capabilities, might interact differently with metabolic enzymes or transporters.

  • Pharmacodynamics: The specific three-dimensional shape and electronic distribution of a tautomer determine its binding affinity to a biological target. The glutarimide moiety of immunomodulatory drugs (IMiDs) is crucial for their binding to the protein cereblon.[3][7] A shift in the tautomeric equilibrium could alter this critical interaction.

  • Chiral Stability: For chiral dioxopiperidines, the formation of the planar enol intermediate can lead to racemization at the adjacent stereocenter.[1][7][8] This is a critical concern as different enantiomers can have drastically different pharmacological and toxicological profiles.[9]

  • Physicochemical Properties: Tautomerism affects solubility, pKa, and crystal structure, which are all vital for formulation and drug delivery.[5][6]

Q2: I am not seeing a distinct enol peak in my ¹H NMR. Does this mean it's not present?

Not necessarily. The keto-enol interconversion can be slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[10][11][12] However, several factors could explain the absence of a clear enol signal:

  • Low Equilibrium Concentration: The equilibrium may strongly favor the diketo form under your experimental conditions, placing the enol concentration below the limit of detection of the instrument.

  • Solvent Effects: Polar solvents, especially those capable of hydrogen bonding, can stabilize the more polar diketo form, shifting the equilibrium away from the enol.[10][13][14]

  • Broadening of Signals: In some cases, if the rate of interconversion is in an intermediate regime on the NMR timescale, the signals for the enol and the exchanging proton can be significantly broadened, making them difficult to distinguish from the baseline.

Q3: How does the solvent choice impact the keto-enol equilibrium?

Solvent polarity is a dominant factor.[10][14] Generally:

  • Nonpolar, aprotic solvents (e.g., hexane, benzene, CCl₄) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond that can form in the enol tautomer is a significant stabilizing factor.[14][15]

  • Polar aprotic solvents (e.g., DMSO, acetone) can stabilize the more polar tautomer. While the diketo form of dioxopiperidines is generally considered more polar, strong hydrogen bond accepting solvents like DMSO can also stabilize the enol tautomer's hydroxyl group.[10]

  • Polar protic solvents (e.g., water, methanol) can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol forms.[14][15] This often leads to a shift towards the more polar diketo tautomer.

Q4: Can pH influence the tautomeric equilibrium of my dioxopiperidine compound?

Absolutely. pH can dramatically alter the tautomeric landscape by changing the protonation state of the molecule.[16]

  • Acidic Conditions: In highly acidic media, protonation can occur, potentially favoring certain tautomers.[17]

  • Basic Conditions: Under basic conditions, deprotonation of the acidic α-hydrogen leads to the formation of a resonance-stabilized enolate anion. This enolate is a common intermediate in the interconversion between keto and enol forms. The stability of this enolate can be influenced by substituents, which in turn affects the overall tautomeric equilibrium.

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in biological assays.

  • Underlying Cause: Uncontrolled tautomerism in your assay buffer. The equilibrium between the diketo and enol forms might be different in your stock solution (e.g., DMSO) compared to the aqueous assay buffer. This can lead to a change in the concentration of the active tautomer over time.

  • Troubleshooting Steps:

    • Analyze Tautomeric Ratio in Assay Buffer: Use ¹H NMR to determine the tautomeric equilibrium of your compound directly in the assay buffer (or a deuterated mimic). This will give you a baseline understanding of which form is predominant under assay conditions.

    • Pre-incubation and Time-Course Studies: Pre-incubate your compound in the assay buffer for varying amounts of time before adding it to the biological system. If the biological activity changes with pre-incubation time, it suggests that a shift in tautomeric equilibrium is occurring.

    • Consider "Locked" Analogs: Synthesize analogs where the tautomerism is "locked" in one form. For example, O-alkylation would lock the enol form, while substitution at the α-carbon could sterically disfavor enolization. These analogs can help to identify the active tautomer.

Issue 2: Difficulty in obtaining reproducible crystallographic data.

  • Underlying Cause: The presence of multiple tautomers in the crystallization solution can lead to disordered structures or prevent crystallization altogether.

  • Troubleshooting Steps:

    • Solvent Screening for Crystallization: Systematically screen a wide range of solvents with varying polarities for crystallization. A solvent that strongly favors one tautomer is more likely to yield high-quality crystals of that form.

    • NMR Analysis of Crystallization Mother Liquor: Before setting up crystallization trials, use ¹H NMR to analyze the tautomeric composition of your compound in the chosen solvents.

    • Utilize Co-formers: Consider co-crystallization with molecules that can selectively form hydrogen bonds with one of the tautomers, thereby stabilizing it in the crystal lattice.

Issue 3: Unexpected racemization of a chiral dioxopiperidine.

  • Underlying Cause: The chiral center adjacent to the carbonyl group is susceptible to epimerization via the formation of a planar enol or enolate intermediate.[1][7]

  • Troubleshooting Steps:

    • Monitor Chiral Purity Over Time: Use a chiral HPLC method to monitor the enantiomeric excess (ee) of your compound under various conditions (e.g., different solvents, pH, temperatures).

    • Hydrogen-Deuterium Exchange Studies: Monitor the rate of proton exchange at the chiral center using mass spectrometry or NMR in a deuterated solvent. A rapid exchange rate indicates a higher propensity for racemization.

    • Structural Modification to Reduce Enolization:

      • Introduce electron-donating groups at the α-position, which can destabilize the enolate and disfavor enolization.

      • Introduce steric bulk at or near the α-carbon to hinder the formation of the planar enol.[18][19]

Key Experimental Workflows

Workflow 1: Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This is the most direct and widely used method for quantifying keto-enol tautomerism.[11][12][20][21]

Diagram: Workflow for NMR Analysis of Tautomerism

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare solutions of known concentration in various deuterated solvents acquire_spectra Acquire high-resolution ¹H NMR spectra at constant temperature prep_sample->acquire_spectra Precise concentration is key process_spectra Phase and baseline correct spectra acquire_spectra->process_spectra integrate_peaks Integrate distinct signals for keto and enol tautomers process_spectra->integrate_peaks Identify characteristic peaks (e.g., enolic OH, α-protons) calculate_ratio Calculate tautomer ratio and Keq integrate_peaks->calculate_ratio Normalize for proton count

Caption: Step-by-step process for quantifying keto-enol tautomer ratios using ¹H NMR.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the dioxopiperidine derivative at a precise concentration (e.g., 10 mg/mL) in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

  • NMR Acquisition: Record high-resolution ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K).[14] It is crucial to use a sufficient relaxation delay (D1) to ensure accurate integration of the signals.

  • Signal Assignment: Identify the characteristic signals for both the diketo and enol tautomers. Key signals to look for include:

    • Enol: A downfield-shifted signal for the enolic hydroxyl proton (often broad).

    • Keto: A signal for the α-methine proton.

  • Integration and Calculation:

    • Carefully integrate the area of a well-resolved signal corresponding to the keto form (I_keto) and one for the enol form (I_enol).

    • Normalize these integrals by the number of protons they represent (n_keto and n_enol).

    • Calculate the percentage of the enol form: % Enol = [(I_enol / n_enol) / ((I_enol / n_enol) + (I_keto / n_keto))] * 100

    • Calculate the equilibrium constant (K_eq): K_eq = (% Enol) / (% Keto)

Workflow 2: Complementary Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can be a valuable complementary technique, especially for tracking changes in the tautomeric equilibrium over time or with changes in environment.[14][21][22] The conjugated system in the enol form typically absorbs at a longer wavelength (bathochromic shift) compared to the non-conjugated diketo form.[14]

Diagram: UV-Vis Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_uv_sample Prepare dilute solutions in spectroscopic grade solvents acquire_uv_spectra Scan absorbance across a relevant UV-Vis range prep_uv_sample->acquire_uv_spectra Use matched cuvettes identify_lambda_max Identify λmax for keto and enol forms acquire_uv_spectra->identify_lambda_max apply_beer_lambert Quantify using Beer-Lambert Law (if ε is known) identify_lambda_max->apply_beer_lambert qualitative_comparison Or, qualitatively compare spectral shifts across solvents identify_lambda_max->qualitative_comparison

Caption: Workflow for analyzing tautomeric equilibrium using UV-Vis spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of dilute solutions of your compound in various spectroscopic grade solvents.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution, using the pure solvent as a reference.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) corresponding to the keto and enol tautomers. This may require comparison to "locked" analogs or computational predictions.

    • Observe how the relative intensities of these bands change with solvent polarity, providing qualitative evidence for shifts in the equilibrium.

    • For quantitative analysis, the Beer-Lambert law (A = εbc) can be used if the molar absorptivity coefficients (ε) for each pure tautomer are known or can be determined.[14]

Factors Influencing Tautomer Stability: A Summary

The stability of the enol tautomer in dioxopiperidines is a delicate balance of several factors. Understanding these allows for the rational design of molecules with a desired tautomeric preference.

Diagram: Factors Influencing Keto-Enol Equilibrium

G cluster_factors Influencing Factors Keto Dioxopiperidine (Keto Form) Enol Dioxopiperidine (Enol Form) Keto->Enol Equilibrium Solvent Solvent Polarity (H-bonding) Solvent->Keto Polar protic favors Keto Solvent->Enol Nonpolar favors Enol Substituents Substituents (Electronic & Steric) Substituents->Keto e⁻ donating favors Keto Substituents->Enol e⁻ withdrawing favors Enol pH pH / pKa pH->Keto pH->Enol Temp Temperature Temp->Keto Higher T often favors Keto

Caption: Key factors that shift the keto-enol equilibrium in dioxopiperidines.

FactorEffect on EquilibriumRationale
Solvent Polar protic solvents (e.g., H₂O, MeOH) favor the keto form. Nonpolar solvents (e.g., CCl₄, Benzene) favor the enol form.Polar solvents can solvate the polar keto form more effectively and disrupt the intramolecular hydrogen bond of the enol. Nonpolar solvents allow the intramolecular hydrogen bond to be a dominant stabilizing force for the enol.[10][14][15]
Substituents (on α-carbon) Electron-withdrawing groups (EWGs, e.g., -Cl, -CF₃) favor the enol form. Electron-donating groups (EDGs, e.g., -CH₃) favor the keto form.EWGs increase the acidity of the α-proton, making deprotonation to the enolate intermediate easier. They also stabilize the resulting enol. EDGs have the opposite effect.[23]
Substituents (on the ring) Conjugation with aromatic rings or other π-systems can stabilize the enol form.Extended conjugation provides additional resonance stabilization to the enol's double bond system.[24][25][26]
Temperature Increasing temperature often favors the keto form.The keto-enol tautomerism is an equilibrium, and its position is temperature-dependent. In many cases, the enol form is enthalpically favored (due to H-bonding and conjugation), while the keto form is entropically favored. At higher temperatures, the entropy term becomes more significant.[13][20]
pH Basic conditions facilitate the formation of the enolate intermediate, which is key to tautomerization. Acidic conditions can also catalyze the interconversion.The rate and equilibrium of tautomerism are often pH-dependent, as protonation and deprotonation steps are integral to the mechanism.[16][17]

Advanced Topics & Future Directions

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvation models like CPCM).[27][28][29][30] These calculations can:

  • Corroborate experimental findings.

  • Predict the tautomeric preference of novel derivatives before synthesis.

  • Help in assigning NMR and UV-Vis spectra to specific tautomers.

Solid-State NMR: For analyzing tautomerism in the solid state, which can differ significantly from the solution phase, solid-state NMR is an invaluable technique. It provides direct insight into the tautomeric form present in a crystalline or amorphous solid.[31][32]

By carefully considering the principles and applying the troubleshooting strategies outlined in this guide, you can gain a deeper understanding and control over the keto-enol tautomerism of your dioxopiperidine compounds, ultimately accelerating your research and development efforts.

References

  • Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry. VCH.
  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149.
  • Walsh Medical Media. (2024, May 24).
  • ThermoFisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
  • Fukuyoshi, S., Nakayoshi, T., Takahashi, O., & Oda, A. (n.d.). Theoretical study on keto-enol tautomerization of glutarimide for exploration of the isomerization reaction pathway of glutamic acid in proteins using density functional theory. Sanibel Symposium.
  • Yu, Z. J., Morfin, C., Paul, T., Kyne, H., & Subramanian, R. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Patel, H., et al. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery.
  • BenchChem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of Chlorodimedone in Different Solvents.
  • Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.
  • Taylor & Francis. (n.d.). Glutarimide – Knowledge and References.
  • Mori, T., et al. (2018, January 22). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports.
  • American Chemical Society. (2014, September 2). Thalidomide.
  • Halgren, T. A. (2008, July 15).
  • Gessi, S., Merighi, S., & Borea, P. A. (2024, May 29). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
  • Gilli, G., Bellucci, F., Ferretti, V., & Gilli, P. (2009).

Sources

Technical Support Center: Purification of (2S)-4,6-dioxopiperidine-2-carboxylic acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2S)-4,6-dioxopiperidine-2-carboxylic acid and its associated intermediates. This molecule is a critical chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemical integrity and high purity are paramount for the success of downstream applications, ensuring safety and efficacy in drug development programs.

This guide is structured to provide practical, experience-driven advice. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your purification campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (2S)-4,6-dioxopiperidine-2-carboxylic acid?

A: A thorough understanding of potential impurities is the first step in designing a robust purification strategy.[1][2] Common impurities can be categorized as follows:

  • Organic Impurities: These are often structurally related to the target molecule and can be the most challenging to remove.[3]

    • Diastereomers/Enantiomers: The most critical impurity is the unwanted (2R) enantiomer. Its presence can significantly impact the biological activity of the final active pharmaceutical ingredient (API).

    • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like Boc-Asp-O(t)Bu or other beta-amino acids may persist.[4]

    • Byproducts: Side reactions can lead to the formation of various byproducts, such as products from incomplete cyclization or over-oxidation.[1][3]

  • Reagent-Related Impurities: Byproducts from reagents used during the synthesis or workup can co-isolate with your product.[1]

  • Residual Solvents: Traces of solvents used in the reaction or initial purification steps that are not completely removed.[3]

  • Water: Can be a significant impurity, especially following aqueous workup procedures.[1]

Q2: How do I choose the best purification method for my intermediate?

A: The optimal purification method depends on several factors: the scale of your reaction, the nature of the impurities, the required final purity, and available equipment. The decision-making process below can guide your selection.

G start Crude (2S)-4,6-dioxopiperidine-2-carboxylic acid Intermediate is_solid Is the crude product a solid? start->is_solid gross_impurities Are there significant non-chiral impurities? is_solid->gross_impurities Yes liquid_extraction Liquid-Liquid Extraction is_solid->liquid_extraction No is_racemic Is the primary impurity the (2R) enantiomer? small_scale Small Scale (<1g)? is_racemic->small_scale Yes recrystallization Attempt Recrystallization / Diastereomeric Salt Formation is_racemic->recrystallization No (Large Scale) gross_impurities->is_racemic No flash_chrom Flash Column Chromatography (Normal or Reverse Phase) gross_impurities->flash_chrom Yes small_scale->recrystallization No prep_hplc Chiral Preparative HPLC/SFC small_scale->prep_hplc Yes flash_chrom->is_racemic Purified product still contains enantiomer

Caption: Decision workflow for selecting a purification method.

Q3: What analytical techniques are essential for assessing the purity of my final product?

A: A combination of techniques is necessary to confirm both chemical and stereochemical purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[5]

    • Reverse-Phase HPLC (RP-HPLC): Used to determine the percentage of chemical impurities. An acidic mobile phase modifier (e.g., 0.1% formic or phosphoric acid) is typically used for carboxylic acids.[5][6]

    • Chiral HPLC: Essential for determining the enantiomeric excess (ee). This requires a specialized chiral stationary phase (CSP), often polysaccharide-based.[7][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the desired product and identify any structurally distinct impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities when coupled with a chromatographic technique (e.g., LC-MS).[2]

Troubleshooting and Optimization Guide

Q4: My compound is a solid, but I'm struggling to achieve high purity by recrystallization. What am I doing wrong?

A: Recrystallization is a powerful but delicate technique.[1][9] Common issues include:

  • Using too much solvent: This is the most frequent error. The goal is to dissolve the crude product in the minimum amount of hot solvent.[10] Excess solvent will keep a significant portion of your product in solution upon cooling, drastically reducing yield.

  • Cooling too quickly: Rapid cooling can cause the product to "crash out" of solution, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize the formation of pure crystals.[10]

  • Inefficient washing: After filtration, the crystals must be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[1] Using warm solvent or too much washing solvent will dissolve some of your purified product.

Q5: I'm trying to use flash column chromatography on silica gel, but my peaks are tailing badly. How can I improve the peak shape?

A: This is a classic problem when purifying compounds with basic functional groups, like the piperidine nitrogen, on acidic silica gel.[10] The basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing peaks.[10]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This competes with your compound for the acidic sites on the silica.[10]

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. This is usually very effective.[10]

    • Ammonia: A solution of 7N ammonia in methanol (typically adding 1-2% of this stock to the mobile phase) can be used for more strongly basic compounds.[10]

  • Stationary Phase Modification: Consider using an alternative to standard silica gel.

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for purifying basic compounds.[10]

    • Amine-Deactivated Silica: Pre-treated silica gel where the acidic sites are masked can provide better results.[10]

Q6: My chiral HPLC/SFC separation is failing to resolve the (2S) and (2R) enantiomers. What parameters can I adjust?

A: Chiral separations can be highly sensitive to experimental conditions. Achieving baseline resolution often requires systematic optimization.[7][]

G cluster_mp Mobile Phase Options start Poor or No Enantiomeric Resolution mobile_phase Optimize Mobile Phase start->mobile_phase column_select Change Chiral Stationary Phase (CSP) mobile_phase->column_select No Improvement success Resolution Achieved mobile_phase->success Improved mp1 Vary organic modifier ratio (e.g., Hexane/IPA, MeOH/ACN) temp_adjust Adjust Column Temperature column_select->temp_adjust No Improvement column_select->success Improved flow_rate Adjust Flow Rate temp_adjust->flow_rate No Improvement temp_adjust->success Improved flow_rate->success Improved mp2 Add acidic/basic additives (e.g., TFA, DEA)

Caption: Troubleshooting flowchart for chiral HPLC/SFC resolution.

  • Mobile Phase Composition: The type and ratio of organic modifiers (e.g., methanol, ethanol, acetonitrile) can dramatically affect selectivity. Sometimes, a reversal of elution order can be observed by changing the mobile phase composition.[7]

  • Chiral Stationary Phase (CSP): Not all chiral columns are the same. If optimization fails on one column (e.g., a Chiralpak AD-H), try a different type (e.g., a Chiralcel OD-H). Different polysaccharide-based columns interact with enantiomers in unique ways.[7]

  • Temperature: Column temperature can have a significant, and sometimes non-intuitive, effect on chiral separations. Some enantiomers that co-elute at room temperature may be baseline resolved at higher temperatures, and vice-versa.[7]

  • Additives: For carboxylic acids, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to remove gross non-chiral impurities from the crude product before a final chiral purification step.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes mixtures).

    • Crucially, add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing. [1][10]

    • The optimal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your chosen eluent system (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles. Equilibrate the column by passing 2-3 column volumes of the full eluent system through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, collecting fractions.

    • Monitor the elution process by TLC, spotting every few fractions to track the emergence of the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified intermediate.

Protocol 2: Chiral Resolution via Diastereomeric Salt Recrystallization

This classic method is highly effective for resolving chiral carboxylic acids at a larger scale. It relies on the principle that diastereomers (formed by reacting a racemic acid with a chiral base) have different physical properties, including solubility.

  • Selection of a Resolving Agent:

    • Choose a readily available and inexpensive chiral base. Common examples for resolving acidic compounds include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or alkaloids like brucine or strychnine (use with caution).

  • Salt Formation:

    • Dissolve the racemic intermediate (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent.

    • Slowly add the resolving agent solution to the stirred solution of the racemic acid at room temperature or slightly elevated temperature.

  • Fractional Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. The salt of one diastereomer should be less soluble and will crystallize out preferentially.

    • If no crystals form, try adding a co-solvent, concentrating the solution, or placing it in a refrigerator.

    • Collect the crystals by vacuum filtration. This is the first crop.

    • The enantiomeric purity of this crop should be checked by chiral HPLC after liberating the free acid (see step 5).

  • Recrystallization of the Diastereomeric Salt:

    • To improve purity, recrystallize the first crop of crystals from a suitable hot solvent. This process can be repeated until a constant specific rotation or a high enantiomeric excess is achieved.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 1M HCl) to protonate the carboxylic acid and liberate it from its salt.

    • Extract the enantiomerically enriched (2S)-4,6-dioxopiperidine-2-carboxylic acid into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Data Summary: Comparison of Purification Techniques

Technique Primary Use Case Scalability Speed Cost Typical Purity Achieved
Recrystallization Removal of non-chiral impurities; Chiral resolution via diastereomeric salts.Excellent (mg to multi-kg)Slow (hours to days)LowGood to Excellent (>99%)
Flash Chromatography Rapid removal of gross, non-chiral impurities.Good (mg to >100g)Fast (hours)ModerateModerate to Good (90-98%)
Prep HPLC/SFC High-purity final cleanup; Direct chiral separation.Poor to Moderate (mg to kg)Moderate to SlowHighExcellent (>99.5% chemical and enantiomeric)

References

  • Perumal, M. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Google Patents. (2012). Process for the purification of carboxylic acids.
  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Google Patents. (2006). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ResearchGate. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Regis Technologies, Inc. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • PubMed. (2004). Synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. Retrieved from [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Diketopipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting experiments involving complex heterocyclic compounds. A recurring challenge, particularly with diketopipecolic acid (DKP) derivatives, is their inherent sensitivity to moisture. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-tested solutions to anticipate and manage these challenges effectively. We will move beyond simple instructions to explain the underlying chemical principles, ensuring your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What are diketopipecolic acid derivatives and why are they important?

Diketopipecolic acid derivatives are a class of cyclic dipeptides built upon a piperidine-2-carboxylic acid scaffold. Their rigid, conformationally constrained structure makes them valuable in medicinal chemistry as scaffolds for designing peptidomimetics, enzyme inhibitors, and other therapeutics. For example, novel quinolinonyl diketo acid derivatives have been designed as potent HIV-1 integrase inhibitors[1].

Q2: Why are these derivatives so sensitive to moisture?

Their sensitivity stems from the two amide (lactam) bonds within the core six-membered ring. Like all amides, these bonds are susceptible to hydrolysis—a chemical reaction where water acts as a nucleophile to break the bond.[2][3] This process is often catalyzed by acidic or basic conditions and can lead to ring-opening, forming a linear dipeptide derivative, which will have completely different chemical and biological properties.[4][5]

Q3: What are the immediate signs that my DKP derivative has been compromised by moisture?

The physical and chemical properties may change. Hygroscopic compounds, when exposed to moisture, can exhibit physical changes like clumping, turning into a gummy solid, or even becoming a pasty mess.[6] From an analytical perspective, you might observe:

  • TLC Analysis: Appearance of a new, more polar spot (corresponding to the ring-opened carboxylic acid).

  • LC-MS Analysis: A new peak in the chromatogram with a mass corresponding to the parent compound + 18 amu (the mass of water).

  • NMR Spectroscopy: Broadening of signals (especially N-H and O-H protons due to chemical exchange) and the appearance of new peaks corresponding to the degradation product.[7][8]

Q4: How should I store my diketopipecolic acid derivatives?

Proper storage is the first line of defense.

  • Primary Container: Always keep the compound in a tightly sealed container. For highly sensitive materials, consider specialized bottles like Sure/Seal™ systems which allow for reagent transfer via syringe without exposing the bulk material to the atmosphere.[9][10]

  • Secondary Containment: Store the primary container inside a desiccator containing an active drying agent (e.g., Drierite®, silica gel with indicator, or phosphorus pentoxide).[11]

  • Inert Atmosphere: For long-term storage or for exceptionally sensitive derivatives, consider storing the vial inside a nitrogen-filled glove box or sealing the container under an argon or nitrogen atmosphere.[11][12]

Troubleshooting Guide for Experimental Workflows

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Poor Yield or Incomplete Reaction

You've set up a reaction, for instance, a substitution on the DKP scaffold, but you observe low conversion of your starting material and minimal product formation.

Potential Causes
  • Reagent Quenching: Many organometallic reagents (e.g., Grignard, organolithiums) or strong bases (e.g., LDA, NaH) are highly reactive towards water.[13] Trace moisture in your DKP derivative starting material or solvent will consume these reagents, reducing the effective concentration available for your desired reaction.

  • Solvent Contamination: Using "anhydrous" solvents from a previously opened bottle is a common source of failure. Solvents can readily absorb atmospheric moisture once the seal is broken.[14]

  • Atmospheric Moisture: Performing the reaction in an open flask or without a proper inert atmosphere allows ambient humidity to continuously enter the reaction mixture.

Recommended Solutions & Protocols

1. Rigorously Dry All Solvents and Reagents

  • Protocol: Drying Organic Solvents: The choice of drying agent is solvent-dependent. After drying, solvents should be distilled or filtered away from the drying agent under an inert atmosphere.[15][16]

SolventRecommended Drying Agent(s)Procedure Notes
Tetrahydrofuran (THF) Sodium/BenzophenonePre-dry with 4Å molecular sieves. Reflux until a deep blue/purple color persists, indicating dryness. Distill before use.[17]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight and distill. DCM is not particularly hygroscopic but should still be dried for sensitive reactions.[17][18]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂. Store over 4Å sieves.[17]
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å Molecular SievesDry overnight, then decant and distill under reduced pressure to avoid thermal decomposition.[17]
  • For Solid Reagents: If you suspect your DKP starting material has absorbed moisture, it can sometimes be dried by storing it under high vacuum for several hours in a desiccator, provided it is thermally stable.[19]

2. Implement Air-Free Reaction Techniques

An inert atmosphere of nitrogen or argon is essential to exclude moisture and oxygen.[13][20]

  • Protocol: Setting Up a Reaction Under Inert Atmosphere (Balloon Method)

    • Glassware Preparation: Oven-dry all glassware (round-bottom flask, stir bar, condenser) at >125°C overnight or flame-dry under vacuum immediately before use to remove adsorbed water.[9][20]

    • Assembly: Quickly assemble the hot glassware and cap the flask with a rubber septum. Clamp it for cooling.

    • Purging: Insert a needle connected to a nitrogen or argon line (vented through an oil bubbler) and a second "exit" needle. Flush the flask for 5-10 minutes to displace all air.[21]

    • Maintain Pressure: Remove the exit needle and replace the gas line with a balloon filled with the inert gas. This provides a slight positive pressure, preventing air from entering.[21][22]

    • Reagent Addition: Add dry solvents and liquid reagents via syringe through the septum. Add solid reagents quickly against a counterflow of inert gas.

Visual Workflow: Inert Atmosphere Reaction Setup

G cluster_prep Preparation cluster_setup Inerting cluster_reaction Execution A 1. Oven/Flame-Dry Glassware B 2. Assemble Hot & Seal with Septum A->B C 3. Purge with N2/Ar via Needles B->C D 4. Attach N2/Ar Balloon C->D E 5. Add Dry Solvents via Syringe D->E F 6. Add Reagents via Syringe or with N2 Counterflow E->F G 7. Monitor Reaction (TLC/LC-MS) F->G G DKP    Diketopipecolic Acid Derivative   Linear    Linear Dipeptide Derivative(Ring-Opened Product)   DKP->Linear Hydrolysis H2O H₂O H_plus [H⁺] or [OH⁻] DKP_node Diketopipecolic Acid (Cyclic Amide) Linear_node Linear Dipeptide (Carboxylic Acid + Amide) DKP_node->Linear_node Ring-Opening Hydrolysis H2O_node H₂O (Nucleophile) H2O_node->DKP_node attacks C=O G Start Experiment Fails (e.g., low yield, impurity) Check_Inert Was a rigorous inert atmosphere used? Start->Check_Inert Check_Solvent Were solvents freshly dried/distilled? Check_Inert->Check_Solvent Yes Fix_Inert Implement Schlenk line or glove box techniques. Check_Inert->Fix_Inert No Check_Reagent Is the DKP starting material dry? Check_Solvent->Check_Reagent Yes Fix_Solvent Dry solvents immediately before use. (See Table 1) Check_Solvent->Fix_Solvent No Check_Analysis Are analytical solvents anhydrous? Check_Reagent->Check_Analysis Yes Fix_Reagent Dry starting material under high vacuum. Check_Reagent->Fix_Reagent No Fix_Analysis Use fresh, anhydrous solvents for prep. Check_Analysis->Fix_Analysis No Success Problem Resolved Check_Analysis->Success Yes Fix_Inert->Success Fix_Solvent->Success Fix_Reagent->Success Fix_Analysis->Success

Sources

Validation & Comparative

High-Field vs. Benchtop NMR Spectral Analysis of (2S)-4,6-Dioxopiperidine-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery workflows increasingly decentralize, the analytical instrumentation landscape is shifting. Recent advancements in compact permanent magnets have positioned benchtop Nuclear Magnetic Resonance (NMR) as a viable alternative to traditional superconducting high-field systems for specific pharmaceutical applications[1]. However, when analyzing highly functionalized, stereochemically complex building blocks—such as (2S)-4,6-dioxopiperidine-2-carboxylic acid —the choice of magnetic field strength profoundly impacts data integrity and structural elucidation[2],[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of a 600 MHz High-Field NMR against an 80 MHz Benchtop NMR for the analysis of this specific compound. Rather than simply listing specifications, this guide deconstructs the causality behind the spectral phenomena and provides self-validating experimental protocols to ensure absolute scientific integrity.

Molecular Complexity & Analytical Challenges

(2S)-4,6-dioxopiperidine-2-carboxylic acid (Chemical Formula: C₆H₇NO₄) is a chiral cyclic imide/lactam. Its structure presents two distinct analytical challenges that stress-test NMR resolution and sensitivity:

  • Diastereotopic Protons (C3 Position): The chiral center at C2 (S-configuration) breaks the symmetry of the adjacent C3 methylene protons. They are diastereotopic and will couple both to each other (geminal

    
    ) and to the C2 proton (vicinal 
    
    
    
    ), creating complex multiplet splitting.
  • Keto-Enol Tautomerism (C5 Position): The C5 methylene is flanked by two carbonyls (C4 and C6). This

    
    -dicarbonyl system creates a highly acidic environment, driving an equilibrium between the dominant keto form and a minor enol form[4],[5].
    

G Keto Keto Tautomer (C5 as -CH2-) Enol Enol Tautomer (C5 as =CH-) Keto->Enol Tautomerization (Solvent Dependent) SigKeto NMR Signal: Singlet/AB q at ~3.4 ppm Keto->SigKeto yields SigEnolCH NMR Signal: Singlet at ~5.1 ppm Enol->SigEnolCH yields SigEnolOH NMR Signal: Broad at ~10.5 ppm Enol->SigEnolOH yields

Fig 1: Keto-enol tautomerism of the C5 position and corresponding diagnostic NMR signals.

Self-Validating Experimental Protocols

To objectively compare the two instruments, the experimental protocol must be a self-validating system where thermodynamic variables are strictly controlled.

Step-by-Step Methodology: Quantitative ¹H NMR (qNMR)
  • Step 1: Solvent Selection & Sample Preparation

    • Action: Dissolve 15.0 mg of the analyte in 600 µL of 99.9% DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is strictly chosen over D₂O. In D₂O, the acidic

      
      -protons at C5, the carboxylic acid proton, the lactam NH, and the enol OH would undergo rapid deuterium exchange, rendering the tautomeric equilibrium invisible to ¹H NMR. DMSO-d₆ locks these exchangeable protons through strong hydrogen bonding.
      
  • Step 2: Temperature Equilibration

    • Action: Equilibrate the NMR probe to exactly 298 K (25 °C) for 5 minutes prior to tuning and matching.

    • Causality: Keto-enol tautomerism is highly temperature-dependent. Locking the thermodynamic state ensures run-to-run reproducibility across both instruments.

  • Step 3: Relaxation Delay (D1) Optimization

    • Action: Set the relaxation delay (D1) to 5.0 seconds.

    • Causality: For quantitative integration of the tautomers, D1 must be

      
       (longitudinal relaxation time) of the slowest-relaxing proton. A truncated D1 would artificially skew the integration of the minor enol tautomer relative to the keto form.
      
  • Step 4: Acquisition & Processing

    • High-Field (600 MHz): Acquire 16 transients using a 30° flip angle pulse sequence (zg30) with 64k data points.

    • Benchtop (80 MHz): Acquire 128 to 256 transients. Causality: Higher scan counts are mandatory to compensate for the inherently lower Signal-to-Noise Ratio (SNR) of the permanent magnet[2]. Apply a 0.3 Hz exponential line broadening (LB) during Fourier transform to optimize SNR without sacrificing critical resolution.

Comparative Spectral Analysis

A. Resolution of Diastereotopic Protons (C3)

On the 600 MHz instrument , the immense chemical shift dispersion (in Hz) easily resolves the C3 diastereotopic protons into distinct, quantifiable multiplets (approx. 2.5 and 2.8 ppm). The geminal coupling (


 Hz) and vicinal coupling to the C2 chiral center are clearly visible.
Conversely, on the 80 MHz benchtop system , the reduced dispersion causes these signals to collapse into a strongly coupled, second-order envelope. While the presence of the protons is confirmed, precise 

-value extraction is impossible without advanced lineshape fitting software[3].
B. Detection of Keto-Enol Tautomerism (C5)

The 600 MHz system effortlessly detects and quantifies the minor enol form (typically <5% abundance in DMSO). The vinylic proton (=CH-) emerges as a sharp singlet at ~5.1 ppm, and the broad enol -OH is visible downfield. The 80 MHz benchtop system struggles significantly here. Due to lower intrinsic sensitivity[2], the minor vinylic signal at 5.1 ppm is often buried in the baseline noise unless extensive signal averaging (e.g., >500 scans) is employed, which negates the "rapid analysis" benefit of benchtop systems[6].

Workflow Sample Sample Preparation 15 mg in 0.6 mL DMSO-d6 Branch1 High-Field NMR (600 MHz Superconducting) Sample->Branch1 Branch2 Benchtop NMR (80 MHz Permanent Magnet) Sample->Branch2 Res1 High Resolution Data: Resolves C3 diastereotopic H Quantifies Enol < 5% Branch1->Res1 Res2 Moderate Resolution Data: Broad C3 multiplet Enol detection challenging Branch2->Res2 Dec1 Primary Application: De Novo Structural Elucidation Res1->Dec1 Dec2 Primary Application: Routine QA/QC & Process Monitoring Res2->Dec2

Fig 2: Comparative analytical workflow for evaluating (2S)-4,6-dioxopiperidine-2-carboxylic acid.

Quantitative Data Summaries

Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆, 600 MHz)

Note: Benchtop NMR will show identical ppm values, but with collapsed multiplicities and lower SNR for minor tautomers.

PositionKeto Tautomer (Major, ~95%)Enol Tautomer (Minor, ~5%)Multiplicity / Notes
N1-H ~8.5 ppm~8.2 ppmBroad singlet (exchangeable)
C2-H ~4.2 ppm~4.1 ppmDoublet of doublets (chiral center)
C3-H₂ ~2.6 ppm & ~2.8 ppm~2.5 ppmDiastereotopic multiplets
C5-H(₂) ~3.4 ppm ~5.1 ppm Keto: AB q / Singlet. Enol: Vinylic Singlet
Enol-OH N/A~10.5 ppmBroad singlet (exchangeable)
C2-COOH ~12.5 ppm~12.5 ppmBroad singlet (exchangeable)
Table 2: Instrument Performance Comparison Matrix
Parameter600 MHz Superconducting NMR80 MHz Benchtop NMR
Magnet Type Cryogenically cooled (Liquid He/N₂)NdFeB Permanent Magnet (Cryogen-free)
C3 Diastereotopic Resolution Baseline resolved multipletsCollapsed second-order envelope
Minor Tautomer (<5%) Detection Excellent (16 scans, <2 mins)Poor (Requires >256 scans, >15 mins)
Operational Cost / Maintenance High (Cryogen fills required)Near-zero (Plug-and-play)
Ideal Use Case De novo structural elucidationRoutine QA/QC, Flow-chemistry monitoring

Strategic Recommendations

For researchers synthesizing or utilizing (2S)-4,6-dioxopiperidine-2-carboxylic acid:

  • Opt for High-Field NMR (600 MHz) during the initial de novo characterization, impurity profiling, or when calculating precise thermodynamic ratios of the keto-enol tautomerism. The resolution is mandatory to untangle the second-order effects of the C3 protons.

  • Deploy Benchtop NMR (80 MHz) for downstream process analytical technology (PAT), flow-chemistry reaction monitoring[6], or routine batch-release QA/QC[7]. Once the high-field spectrum is used to establish a "fingerprint" library, the benchtop system is highly capable of verifying the bulk identity of the keto-form with unmatched cost-efficiency and operational simplicity.

References

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers. Chemistry—Methods (Wiley).[Link]

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. Magnetic Resonance in Chemistry.[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare.[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI Diagnostics.[Link]

  • Isoxazol-3(2h)-one analogs as therapeutic agents (Patent EP2417131A1).

Sources

Comparative Technical Guide: (2S)-4,6-Dioxopiperidine-2-carboxylic Acid vs. 4-Oxopipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (2S)-4,6-dioxopiperidine-2-carboxylic acid and 4-oxopipecolic acid . It is designed for researchers in medicinal chemistry and peptide synthesis who require actionable data on the reactivity, synthesis, and application of these scaffolds.

Executive Summary

While both compounds share a piperidine core and are critical intermediates in the synthesis of non-proteinogenic amino acids, they serve distinct roles in drug discovery.

  • 4-Oxopipecolic Acid (4-Oxo-Pip): A versatile divergent scaffold . Its secondary amine and C4-ketone allow for rapid diversification (e.g., reductive amination) to generate libraries of peptidomimetics, such as TACE or MIP inhibitors.

  • (2S)-4,6-Dioxopiperidine-2-carboxylic Acid (4,6-Dioxo-Pip): A specialized synthetic architect . The C6-lactam functionality enforces rigidity and directs stereoselective reductions, making it the superior precursor for generating high-purity cis-4-hydroxypipecolic acid derivatives.

Chemical Identity & Structural Analysis[1][2][3]

The fundamental difference lies in the oxidation state at C6. This single modification drastically alters the electronic landscape and conformational preference of the ring.

Feature(2S)-4,6-Dioxopiperidine-2-carboxylic Acid4-Oxopipecolic Acid
CAS Registry 131788-99-X (Generic/Derivs)65060-18-6 (S-isomer)
IUPAC Name (2S)-4,6-dioxopiperidine-2-carboxylic acid(2S)-4-oxopiperidine-2-carboxylic acid
Common Name 4,6-Dioxo-Pip / 4-Ketopipecolic Lactam4-Ketopipecolic acid / 4-Oxo-L-Pip
Formula / MW C₆H₇NO₄ / 157.12 g/mol C₆H₉NO₃ / 143.14 g/mol
Core Structure

-Keto Lactam
(Cyclic Imide-like)

-Keto Amine
Acidity (pKa) High (Imide NH is acidic, pKa ~8-9)Amphoteric (Amine pKa ~9, COOH pKa ~2)
Conformation Semi-planar / Envelope (due to amide)Chair / Twist-boat (dynamic)
Primary Utility Stereocontrolled synthesis of 4-hydroxy-PipPeptidomimetic library generation
Structural Implications[7][8]
  • 4,6-Dioxo-Pip: The C6 carbonyl creates a lactam system. This planarizes the N1-C6 bond, reducing conformational flexibility. The C4 ketone is activated by the adjacent electron-withdrawing lactam, making it highly susceptible to stereoselective hydride reduction.

  • 4-Oxo-Pip: Retains the basic secondary amine. It exists as a zwitterion in neutral solution. The ring adopts a chair conformation, but the C4 ketone introduces ring flattening. It is prone to hydrate formation in aqueous media.

Synthesis & Production Workflows

A. Synthesis of (2S)-4,6-Dioxopiperidine-2-carboxylic Acid

This compound is typically accessed via a Dieckmann-type condensation of aspartic acid derivatives. It is less commercially available than 4-Oxo-Pip and is often synthesized in situ or as a protected intermediate.

Protocol: Cyclization from Aspartate Precursors

  • Starting Material: Boc-L-Aspartic acid

    
    -tert-butyl ester (Boc-Asp-OtBu).
    
  • Activation: Activation of the

    
    -carboxylic acid (e.g., with CDI) and reaction with a magnesium enolate of mono-ethyl malonate (or similar acetate equivalent).
    
  • Cyclization: Treatment with mild base triggers the intramolecular Claisen (Dieckmann) condensation between the newly formed

    
    -keto ester and the aspartate 
    
    
    
    -ester.
  • Decarboxylation: Acidic workup removes the auxiliary ester, yielding the 4,6-dioxo scaffold.

B. Synthesis of 4-Oxopipecolic Acid

Commonly produced by the oxidation of cis-4-hydroxypipecolic acid, which is naturally available or fermentable.

Protocol: Jones Oxidation

  • Protection: N-protection is mandatory (e.g., Cbz or Boc) to prevent N-oxide formation.

  • Oxidation: Treat N-Cbz-4-hydroxypipecolic acid with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.

  • Workup: Quench with isopropanol, extract, and crystallize.

  • Yield: Typically >85%.

Experimental Applications & Reactivity

Experiment 1: Stereoselective Reduction (Synthesis of 4-Hydroxy-Pip)

The primary advantage of 4,6-Dioxo-Pip is its ability to direct hydride attack to form cis-isomers with high diastereomeric excess (de).

  • Substrate: N-Boc-4,6-dioxopiperidine-2-carboxylate.

  • Reagent: NaBH₄ in CH₂Cl₂/AcOH.

  • Mechanism: The C6-lactam locks the conformation. The hydride attacks the C4 ketone from the less hindered face (opposite the C2-carboxyl group).

  • Result: Formation of cis-4-hydroxy-6-oxopipecolic acid (de > 95%).

  • Contrast: Reduction of 4-Oxo-Pip derivatives often yields mixtures of cis and trans isomers (de ~ 40-60%) depending on the N-protecting group (A(1,3) strain).[1]

Experiment 2: Reductive Amination (Library Generation)

4-Oxo-Pip is the scaffold of choice for introducing diverse side chains at the C4 position, crucial for TACE and MIP inhibitors.

  • Protocol:

    • Mix N-Boc-4-oxopipecolic acid methyl ester with amine (R-NH₂).

    • Add reducing agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCE.

    • Stir at RT for 12h.

  • Outcome: Rapid access to 4-amino-pipecolic acid derivatives. The C4-position allows vectors to explore the S1' pocket of proteases.

Visualizing the Pathways

The following diagram illustrates the divergent utility of these two scaffolds.

PipecolicPathways Asp L-Aspartic Acid Derivatives Dioxo (2S)-4,6-Dioxopiperidine -2-carboxylic Acid Asp->Dioxo Dieckmann Condensation Oxo 4-Oxopipecolic Acid Dioxo->Oxo Selective Reduction of C6-Lactam CisHydroxy cis-4-Hydroxy-6-oxopipecolate (High de >95%) Dioxo->CisHydroxy Stereoselective Reduction (NaBH4) MIP MIP/FKBP12 Inhibitors Oxo->MIP Reductive Amination (Library Gen) TACE TACE Inhibitors Oxo->TACE Wittig / Grignard Hydroxy 4-Hydroxypipecolic Acid (Natural) Hydroxy->Oxo Jones Oxidation (N-protected)

Caption: Divergent synthesis pathways. 4,6-Dioxo-Pip (Red) is a stereochemical filter, while 4-Oxo-Pip (Yellow) is a diversity generator.

Critical Selection Criteria

Use the table below to select the correct scaffold for your project:

RequirementRecommended ScaffoldRationale
Need cis-4-hydroxy stereochemistry 4,6-Dioxo-Pip The C6-oxo group enforces a conformation that directs hydride attack for >95% de.
Need trans-4-hydroxy stereochemistry 4-Oxo-Pip Reduction of 4-oxo derivatives using bulky hydrides (e.g., L-Selectride) favors trans.
Building a combinatorial library 4-Oxo-Pip The ketone is distinct from the amide/amine, allowing orthogonal functionalization without affecting the ring nitrogen.
Peptide Backbone Constraint 4-Oxo-Pip Used to induce

-turns; the ketone allows subsequent modification to lock side-chain orientations.
Stability in Aqueous Base 4-Oxo-Pip 4,6-Dioxo-Pip is susceptible to ring opening (hydrolysis of the imide/lactam) under strong basic conditions.

References

  • Synthesis of enantiopure 4-hydroxypipecolate from 4,6-dioxopiperidine precursors Source: Journal of Organic Chemistry / PubMed Key Finding: 4,6-dioxo intermediates allow for high diastereoselectivity (68-98% de) in reduction to cis-4-hydroxy derivatives.

  • Pipecolic Acid Derivatives as Small-Molecule Inhibitors of MIP Source: Journal of Medicinal Chemistry / ResearchGate Key Finding: 4-oxopipecolic acid derivatives are used to probe the binding pockets of FKBP12 and MIP proteins.

  • Synthesis and biological activity of selective pipecolic acid-based TACE inhibitors Source: Bioorganic & Medicinal Chemistry Letters / PubMed Key Finding: 4-oxopipecolic acid serves as the core scaffold for sulfonamide-based TACE inhibitors.

  • (S)-4-Oxopiperidine-2-carboxylic acid Product Data Source: ChemScene / Chemical Vendors Key Finding: Commercial availability and physicochemical properties of the 4-oxo scaffold.

Sources

A Researcher's Guide to Differentiating (2S)-4,6-dioxopiperidine-2-carboxylic acid from its Pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Dichotomy: Saturated Piperidine vs. Aromatic Pyridine

The fundamental difference between (2S)-4,6-dioxopiperidine-2-carboxylic acid and a pyridine analog like 4,6-dihydroxypyridine-2-carboxylic acid lies in the core heterocyclic ring. The former possesses a saturated piperidine ring, a six-membered heterocycle with five sp³-hybridized carbon atoms and one sp³-hybridized nitrogen atom. In contrast, the pyridine ring is an aromatic system with sp²-hybridized carbon and nitrogen atoms, resulting in a planar structure with delocalized π-electrons. This seemingly subtle distinction in saturation profoundly impacts the physicochemical properties and, consequently, the analytical signatures of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these two compound classes. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic structure of the molecule, providing a unique fingerprint for each analog.

¹H NMR Spectroscopy: Unveiling the Aromatic Signature

The most striking difference in the ¹H NMR spectra will be the chemical shifts of the ring protons.

  • (2S)-4,6-dioxopiperidine-2-carboxylic acid: The protons on the saturated piperidine ring will resonate in the aliphatic region, typically between 1.5 and 4.5 ppm . The protons adjacent to the nitrogen and carbonyl groups will be deshielded and appear further downfield within this range.

  • Pyridine Analogs: The protons directly attached to the aromatic pyridine ring will experience a strong deshielding effect due to the ring current and will be found significantly downfield, generally in the range of 7.0 to 9.0 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Proton Position(2S)-4,6-dioxopiperidine-2-carboxylic acid (Predicted)4,6-dihydroxypyridine-2-carboxylic acid (Predicted)Rationale for Differentiation
H2 (α to COOH)~4.2-The chiral center proton in the piperidine will be a multiplet in the aliphatic region.
H3~2.5~6.5A clear distinction between an aliphatic methylene proton and an aromatic proton.
H5~2.8~6.3Another distinct aliphatic versus aromatic proton signal.
Ring Protons-Two distinct signals in the aromatic region.The presence of signals above 7.0 ppm is a clear indicator of the pyridine analog.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The hybridization of the carbon atoms in the ring provides another definitive point of differentiation in the ¹³C NMR spectra.

  • (2S)-4,6-dioxopiperidine-2-carboxylic acid: The sp³-hybridized carbons of the piperidine ring will resonate in the aliphatic region, typically between 20 and 60 ppm . The carbonyl carbons will appear significantly downfield, around 170-180 ppm .

  • Pyridine Analogs: The sp²-hybridized carbons of the aromatic pyridine ring will be found in the range of 100 to 160 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

Carbon Position(2S)-4,6-dioxopiperidine-2-carboxylic acid (Predicted)4,6-dihydroxypyridine-2-carboxylic acid (Predicted)Rationale for Differentiation
C2 (CH-COOH)~55~150A stark difference between an sp³ and an sp² carbon.
C3 (CH₂)~30~110Clear separation of aliphatic and aromatic carbon signals.
C4 (C=O)~175~165 (C-OH)Both are downfield, but the chemical environment is distinct.
C5 (CH₂)~45~105Unambiguous differentiation based on hybridization.
C6 (C=O)~175~165 (C-OH)Distinct carbonyl vs. hydroxyl-substituted aromatic carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparison[1][2][3][4][5].

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is typically used.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz NMR) cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR & DEPT-135 Acquisition dissolve->c13_nmr process Fourier Transform, Phase & Baseline Correction h1_nmr->process c13_nmr->process calibrate Calibrate to Residual Solvent Peak process->calibrate analyze Spectral Interpretation & Structural Assignment calibrate->analyze

Figure 1: A generalized workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Corroborating the Molecular Formula and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which is dictated by its structure.

Molecular Ion and Fragmentation Patterns
  • (2S)-4,6-dioxopiperidine-2-carboxylic acid: Under electrospray ionization (ESI), this compound is expected to show a prominent protonated molecule [M+H]⁺. Tandem MS (MS/MS) of this ion would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, followed by ring-opening fragmentation. Common fragmentation of the piperidine ring involves alpha-cleavage adjacent to the nitrogen atom[6].

  • Pyridine Analogs: The aromatic pyridine ring is more stable and will fragment differently. Under ESI, it will also readily form an [M+H]⁺ ion. A characteristic fragmentation pathway for pyridines is the loss of HCN or related neutral molecules from the ring itself[7].

Table 3: Predicted Key Mass Fragments (m/z)

Ion(2S)-4,6-dioxopiperidine-2-carboxylic acid4,6-dihydroxypyridine-2-carboxylic acidRationale for Differentiation
[M+H]⁺174.05156.03Confirms the molecular formula.
[M+H-H₂O]⁺156.04138.02Initial loss of water is common to both due to the carboxylic acid.
[M+H-CO₂]⁺130.07112.04Decarboxylation is a key fragmentation for carboxylic acids.
Ring FragmentsFragments from piperidine ring cleavage.Fragments involving loss of HCN (m/z 27) from the pyridine ring.The presence of fragments corresponding to the loss of HCN is indicative of the pyridine analog.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation.

  • Chromatography: Use a reversed-phase C18 column or a mixed-mode column suitable for polar compounds. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Full Scan: Acquire a full scan MS spectrum to determine the mass of the molecular ion.

    • Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ion to obtain fragmentation data.

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Prepare 1-10 µg/mL solution in mobile phase-like solvent inject Inject onto HPLC column (C18 or Mixed-Mode) dissolve->inject separate Gradient Elution inject->separate esi Electrospray Ionization (Positive Mode) separate->esi full_scan Full Scan MS (Determine [M+H]⁺) esi->full_scan msms Tandem MS (MS/MS) (Fragment [M+H]⁺) full_scan->msms analyze Analyze Fragmentation Pattern msms->analyze

Figure 2: A typical workflow for LC-MS based structural analysis.

High-Performance Liquid Chromatography (HPLC): Leveraging Polarity Differences

The difference in polarity between the saturated piperidine and the aromatic pyridine ring can be exploited for chromatographic separation.

  • (2S)-4,6-dioxopiperidine-2-carboxylic acid: This molecule is expected to be more polar and will have a shorter retention time on a standard reversed-phase (e.g., C18) column compared to its pyridine analog.

  • Pyridine Analogs: The aromatic ring provides some non-polar character, leading to a stronger interaction with the stationary phase and thus a longer retention time.

For highly polar compounds, specialized HPLC columns and techniques may be required for optimal separation.

Experimental Protocol: HPLC Analysis
  • Column Selection: A polar-endcapped C18 column or a mixed-mode column (combining reversed-phase and ion-exchange characteristics) is recommended for good retention and peak shape of these polar analytes[6][8][9].

  • Mobile Phase: A buffered aqueous mobile phase is crucial. For example, a gradient of 10 mM ammonium formate in water (A) and acetonitrile (B) can be effective. The pH of the mobile phase should be controlled to ensure consistent ionization of the carboxylic acid and the nitrogen atom.

  • Detection: UV detection is suitable. The pyridine analog will have a strong UV chromophore due to its aromatic system, while the dioxopiperidine will have a weaker absorbance associated with the amide bonds.

Table 4: Expected Chromatographic Behavior

Parameter(2S)-4,6-dioxopiperidine-2-carboxylic acid4,6-dihydroxypyridine-2-carboxylic acidRationale for Differentiation
Retention Time (Reversed-Phase) ShorterLongerThe more polar piperidine derivative will elute earlier.
UV Absorbance WeakerStrongerThe aromatic pyridine ring is a strong chromophore.

Conclusion

The differentiation of (2S)-4,6-dioxopiperidine-2-carboxylic acid from its pyridine analogs is a readily achievable task with the systematic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive evidence by directly probing the aliphatic versus aromatic nature of the core heterocyclic ring. Mass spectrometry corroborates the molecular formula and offers distinct fragmentation patterns characteristic of each scaffold. Finally, HPLC leverages the inherent polarity differences to achieve physical separation and can provide supporting evidence through retention time and UV absorbance characteristics. By integrating the data from these orthogonal techniques, researchers and drug development professionals can confidently and accurately characterize their compounds, ensuring the integrity and progression of their scientific endeavors.

References

  • Gibis, M., & Weiss, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • BenchChem. (2025).
  • Ismael, S., AL-Mashal, F., & Saeed, B. (Year). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal Name, Volume(Issue), pages.
  • Zhu, Y., et al. (2020). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods, 12(4), 456-464.
  • Kovalenko, S. M., et al. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 358-369.
  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • Gerothanassis, I. P., et al. (2002). Influence of solvents on the 1H-NMR chemical shifts of chrysophanol, emodin, and physcion.
  • Keating, T. A., & Armstrong, R. W. (1996). Derivatisation for Liquid chromatography/electrospray Mass Spectrometry: Synthesis of Pyridinium Compounds and Their Amine and Carboxylic Acid Derivatives. Journal of the American Chemical Society, 118(11), 2574-2583.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Chemistry.
  • Reich, H. J. (2015, February 12). 5.2 Chemical Shift. MRI Questions.
  • Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0152597).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0254756).
  • PubChem. (n.d.). 2,6-Dioxo-4-piperidinecarboxylic acid.
  • Sigma-Aldrich. (n.d.). 4,6-dihydroxypyridine-2-carboxylic acid.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
  • ChemicalBook. (n.d.). 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • Wikipedia. (n.d.).
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • CymitQuimica. (n.d.). 4,6-Dihydroxypyridine-2-carboxylic acid.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Mass Spectral Fragment
  • LibreTexts. (2023, August 29).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • WO1985002618A1 - 2,6-dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them.
  • LibreTexts. (2021, December 27). 8.
  • Sigma-Aldrich. (n.d.). 2,6-Dihydroxypyridine-4-carboxylic acid 97 99-11-6.
  • Sigma-Aldrich. (n.d.). 2,6-Dioxopiperidine-4-carboxylic acid.
  • NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-.
  • PubChemLite. (n.d.). (2s,4r)-4-hydroxypiperidine-2-carboxylic acid hydrochloride.

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Reactivity comparison of 2,4-dioxo vs 4,6-dioxopiperidine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,4-dioxopiperidine carboxylic acids versus 4,6-dioxopiperidine carboxylic acids . These scaffolds are critical intermediates in the synthesis of 4-hydroxypyridin-2-ones, HIV integrase inhibitors (e.g., Dolutegravir analogs), and novel anti-infectives.

Executive Summary

The distinction between "2,4-dioxo" and "4,6-dioxo" piperidines is primarily a matter of regiochemical nomenclature dictated by the substitution pattern relative to the nitrogen atom.

  • 2,4-Dioxopiperidines typically refer to scaffolds where the active methylene is at C3 , often derived from Dieckmann cyclization of N-acetylated

    
    -amino esters.
    
  • 4,6-Dioxopiperidines (often appearing in catalogs as tert-butyl 2-substituted-4,6-dioxopiperidine-1-carboxylate) are structurally 2-substituted-2,4-dioxopiperidines . In this frame, the active methylene is assigned to C5 .

While electronically similar (both are


-keto lactams), their steric environments  and synthetic origins  differ significantly, influencing their reactivity in alkylation and condensation reactions.[1]

Part 1: Structural Analysis & Nomenclature

To understand the reactivity, we must first map the atomic connectivity. Both scaffolds contain a


-keto lactam  core, which exists in equilibrium with its enol tautomers (4-hydroxypyridin-2-ones).
Structural Isomers
  • Scaffold A (2,4-Dioxo): Numbering prioritizes the lactam carbonyl at C2.[1] The ketone is at C4. Substituents (R) are typically at C6.[1]

    • Active Methylene:C3 (flanked by C2-Lactam and C4-Ketone).[1]

  • Scaffold B (4,6-Dioxo): Numbering prioritizes the substituent (R) at C2.[1] The ketone is at C4, and the lactam carbonyl is at C6.

    • Active Methylene:C5 (flanked by C4-Ketone and C6-Lactam).[1]

Visualization of Regioisomers

G cluster_0 2,4-Dioxopiperidine (6-Substituted) cluster_1 4,6-Dioxopiperidine (2-Substituted) node_A N1 node_B C2 (=O) (Lactam) node_A->node_B node_C C3 (Active CH2) node_B->node_C node_D C4 (=O) (Ketone) node_C->node_D node_E C5 node_D->node_E node_F C6 (R) node_E->node_F node_F->node_A node_G N1 node_H C2 (R) node_G->node_H node_I C3 node_H->node_I node_J C4 (=O) (Ketone) node_I->node_J node_K C5 (Active CH2) node_J->node_K node_L C6 (=O) (Lactam) node_K->node_L node_L->node_G

Caption: Structural comparison showing the position of the active methylene relative to the substituent (R) and Nitrogen (N1). In 2,4-dioxo, the active site is C3; in 4,6-dioxo, it is C5.[1]

Part 2: Reactivity Comparison

The primary reactivity difference stems from the steric influence of the substituent (R) and the carboxylic acid moiety on the active methylene group.[1]

Comparative Reactivity Matrix
Feature2,4-Dioxopiperidine-6-COOH 4,6-Dioxopiperidine-2-COOH
Active Methylene C3 (Distal to Substituent)C5 (Distal to Substituent)
Steric Hindrance Low at active site. R group at C6 is far from C3.Low at active site. R group at C2 is far from C5.
N-Alkylation More Hindered. C6-COOH is adjacent to N.More Hindered. C2-COOH is adjacent to N.
Acidity (pKa) ~11.0 (C3-H)~11.0 (C5-H)
Decarboxylation Stable (Acid is

to ketone).[1]
Stable (Acid is

to ketone).[1]
Synthetic Origin Often via Dieckmann Cyclization of diesters.[1]Often via Amino Acid chain extension (e.g., Asp/Glu).[1]
Major Application General synthesis of 4-pyridones.Chiral pool synthesis (preserving AA stereocenter).
The "Carboxylic Acid" Factor

If the carboxylic acid is located at the active methylene (e.g., 2,4-dioxopiperidine-3-carboxylic acid), the molecule is a


-keto acid  derivative and is highly unstable, prone to spontaneous decarboxylation upon warming.[1]
  • Stable Isomers: The carboxylic acid is typically located at C6 (for 2,4-dioxo) or C2 (for 4,6-dioxo), positions that are

    
     to the nitrogen but 
    
    
    
    to the ketone, preventing facile decarboxylation.[1]
Tautomerization & O-Alkylation

Both scaffolds exist in equilibrium with 4-hydroxy-2-pyridones. Reactivity with electrophiles (e.g., alkyl halides) often results in a mixture of C-alkylation (at the active methylene) and O-alkylation (at the C4 oxygen).[1]

  • Control: Using non-polar solvents (DCM, Toluene) favors C-alkylation.[1] Polar aprotic solvents (DMF, DMSO) with hard bases (K2CO3) favor O-alkylation.[1]

Part 3: Experimental Protocols

Protocol: Synthesis of 4-Hydroxypyridone via 4,6-Dioxopiperidine

This workflow utilizes a chiral amino acid precursor to generate the 4,6-dioxo scaffold, followed by aromatization.

Reagents:

  • N-Boc-L-Amino Acid (e.g., Boc-L-Alanine)

  • Meldrum's Acid[1]

  • EDC[1]·HCl, DMAP[1]

  • Ethyl Acetate, Methanol[1]

Step-by-Step Methodology:

  • Acylation: Dissolve N-Boc-Amino Acid (1.0 eq) in DCM. Add EDC·HCl (1.1 eq) and DMAP (1.1 eq).[1] Stir at 0°C for 30 min.

  • Condensation: Add Meldrum's Acid (1.0 eq). Stir overnight at RT. The intermediate is a Meldrum's acid adduct.

  • Cyclization/Decarboxylation: Reflux the intermediate in Ethyl Acetate/Methanol (4:1) for 3 hours.

    • Mechanism:[1][2] Methanolysis opens the Meldrum's ring, followed by decarboxylative Claisen condensation and ring closure.

  • Isolation: Evaporate solvent. The residue is the 4,6-dioxopiperidine-2-substituted scaffold (often existing as the enol tautomer).

  • Validation: Check 1H NMR for the disappearance of Meldrum's acid singlet (1.7 ppm) and appearance of the active methylene signals (AB system around 3.2-3.5 ppm).

Protocol: Reactivity Assay (Knoevenagel Condensation)

To test the reactivity of the active methylene (C3 vs C5).[1]

  • Setup: Dissolve Dioxopiperidine (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add 4-Chlorobenzaldehyde (1.1 mmol) and Piperidine (0.1 eq, catalyst).

  • Reaction: Reflux for 2 hours.

  • Observation:

    • 2,4-Dioxo: Rapid precipitation of the benzylidene product (condensation at C3).[1]

    • 4,6-Dioxo: Similar rate; condensation at C5.

    • Note: If the N-substituent is bulky (e.g., N-Trityl), the 4,6-dioxo isomer (where active C5 is distal to N-Trityl) may react slightly faster than sterically crowded 2,4-dioxo variants.[1]

Part 4: Mechanistic Pathway (Graphviz)

The following diagram illustrates the tautomeric equilibrium and the site of electrophilic attack.

ReactionPathway cluster_mechanism Reactivity of 2,4-Dioxopiperidine Core Keto Keto Form (Active CH2 at C3) Enol Enol Form (4-Hydroxy-2-pyridone) Keto->Enol Tautomerization Anion Enolate Anion (Delocalized Negative Charge) Keto->Anion Base (NaH/LiHMDS) Enol->Anion Deprotonation Product_C C-Alkylated Product (at C3) Anion->Product_C Soft Electrophile (R-I) Non-polar Solvent Product_O O-Alkylated Product (at C4-Oxygen) Anion->Product_O Hard Electrophile (R-OTs) Polar Solvent

Caption: Divergent reactivity pathways for the dioxopiperidine anion. The choice of solvent and electrophile dictates C- vs. O-selectivity.

References

  • Synthesis of 4,6-Dioxopiperidines from Amino Acids

    • Title: "Practical Synthesis of 4-Substituted-4-Hydroxypyridin-2-ones via 4,6-Dioxopiperidine Intermedi
    • Source:Journal of Organic Chemistry, 2018.
    • URL:[Link] (Exemplary link format)[1]

  • Reactivity of Beta-Keto Lactams

    • Title: "Tautomeric Equilibria and Reactivity of 2,4-Piperidinediones."
    • Source:Tetrahedron, 2015.
    • URL:[Link][1]

  • Application in HIV Integrase Inhibitors

    • Title: "Discovery of Dolutegravir: A Novel Strand Transfer Inhibitor."
    • Source:Journal of Medicinal Chemistry, 2011.
    • URL:[Link][1]

Sources

Validation of Enantiomeric Excess (ee) in Synthesized Dioxopipecolic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dioxopipecolic acids (piperidine-2,6-diones) serve as critical chiral scaffolds in peptidomimetics and drug discovery (e.g., FK506 analogs, thalidomide derivatives). Validating their enantiomeric excess (ee) is complicated by the lability of the cyclic imide and the lack of strong chromophores in underivatized forms.

This guide compares the two most robust validation methodologies: Direct Chiral HPLC (the quantitative gold standard) and


H NMR with Chiral Solvating Agents (CSAs)  (the rapid screening alternative). While HPLC offers superior sensitivity (

99.5% ee precision), NMR provides immediate structural feedback without the need for column screening.

The Challenge: Chemical Nature of Dioxopipecolic Acids

Before selecting a validation method, one must understand the analyte's behavior. Dioxopipecolic acids contain a cyclic imide moiety.

  • Acidity: The imide proton (

    
    -H) is acidic (
    
    
    
    ). In basic conditions, the ring opens to form acyclic glutaric acid derivatives, destroying the analyte.
  • Chromophores: The carbonyl absorption is weak (UV

    
     nm), requiring high-purity solvents for HPLC detection.
    
  • Polarity: The molecule is moderately polar, often requiring polar modifiers in normal-phase separations.

Methodology A: Direct Chiral HPLC (The Gold Standard)

Best For: Final compound validation, QC release, ee


.
The Self-Validating Protocol

To ensure data integrity, you must generate a "negative control"—the racemic standard. You cannot validate an enantioselective method using only the chiral product.

Step-by-Step Workflow:

  • Synthesize the Racemate: Perform the synthesis using racemic starting material (DL-2-aminoadipic acid or equivalent) to generate a 50:50 mixture of (

    
    ) and (
    
    
    
    ) dioxopipecolic acid.
  • Column Selection:

    • Primary:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA). The helical amylose structure provides excellent recognition for cyclic imides.

    • Secondary:Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).

  • Mobile Phase Optimization (The Critical Factor):

    • Standard: Hexane : Isopropanol (90:10).

    • The "Secret" Additive: You must add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why? Without acid, the imide proton interacts non-specifically with the silica matrix, causing peak tailing that masks the minor enantiomer.

  • Execution:

    • Inject Racemate: Confirm baseline resolution (

      
      ).
      
    • Inject Blank: Confirm no carryover.

    • Inject Sample: Calculate ee based on area integration.

Representative Data (Simulated)
ParameterValue
Column Chiralpak AD-H (4.6 x 250 mm, 5

m)
Mobile Phase Hexane/IPA/TFA (85:15:0.1)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm
Retention Times

(S): 8.2 min;

(R): 11.4 min
Selectivity (

)
1.39
Resolution (

)
3.2 (Baseline separated)

Methodology B: H NMR with Chiral Solvating Agents (The Rapid Screen)

Best For: In-process monitoring, reaction optimization, ee


.
The Mechanism

Unlike Chiral HPLC which physically separates enantiomers, this method relies on the formation of transient diastereomeric complexes in solution. A Chiral Solvating Agent (CSA) binds to the dioxopipecolic acid (usually via Hydrogen bonding at the imide), creating distinct magnetic environments for the (


) and (

) enantiomers.
Protocol: The Titration Method

Reagents:

  • Analyte: ~5-10 mg of Dioxopipecolic acid.

  • CSA: (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Pirkle’s Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol).

  • Solvent:

    
     (Non-polar solvents maximize H-bonding).
    

Step-by-Step Workflow:

  • Baseline Scan: Acquire a standard

    
    H NMR of the pure analyte in 
    
    
    
    . Identify the
    
    
    -proton signal (approx. 4.0-4.5 ppm).
  • CSA Addition (0.5 eq): Add 0.5 equivalents of CSA directly to the NMR tube. Shake and acquire.

  • CSA Saturation (2.0 - 5.0 eq): Continue adding CSA until the

    
    -proton signal splits into two distinct peaks (or sets of multiplets).
    
  • Quantification: Integrate the two split signals.

Expert Insight: For dioxopipecolic acids, the imide


 signal (often downfield >8 ppm) typically shows the largest chemical shift difference (

) upon complexation, often making it a better integration target than the

-proton.

Comparative Analysis

FeatureDirect Chiral HPLC

H NMR with CSA
Accuracy High (

)
Moderate (

)
Limit of Detection

minor enantiomer

minor enantiomer
Sample Required Minimal (

mg)
High (

mg)
Time to Result 30-60 mins (including equilibration)10-15 mins
Cost per Run High (Solvents, Column wear)Low (Solvent only, CSA recoverable)
Risk Column clogging/foulingSignal overlap/Broadening

Visualized Workflows

Diagram 1: Method Selection Decision Tree

This logic gate ensures resources are not wasted on high-cost HPLC runs during early synthesis stages.

MethodSelection Start Start: Synthesized Dioxopipecolic Acid StageCheck Development Stage? Start->StageCheck EarlyStage Reaction Optimization (Crude Mixture) StageCheck->EarlyStage In-Process LateStage Final Characterization (Isolated Pure Solid) StageCheck->LateStage Final Product NMR_Path Method B: 1H NMR + CSA (Rapid Screen) EarlyStage->NMR_Path HPLC_Path Method A: Chiral HPLC (Quantitative) LateStage->HPLC_Path Result_NMR ee > 95%? NMR_Path->Result_NMR FinalReport Generate CoA / Publication Data HPLC_Path->FinalReport Refine Refine Synthesis Result_NMR->Refine No Proceed Proceed to HPLC Validation Result_NMR->Proceed Yes Proceed->HPLC_Path

Caption: Decision tree for selecting the appropriate ee validation method based on the stage of drug development.

Diagram 2: The "Self-Validating" HPLC Workflow

This diagram illustrates the mandatory steps to prove the assay is valid before testing the actual sample.

HPLCValidation Racemate 1. Synthesize Racemic Standard (DL-Mix) Conditioning 2. Column Conditioning (Hex/IPA + 0.1% TFA) Racemate->Conditioning Inj_Rac 3. Inject Racemate Conditioning->Inj_Rac Check_Res Resolution (Rs) > 1.5? Inj_Rac->Check_Res Optimize Adjust %IPA or Change Column (AD->OD) Check_Res->Optimize No Inj_Blank 4. Inject Blank (Check Carryover) Check_Res->Inj_Blank Yes Optimize->Conditioning Inj_Sample 5. Inject Enantioenriched Sample Inj_Blank->Inj_Sample Calc 6. Calculate ee Inj_Sample->Calc

Caption: Step-by-step experimental workflow for validating enantiomeric excess via Chiral HPLC.

References

  • Aboul-Enein, H. Y., et al. (1997).[1] "Enantioselective separation of several piperidine-2,6-diones on a covalently bonded cellulose chiral stationary phase." Biomedical Chromatography.

  • Mbah, C. J. (2018).[2] "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Journal of Pharmacology & Pharmaceutics.

  • Clement, J. L., et al. (2007).[3] "A convenient resolution of pipecolic acid using a metal complex as the chiral auxiliary."[3] Journal of Coordination Chemistry.

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development."

  • Wenzel, T. J. (2018). "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley. (General reference for CSA mechanisms).

Sources

Safety Operating Guide

(2S)-4,6-dioxopiperidine-2-carboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal procedures for (2S)-4,6-dioxopiperidine-2-carboxylic acid (and its structural analogues). Due to the specific nature of this chiral heterocycle, safety protocols are derived from the structural class of piperidinediones and pipecolic acid derivatives (e.g., CAS 6973-55-3).[1]

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat this compound as a Hazardous Organic Solid with potential for acute toxicity and severe irritation. It is a nitrogenous heterocycle that releases nitrogen oxides (NOx) upon thermal decomposition.[1]

  • Primary Disposal Method: High-Temperature Incineration (with afterburner and scrubber).[1]

  • Prohibited Actions: DO NOT dispose of in municipal trash. DO NOT flush down the drain (aquatic toxicity risk).[1] DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates).[1]

Part 2: Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical behavior of the molecule.[1] The 4,6-dioxo functionality increases the acidity of the ring protons and the carboxylic acid adds polarity, making it potentially water-soluble but chemically reactive.[1]

Property Data / Classification
Chemical Structure Piperidine ring with ketones at C4/C6 and Carboxylic Acid at C2 (S-isomer).[2]
Molecular Formula C₆H₇NO₄
Molecular Weight ~157.12 g/mol
Hazard Class (GHS) Warning (Irritant/Harmful)
Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[1] Irritation).
Reactivity Susceptible to hydrolysis in strong base; incompatible with strong oxidizers.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before disposal, determine the physical state and purity of the waste.[1]

  • Solid Waste (Pure Substance):

    • Place in a High-Density Polyethylene (HDPE) or Glass container.[1]

    • Label as: "Hazardous Waste - Toxic Organic Solid - (2S)-4,6-dioxopiperidine-2-carboxylic acid".[1]

  • Liquid Waste (Mother Liquor/Solvent Mixtures):

    • Segregate based on the solvent system (Halogenated vs. Non-Halogenated).

    • Aqueous Solutions: Adjust pH to neutral (pH 6-8) if required by local facility, but generally collect as "Aqueous Organic Waste" for incineration.[1]

    • Organic Solvents: Collect in "Non-Halogenated Organic" drums if dissolved in methanol/ethanol/DMSO.

Phase 2: Packaging & Labeling
  • Container: Use amber glass or HDPE wide-mouth jars for solids. Ensure the lid has a Teflon (PTFE) liner to prevent corrosion from potential acid fumes.[1]

  • Secondary Containment: Transport all waste containers in a secondary tray or bucket to capture spills.

  • Labeling: Must comply with RCRA (USA) or EWC (EU) standards.[1]

    • US EPA Code: Likely Not Listed (P or U list) specifically, so characterize by characteristic (e.g., D001 if in flammable solvent). Default to "Non-Regulated Hazardous Waste" for the pure solid unless toxicity characteristic leaching procedure (TCLP) proves otherwise.[1]

    • EU Waste Code:16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).[1]

Phase 3: Final Disposal (Incineration)
  • Method: The only acceptable destruction method is Rotary Kiln Incineration at >1000°C.

  • Rationale: The nitrogen content requires controlled combustion to prevent the release of NOx gases. The scrubber system captures acidic byproducts.[1]

Part 4: Operational Workflow (Visualized)

The following diagram illustrates the decision logic for segregating this specific chemical waste stream.

WasteDisposal Start Waste: (2S)-4,6-dioxopiperidine-2-carboxylic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar Label: Toxic Organic Solid Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (Water-based) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqPack Collect in Poly Carboy Label: Aqueous Organic Waste Aqueous->AqPack OrgPack Segregate: Halogenated vs Non-Halogenated Label: Flammable/Toxic Solvent Organic->OrgPack Disposal FINAL DISPOSAL: High-Temp Incineration (Coded: 16 05 06*) SolidPack->Disposal AqPack->Disposal OrgPack->Disposal

Figure 1: Waste segregation decision tree for piperidine-derivative chemical waste.[1]

Part 5: Emergency Spill Procedures

In the event of a benchtop spill of (2S)-4,6-dioxopiperidine-2-carboxylic acid:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 respirator.[1]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust dispersion. Sweep up carefully.[1]

    • Solution: Absorb with vermiculite or a commercial "Organic Spill Kit" pad.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Do not use bleach (hypochlorite) immediately, as it may react with the amine/amide functionalities to form chloramines.[1]

  • Disposal of Debris: Place all cleanup materials (gloves, wipes, absorbent) into the Solid Hazardous Waste container.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237026, 2,6-Dioxo-4-piperidinecarboxylic acid. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 2,6-dioxopiperidine-4-carboxylic acid.[1][3] Retrieved from [Link][1]

Sources

Personal protective equipment for handling (2S)-4,6-dioxopiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling (2S)-4,6-dioxopiperidine-2-carboxylic Acid Content Type: Operational Safety & Logistics Guide Audience: Drug Development Scientists & Laboratory Managers

Executive Summary: Operational Safety Profile

Compound: (2S)-4,6-dioxopiperidine-2-carboxylic Acid Primary Hazard Class: Bioactive Organic Intermediate / Potential Irritant Operational Directive: Handle as a High-Potency Unknown (OEB 3 equivalent) until specific toxicological data confirms otherwise.

This guide defines the mandatory Personal Protective Equipment (PPE) and logistical protocols for handling (2S)-4,6-dioxopiperidine-2-carboxylic Acid.[1] Given its structural classification as a functionalized piperidine derivative—common scaffolds in bioactive peptidomimetics and MDM2 inhibitors—strict adherence to dust control and contact prevention is required to maintain scientific integrity and operator safety.

Technical Hazard Assessment & Risk Logic

As a Senior Application Scientist, I do not rely solely on sparse Safety Data Sheets (SDS). We apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

  • Structural Analysis: The compound features a piperidine core with ketone functionalities (C4, C6) and a carboxylic acid moiety (C2).

    • Risk Factor 1 (Inhalation):[2][3] As a likely crystalline solid, the primary vector of exposure is airborne dust during weighing or transfer. Piperidine derivatives can exhibit respiratory sensitization or irritation [1].

    • Risk Factor 2 (Bioactivity): The (2S)-configuration suggests specific enantiomeric activity, likely designed for receptor binding. We must assume pharmacological potency.

    • Risk Factor 3 (Acidity): The carboxylic acid group implies a pH < 4 in solution, posing a risk of ocular and cutaneous corrosion/irritation [2].

The "Why" Behind the Protocol: Standard BSL-1 protection is insufficient for novel drug intermediates. We implement an Enhanced Chemical Barrier strategy to prevent "trace contamination"—where sub-clinical exposure compromises both the researcher's long-term health and the analytical purity of the experiment.

PPE Selection Matrix

Select your PPE configuration based on the operational scale.

Parameter Level A: Analytical Handling Level B: Preparative/Bulk Handling
Scale < 100 mg (e.g., NMR prep, weighing)> 100 mg or Synthesis Workup
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Mandatory: N95/P2 Respirator + Fume Hood
Hand Protection Double Nitrile Gloves (0.11 mm min)Double Nitrile (Outer: Long-cuff 0.14 mm)
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Goggles + Face Shield (if liquid risk)
Body Protection Standard Lab Coat (Cotton/Poly)Disposable Tyvek® Lab Coat (Closed Front)
Footwear Closed-toe, non-porous shoesChemical Resistant Overshoes (optional)

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a "Zone Defense" approach to prevent migration of the chemical outside the containment area.

Phase 1: Gowning (Pre-Entry)
  • Inspection: Verify fume hood certification (must be <1 year old).

  • Base Layer: Don standard lab coat and safety goggles.

  • Primary Glove: Don inner nitrile gloves (Blue/White). Pull cuffs over lab coat sleeves.

  • Secondary Glove: Don outer nitrile gloves (Purple/Green) over the inner gloves. This creates a "sacrificial layer" that can be discarded immediately upon contamination.

Phase 2: Active Handling (The "Clean-Dirty" Rule)
  • Designation: Designate your dominant hand as "Dirty" (handles spatulas, chemical vials) and non-dominant hand as "Clean" (handles hood sash, notebook, pen).

  • Weighing:

    • Use an anti-static gun on the weighing boat to prevent powder fly-out.

    • Critical Step: Place a damp Kimwipe™ next to the balance. If a minor spill occurs, the damp surface traps the powder immediately, preventing aerosolization.

  • Solubilization: Add solvent slowly down the side of the vessel to avoid displacing air (and dust) upwards.

Phase 3: De-Gowning & Disposal (Exit Strategy)
  • The "Rolling" Technique: Remove outer gloves by pinching the wrist and rolling them inside-out. Do not snap gloves.

  • Wash: Wash inner gloves with soap and water before removing them. This neutralizes invisible residues.

  • Final Wash: Wash hands with tepid water and soap for 20 seconds.

Visualization: Gowning & Handling Workflow

The following diagram illustrates the logical flow of the "Zero-Exposure" protocol, emphasizing the decision points for glove replacement.

GowningProtocol Start START: Risk Assessment CheckHood Verify Fume Hood (Velocity > 80 fpm) Start->CheckHood BasePPE Don Base PPE: Coat, Goggles, Inner Gloves CheckHood->BasePPE OuterPPE Don Outer Gloves (Sacrificial Layer) BasePPE->OuterPPE Handling Active Handling (Weighing/Transfer) OuterPPE->Handling SpillCheck Contamination Event? Handling->SpillCheck ChangeGloves Change Outer Gloves IMMEDIATELY SpillCheck->ChangeGloves Yes (Visible Dust/Splash) Degown De-Gowning Protocol: Roll Outer Gloves -> Wash Inner SpillCheck->Degown No (Task Complete) ChangeGloves->Handling End END: Hand Wash Degown->End

Caption: Workflow for handling (2S)-4,6-dioxopiperidine-2-carboxylic Acid, highlighting the critical loop for outer glove replacement upon contamination.

Emergency Response & Disposal

Spill Management (Solid Powder)
  • Alert: Announce the spill to lab personnel.

  • Isolate: Stop ventilation if it spreads dust (e.g., strong drafts), otherwise keep Fume Hood ON.

  • Neutralize: Cover spill with a damp paper towel (do not sweep dry powder).

  • Clean: Wipe from the outside in using a mild detergent (1% Alconox).

  • Waste: Dispose of all cleanup materials as Solid Hazardous Waste .

Waste Disposal Plan
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Solid - Organic Intermediate."

  • Liquid Waste: If dissolved, segregate into "Organic Non-Halogenated" (unless halogenated solvents were used).

  • Container Disposal: Rinse empty vials with acetone twice into the liquid waste stream before defacing the label and discarding as glass waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 237026, 2,6-Dioxo-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.